molecular formula C5H11NO2 B555776 D-Isovaline CAS No. 3059-97-0

D-Isovaline

Número de catálogo: B555776
Número CAS: 3059-97-0
Peso molecular: 117.15 g/mol
Clave InChI: GCHPUFAZSONQIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Isovaline, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUFAZSONQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974906
Record name Isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-39-1, 465-58-7, 595-40-4
Record name DL-Isovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dl)-2-amino-2-methyl-butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Isovaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Isovaline, a non-proteinogenic amino acid, has garnered significant interest in the scientific community, particularly for its analgesic properties. As a structural isomer of valine, its unique physicochemical characteristics underpin its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical and Chemical Data

This compound, with the IUPAC name (2R)-2-amino-2-methylbutanoic acid, is a chiral molecule notable for its α-methyl group, which contributes to its metabolic stability. Its fundamental properties are summarized below.

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-2-methylbutanoic acid[1]
Synonyms (R)-(-)-2-Amino-2-methylbutanoic acid, D(-)-Isovaline[2]
CAS Number 3059-97-0[2]
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol [1]
Appearance White needles or crystalline powder[2]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueExperimental ConditionsReference(s)
Melting Point 276-278 °CNot specified[2]
pKa (Carboxyl Group) 2.38 ± 0.10 (Predicted)Not specified[2]
Water Solubility Freely solubleNot specified[2]
Specific Rotation ([α]D) -9.4°c=5 in water, 25 °C[2]
logP (Octanol-Water Partition Coefficient) -2.3 (Computed XLogP3)Not specified[1]

Experimental Protocols for Physicochemical Property Determination

The following sections describe generalized yet detailed methodologies for determining the key physicochemical properties of amino acids like this compound.

Determination of Melting Point

The melting point of an amino acid can be accurately determined using the capillary melting point method.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The apparatus is preheated to a temperature approximately 10-15 °C below the expected melting point.

    • The capillary tube is inserted into the heating block.

    • The temperature is then ramped at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of pKa

The acid dissociation constant (pKa) of the ionizable groups in this compound can be determined by potentiometric titration.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used. A burette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • The initial pH of the this compound solution is recorded.

    • The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

    • The titration is continued until the pH has risen significantly (e.g., to pH 11-12).

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in water can be determined using the shake-flask method.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • The saturated solution is allowed to stand to allow undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer) or by gravimetric analysis after evaporating a known volume of the filtrate to dryness.

Determination of Specific Rotation

The specific rotation of this compound, a measure of its optical activity, is determined using a polarimeter.

Methodology: Polarimetry

  • Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/100mL) is prepared in deionized water.

  • Instrumentation: A calibrated polarimeter equipped with a sodium D-line light source (589 nm) is used. The temperature of the sample cell is maintained at a constant value (e.g., 25 °C).

  • Measurement:

    • The polarimeter is zeroed using the solvent (deionized water).

    • The prepared this compound solution is placed in a polarimeter cell of a known path length (l, in decimeters).

    • The observed optical rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effects primarily through its action as an agonist at peripheral γ-aminobutyric acid type B (GABAB) receptors.[3] This G-protein coupled receptor (GPCR) plays a crucial role in modulating neuronal excitability.

Downstream Signaling of Peripheral GABAB Receptors

The activation of peripheral GABAB receptors by this compound initiates a signaling cascade that leads to the inhibition of nociceptive transmission. A diagrammatic representation of this pathway is provided below.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABAB Receptor GABAB1 GABAB2 This compound->GABAB_R:f1 Binds to Gi_o Gi/o Protein GABAB_R->Gi_o Activates G_alpha Gαi/o (GDP) Gi_o->G_alpha Dissociates to G_beta_gamma Gβγ Gi_o->G_beta_gamma GIRK GIRK Channel (K+ Channel) G_beta_gamma->GIRK Activates K_ion_out K+ Efflux GIRK->K_ion_out Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to Inhibition Inhibition of Nociceptive Transmission Hyperpolarization->Inhibition Results in

Caption: this compound mediated activation of peripheral GABAB receptor signaling pathway.

Detailed Workflow of the Signaling Pathway
  • Agonist Binding: this compound binds to the extracellular domain of the GABAB1 subunit of the heterodimeric GABAB receptor located on peripheral nociceptive neurons.[3]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gi/o protein.[4]

  • G-Protein Dissociation: The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits.[5]

  • Effector Modulation: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]

  • Ion Channel Opening and Hyperpolarization: The opening of GIRK channels leads to an efflux of potassium (K+) ions from the neuron, causing hyperpolarization of the cell membrane.[5]

  • Inhibition of Nociception: This hyperpolarization makes the neuron less likely to fire an action potential in response to a painful stimulus, thereby inhibiting the transmission of nociceptive signals and producing an analgesic effect.[3]

Conclusion

The physicochemical properties of this compound, particularly its chirality and α-methylation, are integral to its biological function as a peripheral GABAB receptor agonist. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study and development of this compound and related compounds as potential therapeutic agents. A thorough understanding of these properties and its mechanism of action is essential for advancing its clinical potential.

References

An In-depth Technical Guide to the Structure and Chirality of D-Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-isovaline, systematically known as (R)-2-amino-2-methylbutanoic acid, is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded in the genetic code of organisms.[1] Its structure is isomeric to the proteinogenic amino acid valine, with the distinction that the chiral center is a quaternary carbon due to the presence of a methyl group instead of a hydrogen atom.[1] This unique structural feature imparts high resistance to racemization.[2]

This compound and its L-enantiomer have garnered significant interest due to their discovery in carbonaceous chondrite meteorites, such as the Murchison meteorite.[1][3] Notably, these meteorites have been found to contain an excess of the L-enantiomer of isovaline, a finding that has fueled discussions about the extraterrestrial origins of homochirality in terrestrial life.[4]

From a pharmacological perspective, this compound is being investigated for its potential therapeutic applications. It has been shown to exhibit analgesic and anticonvulsant properties, primarily through its interaction with GABA-B receptors.[1][5] Unlike many centrally acting drugs, isovaline does not readily cross the blood-brain barrier, which may offer a therapeutic advantage by minimizing central nervous system side effects.[1]

This technical guide provides a comprehensive overview of the structure, chirality, synthesis, and analysis of this compound, with a focus on the experimental protocols and data relevant to researchers in the fields of chemistry, pharmacology, and drug development.

Structure and Chirality

This compound is a chiral molecule due to the presence of a stereocenter at the α-carbon. This carbon is bonded to four different groups: a carboxyl group (-COOH), an amino group (-NH2), a methyl group (-CH3), and an ethyl group (-CH2CH3). The "D" designation in this compound refers to the spatial arrangement of these groups, which is enantiomerically related to L-isovaline.

Visualization of Chirality

The enantiomeric relationship between this compound and L-isovaline can be visualized as non-superimposable mirror images.

Caption: Mirror image relationship of D- and L-Isovaline.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C5H11NO2[6]
Molecular Weight 117.15 g/mol [6]
CAS Number 3059-97-0[6]
Melting Point 276-278 °C[7]
Optical Rotation [α]D -9.4° (c=5, water, 25 °C)[7]
IUPAC Name (2R)-2-amino-2-methylbutanoic acid[8]
Canonical SMILES CCC(C)(C(=O)O)N[6]
InChI InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1[8]
InChIKey GCHPUFAZSONQIV-RXMQYKEDSA-N[8]

Note: Spectroscopic data (NMR, FTIR) can vary slightly based on the solvent and experimental conditions. The data presented here are representative values.

Spectroscopic Data Chemical Shift (δ) / Wavenumber (cm⁻¹)Peak Assignment
¹H NMR (D₂O) Predicted values
~0.9 (t)-CH₃ (ethyl)
~1.4 (s)-CH₃ (methyl)
~1.8 (q)-CH₂- (ethyl)
¹³C NMR (D₂O) Predicted values
~8.0-CH₃ (ethyl)
~23.0-CH₃ (methyl)
~30.0-CH₂- (ethyl)
~60.0α-Carbon
~180.0Carboxyl Carbon
FTIR (Solid Phase) ~1717 cm⁻¹ (in non-ionic form)C=O stretch
(Shift upon zwitterion formation)

Experimental Protocols

This section details the methodologies for the synthesis, resolution, and analysis of this compound.

Synthesis of Racemic Isovaline (Strecker Synthesis)

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone.[3] For isovaline, the starting material is 2-butanone. The process involves three main steps: imine formation, α-aminonitrile formation, and hydrolysis.[3]

Workflow for Strecker Synthesis of Isovaline:

G start 2-Butanone imine Imine Formation (+ NH₃) start->imine aminonitrile α-Aminonitrile Formation (+ KCN) imine->aminonitrile hydrolysis Hydrolysis (+ H₃O⁺, heat) aminonitrile->hydrolysis end DL-Isovaline hydrolysis->end

Caption: Strecker synthesis workflow for DL-isovaline.

Protocol:

  • Imine Formation:

    • In a suitable reaction vessel, combine 2-butanone with ammonium chloride (NH₄Cl) in an appropriate solvent (e.g., aqueous ammonia).[3]

    • The ammonium chloride serves as a source of ammonia (NH₃) and a mild acid.[3]

    • The mixture is stirred, leading to the formation of the corresponding imine intermediate.

  • α-Aminonitrile Formation:

    • To the solution containing the imine, add potassium cyanide (KCN).

    • The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[3]

    • The reaction is typically carried out at a controlled temperature and monitored for completion.

  • Hydrolysis:

    • The resulting α-aminonitrile is then subjected to acidic hydrolysis.[3]

    • This is achieved by adding a strong acid (e.g., HCl) and heating the mixture.[3]

    • The nitrile group is hydrolyzed to a carboxylic acid, yielding a racemic mixture of D- and L-isovaline.

    • The final product can be purified by crystallization or chromatography.

Enantiomeric Resolution of DL-Isovaline

To obtain enantiomerically pure this compound, the racemic mixture must be resolved. Enzymatic resolution is a highly effective method.

Protocol: Enzymatic Resolution using Mycobacterium neoaurum

Mycobacterium neoaurum has been utilized for the enzymatic resolution of DL-isovaline.[7] This method relies on the stereospecificity of enzymes within the microorganism.

  • Preparation of DL-α-aminoisovaleramide: The racemic isovaline is first converted to its corresponding amide, DL-α-aminoisovaleramide.

  • Enzymatic Hydrolysis:

    • A culture of Mycobacterium neoaurum is prepared in a suitable growth medium.

    • The DL-α-aminoisovaleramide is added to the culture.

    • The amidase enzyme present in the microorganism selectively hydrolyzes one of the enantiomers of the amide to the corresponding carboxylic acid, leaving the other enantiomeric amide unreacted.

  • Separation:

    • After the enzymatic reaction, the mixture will contain one enantiomer of isovaline and the unreacted amide of the other enantiomer.

    • These two compounds can be separated based on their different chemical properties (e.g., solubility, charge) using techniques like extraction or chromatography.

  • Hydrolysis of the Remaining Amide: The separated, unreacted amide enantiomer is then hydrolyzed to the corresponding this compound using standard chemical methods (e.g., acid hydrolysis).

Chiral Analysis

To determine the enantiomeric purity of this compound, chiral chromatographic techniques are employed.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method often involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is commonly used.[9]

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol. For basic compounds like isovaline, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[9] For reversed-phase separations, a mobile phase of aqueous buffer and an organic modifier like acetonitrile is used.[9]

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection is commonly used, often at a wavelength around 210 nm.

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent that is compatible with the mobile phase.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, the non-volatile amino acid must first be derivatized to a more volatile compound.

  • Derivatization:

    • Esterification of the carboxyl group, for example, with isopropanol in the presence of an acid catalyst.

    • Acylation of the amino group, for instance, with trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • Column: A chiral capillary column, such as Chirasil-L-Val, is used for the separation of the derivatized enantiomers.[1] On a Chirasil-L-Val column, the D-amino acid derivative typically elutes before the L-enantiomer.[10]

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation and reasonable analysis times. An example program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 200°C).

  • Detector: A mass spectrometer is used for detection, which provides both quantification and structural information, confirming the identity of the analyte.

Biological Activity and Signaling Pathway

This compound has been shown to have biological activity, most notably as an analgesic and anticonvulsant.[1][5] These effects are believed to be mediated through its interaction with GABA-B receptors.[11]

Interaction with GABA-B Receptors

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[8] Activation of GABA-B receptors leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[8] These subunits then modulate the activity of downstream effectors.[8]

Downstream Effectors of GABA-B Receptor Activation:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane.[12]

  • Inhibition of Voltage-gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit presynaptic VGCCs, which reduces the influx of Ca²⁺ and subsequently decreases neurotransmitter release.[8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by the activation of GABA-B receptors.

G cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein G-protein (αβγ) GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates to G_betagamma Gβγ G_protein->G_betagamma dissociates to AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_efflux K⁺ Efflux GIRK->K_efflux VGCC VGCC Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx D_Isovaline This compound D_Isovaline->GABAB_R activates G_alpha->AC inhibits G_betagamma->GIRK activates G_betagamma->VGCC inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: this compound initiated GABA-B receptor signaling.
Experimental Protocol for Assessing Anticonvulsant Activity in vitro

The anticonvulsant properties of this compound can be evaluated using in vitro seizure models, such as those employing brain slices.[8]

Protocol: In Vitro Seizure Model in Hippocampal Slices

  • Slice Preparation:

    • Rat or mouse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Slices are allowed to recover in oxygenated aCSF for at least one hour.

  • Induction of Seizure-like Activity:

    • A single slice is transferred to a recording chamber and perfused with a pro-convulsant solution. This can be achieved by, for example, perfusing with aCSF containing a potassium channel blocker like 4-aminopyridine (4-AP).[8]

    • This induces epileptiform activity, which can be recorded as seizure-like events (SLEs).

  • Electrophysiological Recording:

    • Extracellular field potentials are recorded from the CA1 or CA3 region of the hippocampus using a glass microelectrode.

    • Baseline epileptiform activity is recorded for a set period.

  • Drug Application:

    • This compound is dissolved in aCSF and bath-applied to the slice at various concentrations.

    • The effects of this compound on the frequency, duration, and amplitude of the SLEs are recorded and quantified.

  • Data Analysis:

    • The recorded data is analyzed to determine the dose-dependent effects of this compound on seizure-like activity.

    • Statistical analysis is performed to assess the significance of the observed anticonvulsant effects.

Conclusion

This compound is a molecule of significant interest, bridging the fields of astrobiology, synthetic chemistry, and pharmacology. Its unique structure, characterized by a quaternary chiral center, makes it a fascinating subject for stereochemical studies and a potential lead compound in drug development. The experimental protocols detailed in this guide provide a framework for researchers to synthesize, resolve, and analyze this compound, as well as to investigate its biological activities. Further research into the precise mechanisms of action and the development of efficient, large-scale enantioselective syntheses will be crucial for unlocking the full therapeutic potential of this intriguing amino acid.

References

A Technical Guide to the Natural Occurrence of D- and L-Isovaline in Meteorites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the natural occurrence of the non-proteinogenic amino acid isovaline in carbonaceous chondrites. It focuses on the significant enantiomeric excesses of L-isovaline observed in several meteorites, a phenomenon with profound implications for understanding the prebiotic origins of homochirality on Earth. This document details the quantitative data on isovaline distribution, presents the rigorous experimental protocols used for its analysis, and illustrates key workflows and theoretical models. The data strongly suggest an extraterrestrial origin for the observed chiral asymmetry, potentially amplified by aqueous alteration processes on meteorite parent bodies. This guide serves as a critical resource for researchers in astrobiology, organic geochemistry, and pharmacology interested in the unique properties and origins of this extraterrestrial amino acid.

Quantitative Analysis of Isovaline in Meteorites

Isovaline, an α-methyl amino acid, is notable for its resistance to racemization and its presence in significant enantiomeric excesses (ee) in certain meteorites.[1][2] Unlike most terrestrial amino acids, which are predominantly in the L-configuration due to biological processes, the discovery of L-isovaline excesses in meteorites points to an abiotic mechanism for chiral symmetry breaking. This has led to the hypothesis that the delivery of such molecules to the early Earth could have biased the prebiotic organic inventory, contributing to the origin of life's homochirality.[2][3][4]

The most extensively studied meteorites are the Murchison (CM2) and Orgueil (CI1) carbonaceous chondrites. The L-enantiomeric excess of isovaline in the Murchison meteorite has been reported to be as high as 18.5%, the largest confirmed value for any meteorite to date.[3][4] Similar significant L-excesses have been found in the Orgueil meteorite.[3][4] In contrast, more primitive and less aqueously altered meteorites, such as the CR chondrites EET 92042 and QUE 99177, show racemic or near-racemic mixtures of isovaline.[4][5]

Isotopic analysis of meteoritic isovaline further supports its extraterrestrial origin. The carbon isotopic composition (δ¹³C) of both D- and L-isovaline from the Murchison and Murray meteorites was found to be about +18‰, which is significantly heavier than terrestrial organic carbon and indicates an extraterrestrial source.[1][6] This evidence, combined with the fact that potential terrestrial contaminants like fungal peptides contain D-isovaline and have different isotopic signatures, strongly refutes a terrestrial origin for the observed L-excesses.[5]

Table of Enantiomeric Excess and Distribution Data for Isovaline

The following table summarizes the quantitative data for L-isovaline enantiomeric excess (L-ee) and other relevant measurements across various carbonaceous chondrites.

Meteorite NameTypeL-Isovaline Enantiomeric Excess (L-ee %)D/L RatioIsovaline ConcentrationNotesReference(s)
Murchison CM20 to 18.5%0.69 ± 0.04VariesHighest reported L-ee. Value varies significantly between stones.[1][3][4][5][6]
Orgueil CI115.2 ± 4.0%0.73 ± 0.07≈ 85 ppbFirst report of significant isovaline excess in a CI meteorite.[2][3][4]
Murray CM2L-excess observedN/AN/Aδ¹³C values support extraterrestrial origin.[1][5]
LEW 90500 CM23.3%N/AN/AConsidered less aqueously altered than Murchison.[5]
LON 94102 CM2RacemicN/AN/ARacemic within experimental error.[5]
EET 92042 CR2Racemic~1.0N/APrimitive, unaltered meteorite.[4][5]
QUE 99177 CR2Racemic~1.0N/APrimitive, unaltered meteorite.[4][5]
GRA 95229 CR2≈ 3%N/AN/ALow L-isovaline excess observed.[2]

L-ee is defined as ([L] - [D]) / ([L] + [D]) * 100%.

Experimental Protocols for Amino Acid Analysis

The analysis of amino acids in meteorite samples requires highly sensitive and precise techniques to avoid terrestrial contamination and accurately quantify enantiomeric ratios and isotopic compositions. The general workflow involves extraction, hydrolysis (optional), desalting, derivatization, and finally, chromatographic separation and detection.

Sample Preparation
  • Crushing and Homogenization: Individual meteorite fragments are crushed into a fine powder using a sterilized ceramic mortar and pestle. The powder is then homogenized to ensure representative sampling.[7]

  • Hot-Water Extraction: A precisely weighed powdered sample (typically 0.1 to 1.0 g) is sealed in a glass ampoule with ultrapure water. The ampoule is heated at 100°C for 24 hours to extract soluble organic compounds.[7][8]

  • Acid Hydrolysis (Optional): To analyze the total amino acid content, including those bound in polymers or precursors, a portion of the water extract is subjected to acid hydrolysis. This is typically done using 6 M HCl vapor at 150°C for 3 hours.[7][8]

  • Desalting: The aqueous extract (both hydrolyzed and unhydrolyzed) is passed through a cation-exchange chromatography column (e.g., Bio-Rad AG50W-X8 resin). This step removes inorganic salts that can interfere with subsequent derivatization and analysis. The amino acids are retained by the resin and later eluted.[8][9]

Analytical Methodologies

Two primary techniques are employed for the final analysis of isovaline and other amino acids in meteorite extracts.

This is a highly sensitive method ideal for detecting trace amounts of amino acids and determining their enantiomeric ratios.

  • Derivatization: The desalted amino acid extract is derivatized with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This reagent reacts with primary amino acids to form fluorescent, diastereomeric derivatives that can be separated on a reversed-phase chromatography column.[3][4][8]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.[3][10]

  • Detection: Detection is achieved using a fluorescence detector (FD) for high sensitivity, often coupled in series with a Time-of-Flight Mass Spectrometer (ToF-MS). The ToF-MS provides accurate mass measurements, confirming the identity of the detected compounds.[3][8][11] This dual detection provides both quantification and unambiguous identification.[8]

This technique is crucial for determining both enantiomeric ratios and stable isotope compositions (e.g., δ¹³C).

  • Derivatization: Amino acids are converted into volatile derivatives, for example, by reacting them with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl amino acid esters.[1][9]

  • Instrumentation: A gas chromatograph equipped with a chiral stationary phase column is used to separate the D- and L-enantiomers of the derivatized amino acids.

  • Detection: The GC is coupled to a mass spectrometer (MS) for identification and quantification. For isotopic analysis, the GC is connected to an isotope ratio mass spectrometer (IRMS) via a combustion interface (GC-C-IRMS), which converts the eluted compounds to CO₂ gas for precise ¹³C/¹²C ratio measurement.[1]

Visualizations: Workflows and Theoretical Models

Diagrams generated using Graphviz provide a clear visual representation of the complex experimental procedures and the leading hypotheses regarding the origin of isovaline's enantiomeric excess.

Experimental Workflow for Meteoritic Amino Acid Analysis

The following diagram outlines the comprehensive procedure for analyzing amino acids from meteorite samples, from initial processing to final detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Results meteorite Meteorite Powder extraction Hot Water Extraction (100°C, 24h) meteorite->extraction hydrolysis Vapor Phase Hydrolysis (6M HCl, 150°C, 3h) extraction->hydrolysis Optional desalting Cation-Exchange Desalting extraction->desalting hydrolysis->desalting lc_deriv OPA/NAC Derivatization desalting->lc_deriv gc_deriv TFA/TFAA Derivatization desalting->gc_deriv lcms LC-FD/ToF-MS lc_deriv->lcms gcms GC-MS / GC-C-IRMS gc_deriv->gcms output1 Enantiomeric Ratios (High Sensitivity) lcms->output1 output2 Enantiomeric Ratios & Isotopic Composition (δ¹³C) gcms->output2

Fig 1. Workflow for Meteoritic Amino Acid Analysis.
Proposed Mechanism for L-Isovaline Enrichment in Meteorites

The significant L-isovaline excesses found in aqueously altered meteorites like Murchison, and their absence in primitive, unaltered meteorites, has led to a leading hypothesis. It proposes that a small initial enantiomeric imbalance, possibly created in the presolar cloud, was significantly amplified during an extended period of aqueous alteration on the meteorite's parent body. This model is favored over mechanisms like UV circularly polarized light (UV-CPL) photolysis, which are considered insufficient to produce the large excesses observed.[1][3][12]

Logical_Relationship cluster_origin Primordial Synthesis cluster_process Parent Body Processing cluster_result Observed Meteorite Composition strecker Strecker Synthesis in Parent Body initial_ee Small Initial L-Isovaline Excess (or Racemic Mixture) strecker->initial_ee presolar Presolar Cloud Chemistry (e.g., minor UV-CPL effect) presolar->initial_ee alteration Extended Aqueous Alteration initial_ee->alteration no_alteration Minimal Aqueous Alteration initial_ee->no_alteration murchison High L-ee Isovaline (e.g., Murchison, Orgueil) alteration->murchison Amplification cr_chondrite Racemic Isovaline (e.g., CR Chondrites) no_alteration->cr_chondrite No Amplification

Fig 2. Model for L-Isovaline Excess via Aqueous Alteration.

References

The Enigmatic Role of D-Isovaline in Prebiotic Chemistry and the Origin of Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of homochirality is a cornerstone in the study of the origin of life. Among the molecules implicated in the prebiotic selection of chirality, the non-proteinogenic amino acid isovaline has garnered significant attention. Its unique structural properties, including a chiral quaternary α-carbon, render it resistant to racemization, allowing it to preserve its enantiomeric signature over geological timescales.[1][2][3][4] This technical guide provides an in-depth exploration of D-isovaline's role in prebiotic chemistry, focusing on its extraterrestrial origins, proposed synthesis, enantiomeric excess, and potential catalytic functions that may have contributed to the selection of L-amino acids and D-sugars in terrestrial biology. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical and experimental workflows through diagrams to offer a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development.

Introduction: The Puzzle of Homochirality and the Significance of Isovaline

Life on Earth exhibits a remarkable degree of molecular asymmetry, with proteins almost exclusively composed of L-amino acids and nucleic acids containing D-sugars. This homochirality is essential for the structure and function of these biopolymers. The origin of this preference, however, remains a fundamental unanswered question. One prevailing hypothesis suggests that the building blocks of life, or at least a chiral bias, were delivered to the early Earth from extraterrestrial sources such as meteorites.[5]

Carbonaceous chondrites, a class of meteorites rich in organic compounds, have been found to contain a diverse array of amino acids, many of which are rare or absent in the terrestrial biosphere.[6] Among these, isovaline stands out due to the consistent observation of a significant L-enantiomeric excess (ee) in meteorites like the Murchison meteorite.[1][5][7][8][9][10][11] This extraterrestrial enantiomeric enrichment of a non-biological amino acid provides a compelling clue in the quest to understand the origins of homochirality.

This compound, the enantiomer of the more abundant meteoritic L-isovaline, serves as a crucial counterpart in these investigations. Its study is essential for understanding the mechanisms of chiral selection and amplification. While present in smaller quantities in meteorites, its potential catalytic activities and role in prebiotic chemical networks are of significant interest. This guide will delve into the multifaceted role of this compound, from its cosmic origins to its potential impact on the nascent biochemistry of a prebiotic Earth.

Extraterrestrial Abundance and Enantiomeric Excess of Isovaline

Quantitative analysis of meteoritic samples has consistently revealed an excess of the L-enantiomer of isovaline. This data is crucial for establishing the initial chiral bias that may have been delivered to the prebiotic Earth. The enantiomeric excess is typically expressed as L-ee (%) = [L] - [D] / [L] + [D] * 100.

MeteoriteTypeL-Isovaline Enantiomeric Excess (ee, %)Reference(s)
MurchisonCM20 to 20.5[1][5][7][8][9][10][11]
MurrayCM21.0 to 6.0[1]
OrgueilCI115.2 ± 4.0[5][12][11]
LEW 90500CM2-0.5 to 3.0[8]

Table 1: Enantiomeric Excess of Isovaline in Various Carbonaceous Chondrites. The data clearly indicates a significant and variable L-enantiomeric excess of isovaline in different meteorites, with the Murchison meteorite showing a particularly wide range.

Prebiotic Synthesis and Enantiomeric Enrichment of this compound

The presence of enantioenriched isovaline in meteorites points to abiotic synthesis and enrichment mechanisms operating in extraterrestrial environments.

Strecker Synthesis: A Plausible Prebiotic Formation Pathway

The Strecker synthesis is a well-established method for producing amino acids from aldehydes or ketones, ammonia, and cyanide.[5][10] For isovaline, the precursor would be the achiral ketone, 2-butanone.[2] While this pathway is a strong candidate for the formation of isovaline in meteorite parent bodies, it is expected to produce a racemic mixture (equal amounts of D- and L-isovaline) in the absence of a chiral influence.

Strecker_Synthesis 2-Butanone 2-Butanone Aminonitrile_Intermediate Aminonitrile_Intermediate 2-Butanone->Aminonitrile_Intermediate + NH3, + HCN Ammonia Ammonia Ammonia->Aminonitrile_Intermediate Hydrogen_Cyanide Hydrogen_Cyanide Hydrogen_Cyanide->Aminonitrile_Intermediate Racemic_Isovaline Racemic_Isovaline Aminonitrile_Intermediate->Racemic_Isovaline Hydrolysis

Figure 1: Strecker Synthesis of Isovaline.
Mechanisms for Enantiomeric Enrichment

The observed L-excess of isovaline in meteorites suggests that an initial small chiral imbalance was amplified. Two primary mechanisms have been proposed:

  • Asymmetric Photolysis with Circularly Polarized Light (CPL): In interstellar environments, the organic precursors to isovaline, or isovaline itself, may have been irradiated by UV CPL from neutron stars or nebulae.[1][4][7][11][13] This process would preferentially destroy one enantiomer, leading to an excess of the other. However, the high enantiomeric excesses observed in some meteorites are difficult to explain solely by this mechanism, as it would require extensive destruction of the initial racemic mixture.[7][10][11]

  • Aqueous Alteration on Meteorite Parent Bodies: It is hypothesized that a small initial enantiomeric excess, perhaps induced by CPL, was amplified during periods of aqueous alteration on the meteorite parent bodies.[5][12][11][14] The exact mechanisms for this amplification are still under investigation but could involve chiral-selective crystallization or interactions with chiral mineral surfaces.

Enantiomeric_Enrichment_Pathway cluster_Space Interstellar/Protoplanetary Disk Environment cluster_ParentBody Meteorite Parent Body Racemic_Isovaline_Precursors Racemic_Isovaline_Precursors CPL_Irradiation Asymmetric Photolysis (UV CPL) Racemic_Isovaline_Precursors->CPL_Irradiation Slight_L_Excess Slight Enantiomeric Excess (L > D) CPL_Irradiation->Slight_L_Excess Aqueous_Alteration Aqueous Alteration Slight_L_Excess->Aqueous_Alteration Amplified_L_Excess Significant Enantiomeric Excess (L >> D) Aqueous_Alteration->Amplified_L_Excess Delivery_to_Earth Meteoritic Delivery Amplified_L_Excess->Delivery_to_Earth

Figure 2: Proposed Pathway for the Enantiomeric Enrichment of Isovaline.

Potential Catalytic Roles of this compound in Prebiotic Chemistry

The delivery of enantioenriched isovaline to the early Earth could have had a profound impact on the development of prebiotic chemical systems. Its resistance to racemization makes it an ideal candidate for preserving and transferring chiral information. While direct quantitative data on the catalytic efficiency of this compound in specific prebiotic reactions is currently limited in the literature, several plausible catalytic roles have been proposed.

Asymmetric Transamination

Transamination reactions, the transfer of an amino group from an amino acid to an α-keto acid, are fundamental in modern biochemistry for the synthesis of new amino acids. In a prebiotic setting, this compound could have acted as a chiral catalyst, preferentially converting α-keto acids into D-amino acids. While this would favor the D-enantiomers, the presence of a significant pool of L-isovaline from meteorites could have similarly catalyzed the formation of L-amino acids, contributing to the overall chiral bias.[15] The kinetics and enantioselectivity of such reactions with isovaline as a catalyst remain an active area of research.

Enantioselective Aldol Reactions and Sugar Formation

The formation of sugars from simple precursors like formaldehyde and glycolaldehyde is a key step in the prebiotic synthesis of ribonucleotides. L-amino acids have been shown to catalyze the formation of D-sugars, suggesting a potential link between the homochirality of amino acids and sugars.[16] It is plausible that this compound could have catalyzed the preferential formation of L-sugars, although this has yet to be experimentally demonstrated. The structural rigidity of isovaline could have provided a stable chiral environment for such catalytic reactions.

Role in a Peptide/RNA World

The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. A "peptide-RNA world" is an extension of this idea, where peptides and RNA co-evolved.[8] The incorporation of this compound into short peptides could have conferred unique structural properties and stability.[7] While modern ribosomes strongly discriminate against the incorporation of D-amino acids, prebiotic peptide formation may not have been as selective. Further research is needed to explore the potential role of this compound-containing peptides in the stabilization of RNA or in early catalytic functions.

Experimental Protocols

Detailed experimental methodologies are crucial for the continued investigation of this compound's role in prebiotic chemistry.

Prebiotic Strecker Synthesis of Isovaline (General Protocol)

This protocol is a generalized procedure based on established Strecker synthesis principles, adapted for simulated prebiotic conditions.

  • Reactants: 2-butanone, ammonium cyanide (or a source of ammonia and hydrogen cyanide), and water.

  • Conditions: The reaction is typically carried out in an aqueous solution. The temperature can be varied to simulate different prebiotic environments (e.g., hydrothermal vents or cold lagoons). The pH is a critical parameter and is generally maintained in the neutral to slightly alkaline range.

  • Procedure:

    • Prepare an aqueous solution of 2-butanone and ammonium cyanide.

    • Seal the reaction vessel and maintain it at the desired temperature for an extended period (days to weeks) to allow for the formation of the aminonitrile intermediate.

    • After the initial reaction, subject the mixture to hydrolysis to convert the aminonitrile to isovaline. This can be achieved by adjusting the pH to acidic or alkaline conditions and heating.

    • Analyze the products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the resulting isovaline.

Asymmetric Photolysis of Isovaline with Circularly Polarized Light

This protocol describes a laboratory simulation of the enantioselective destruction of isovaline by CPL.

  • Apparatus: A high-vacuum chamber equipped with a substrate holder that can be cooled to low temperatures (e.g., 10 K) to simulate interstellar ice conditions. A source of UV radiation and optics to generate circularly polarized light (e.g., a photoelastic modulator or a quarter-wave plate).

  • Sample Preparation: A thin film of racemic D,L-isovaline is deposited onto a suitable substrate (e.g., MgF₂) within the vacuum chamber.

  • Procedure:

    • Cool the substrate to the desired temperature.

    • Deposit a thin film of racemic isovaline onto the substrate.

    • Irradiate the film with UV CPL of a specific helicity (left or right) for a defined period.

    • After irradiation, warm the substrate to room temperature and collect the remaining isovaline.

    • Analyze the enantiomeric composition of the remaining isovaline using a chiral chromatography technique (e.g., GC-MS with a chiral column or LC-ToF-MS with a chiral derivatizing agent) to determine the enantiomeric excess.

Asymmetric_Photolysis_Workflow Start Start Prepare_Racemic_Isovaline Prepare Racemic D,L-Isovaline Solution Start->Prepare_Racemic_Isovaline Deposit_Film Deposit Thin Film on Substrate Prepare_Racemic_Isovaline->Deposit_Film Cool_Substrate Cool Substrate to 10 K in Vacuum Deposit_Film->Cool_Substrate Irradiate_CPL Irradiate with UV Circularly Polarized Light Cool_Substrate->Irradiate_CPL Warm_and_Collect Warm Substrate and Collect Sample Irradiate_CPL->Warm_and_Collect Analyze_ee Analyze Enantiomeric Excess (e.g., LC-ToF-MS) Warm_and_Collect->Analyze_ee End End Analyze_ee->End

Figure 3: Experimental Workflow for Asymmetric Photolysis of Isovaline.
Enantiomeric Analysis of Isovaline in Meteorites using LC-ToF-MS

This protocol outlines the sensitive and selective method for determining the enantiomeric composition of isovaline in meteorite samples.

  • Sample Preparation:

    • An interior fragment of the meteorite is crushed into a fine powder.

    • The powdered sample is extracted with hot water to dissolve the amino acids.

    • The aqueous extract is desalted using a cation-exchange resin.

    • The amino acid fraction is then derivatized with a chiral reagent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), to form diastereomers that can be separated on a non-chiral chromatography column.

  • Instrumentation: A liquid chromatography system coupled to a time-of-flight mass spectrometer (LC-ToF-MS).

  • Procedure:

    • Inject the derivatized sample into the LC system.

    • Separate the diastereomers of the isovaline derivative on a C18 reversed-phase column.

    • Detect the eluting compounds using the ToF-MS, monitoring for the specific mass-to-charge ratio of the derivatized isovaline.

    • Quantify the peak areas of the D- and L-isovaline derivatives to determine the enantiomeric ratio and calculate the enantiomeric excess.

Conclusion and Future Directions

The study of this compound and its L-enantiomer provides a fascinating window into the chemical processes that may have preceded the origin of life. The significant L-enantiomeric excess of isovaline found in meteorites strongly suggests an extraterrestrial origin of chiral asymmetry. While the Strecker synthesis is a plausible formation pathway, the mechanism of enantiomeric enrichment, likely a combination of asymmetric photolysis and aqueous alteration, requires further elucidation.

The potential catalytic role of this compound in prebiotic reactions is a particularly exciting area for future research. While plausible mechanisms such as asymmetric transamination and enantioselective aldol reactions have been proposed, there is a critical need for experimental studies to quantify the catalytic efficiency and enantioselectivity of this compound under simulated prebiotic conditions. Such data will be invaluable in assessing its potential contribution to the emergence of homochirality on the early Earth.

For drug development professionals, the unique structural properties of this compound and other non-proteinogenic amino acids offer intriguing possibilities for the design of novel therapeutics. Its resistance to enzymatic degradation, a consequence of its quaternary α-carbon, makes it an attractive building block for creating stable peptide-based drugs.

References

D-Isovaline: A Non-Proteinogenic Amino Acid with Significant Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-isovaline, a non-proteinogenic amino acid with extraterrestrial origins, has emerged as a molecule of significant interest in neuroscience and pharmacology. Possessing unique structural properties that confer high resistance to racemization, this compound exhibits notable biological activities, primarily as an analgesic and anticonvulsant agent. Its analgesic effects are largely attributed to its action as an agonist at peripheral gamma-aminobutyric acid (GABA) type B (GABA-B) receptors, offering a promising avenue for the development of peripherally restricted analgesics with minimal central nervous system side effects. The anticonvulsant properties of this compound appear to stem from its ability to selectively increase the activity of interneurons, thereby enhancing inhibitory tone within neuronal circuits. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its known mechanisms of action, quantitative pharmacological data, and relevant experimental protocols.

Introduction

Non-proteinogenic amino acids (NPAAs) represent a vast and largely untapped reservoir of chemical diversity for drug discovery and development.[1][2][3] Unlike their 22 proteinogenic counterparts, NPAAs are not incorporated into proteins during ribosomal synthesis.[2] Their unique structures can impart desirable pharmacokinetic and pharmacodynamic properties to peptide and small molecule therapeutics, such as enhanced stability, increased potency, and novel mechanisms of action.[1][3]

This compound, a Cα-methylated amino acid, is a notable NPAA first discovered in the Murchison meteorite.[4] Its extraterrestrial origin and unusual resistance to racemization have made it a subject of interest in the study of the origins of life and homochirality. Beyond its astrochemical significance, this compound has demonstrated potent biological effects in preclinical models, positioning it as a promising lead compound for the development of novel therapeutics targeting neurological disorders.

Biological Activities and Mechanisms of Action

The primary biological activities of this compound identified to date are its analgesic and anticonvulsant effects. The following sections detail the current understanding of the molecular mechanisms underlying these properties.

Analgesic Effects

This compound has been shown to produce significant analgesia in various preclinical pain models. This effect is primarily mediated through its interaction with the GABA-B receptor.

This compound acts as an agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[5][6][7] The activation of GABA-B receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[5][6][7][8]

The analgesic effect of this compound is particularly noteworthy for its peripheral selectivity. By acting on GABA-B receptors located on peripheral nerve endings and keratinocytes, this compound can attenuate pain signals without crossing the blood-brain barrier, thereby avoiding central nervous system side effects such as sedation and motor impairment.

dot

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GB1/GB2) This compound->GABAB_R Agonist Binding G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel (K+ Efflux) G_protein->GIRK Activation (via Gβγ) Ca_channel Ca2+ Channel (Ca2+ Influx) G_protein->Ca_channel Inhibition (via Gβγ) cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Leads to Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Leads to Hyperpolarization->Reduced_Neurotransmitter_Release

Caption: this compound-mediated GABA-B receptor signaling pathway.

The analgesic efficacy of this compound has been quantified in the formalin test, a widely used model of inflammatory pain.

Parameter Value Experimental Model Reference
ED50 (Phase II) 66 mg/kg (intravenous)Formalin test in mice[9]

Table 1: Analgesic Efficacy of this compound.

Anticonvulsant Effects

This compound has demonstrated anticonvulsant properties in in vitro and in vivo models of epilepsy. The mechanism underlying this activity appears to be distinct from many conventional antiepileptic drugs.

Studies in rat hippocampal slices have shown that this compound selectively increases the spontaneous firing rate of interneurons without directly affecting pyramidal neurons.[10] This enhancement of inhibitory interneuron activity is thought to contribute to the suppression of seizure-like events. The exact molecular target responsible for this effect on interneurons is still under investigation.

dot

Anticonvulsant_Mechanism This compound This compound Interneuron Inhibitory Interneuron This compound->Interneuron Increases Firing Rate Pyramidal_Neuron Pyramidal Neuron (Excitatory) Interneuron->Pyramidal_Neuron Increased GABAergic Inhibition Seizure_Activity Seizure Activity Pyramidal_Neuron->Seizure_Activity Reduced Excitability

Caption: Proposed mechanism of this compound's anticonvulsant activity.

The anticonvulsant effects of this compound have been quantified in in vitro seizure models.

Parameter Value Experimental Model Reference
Attenuation of Seizure Amplitude 57.0 ± 9.0%Low Mg2+/High K+ model in rat hippocampal slices (250 µM)[10]
Attenuation of Seizure Duration 57.0 ± 12.0%Low Mg2+/High K+ model in rat hippocampal slices (250 µM)[10]
Abolition of Epileptiform Activity 150 mg/kg (intravenous)Pilocarpine-induced seizures in rats[11]

Table 2: Anticonvulsant Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Formalin Test for Analgesia in Mice

This protocol is adapted from studies evaluating the analgesic effects of this compound.[12][13]

Objective: To assess the analgesic efficacy of this compound against inflammatory pain.

Materials:

  • Male CD-1 mice (25-30 g)

  • This compound solution (for intravenous or intraperitoneal administration)

  • Formalin solution (1-5% in sterile saline)

  • Observation chambers with a clear floor

  • Video recording equipment

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound or vehicle control at the desired dose and route.

  • After the appropriate pretreatment time, inject 20 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Immediately place the mouse back into the observation chamber and start video recording for 60 minutes.

  • Score the cumulative time spent licking or biting the injected paw in 5-minute intervals.

  • The early phase (Phase I) is typically the first 0-5 minutes, and the late phase (Phase II) is from 15-40 minutes post-injection.

  • Analyze the data to determine the effect of this compound on the duration of nocifensive behaviors in each phase.

dot

Formalin_Test_Workflow Acclimatization Acclimatize Mice Drug_Administration Administer this compound or Vehicle Acclimatization->Drug_Administration Formalin_Injection Inject Formalin into Hind Paw Drug_Administration->Formalin_Injection Observation Record Behavior (60 minutes) Formalin_Injection->Observation Data_Analysis Score Nocifensive Behavior (Licking/Biting Time) Observation->Data_Analysis Phases Analyze Phase I (0-5 min) and Phase II (15-40 min) Data_Analysis->Phases

Caption: Experimental workflow for the formalin test.

In Vitro Hippocampal Seizure Model

This protocol is based on studies investigating the anticonvulsant properties of this compound.[10]

Objective: To induce epileptiform activity in hippocampal slices and assess the anticonvulsant effects of this compound.

Materials:

  • Sprague-Dawley rats (postnatal day 14-21)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Low Mg2+/High K+ aCSF (e.g., 0.25 mM MgCl2, 5 mM KCl) or 4-Aminopyridine (4-AP)

  • This compound stock solution

  • Electrophysiology recording setup (recording chamber, amplifier, data acquisition system)

Procedure:

  • Prepare 400 µm thick transverse hippocampal slices from the rat brain using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

  • Induce epileptiform activity by switching the perfusion to either low Mg2+/high K+ aCSF or aCSF containing 100 µM 4-AP.

  • Record baseline seizure-like events (SLEs) using an extracellular field electrode placed in the CA1 pyramidal cell layer.

  • Bath-apply this compound at the desired concentration (e.g., 250 µM) and continue recording.

  • Analyze the frequency, duration, and amplitude of the SLEs before and after this compound application.

dot

In_Vitro_Seizure_Workflow Slice_Preparation Prepare Hippocampal Slices Recovery Slice Recovery in aCSF Slice_Preparation->Recovery Induction Induce Epileptiform Activity (e.g., low Mg2+/high K+) Recovery->Induction Baseline_Recording Record Baseline Seizure-Like Events Induction->Baseline_Recording Drug_Application Bath Apply this compound Baseline_Recording->Drug_Application Post_Drug_Recording Record Post-Drug Activity Drug_Application->Post_Drug_Recording Data_Analysis Analyze Changes in Seizure Parameters Post_Drug_Recording->Data_Analysis

Caption: Workflow for the in vitro hippocampal seizure model.

Drug Development and Future Directions

The unique pharmacological profile of this compound makes it an attractive candidate for further drug development. Its peripheral analgesic action could lead to the development of novel non-opioid pain therapeutics with an improved safety profile. The novel mechanism of its anticonvulsant activity offers a potential new strategy for the treatment of epilepsy, particularly for patients who are refractory to existing medications.

Future research should focus on:

  • Target Identification: Elucidating the precise molecular target(s) responsible for the increased interneuronal activity.

  • Pharmacokinetics and Toxicology: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.[11][14]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: If preclinical data remain promising, progression to human clinical trials will be necessary to establish safety and efficacy in patient populations.

Conclusion

This compound is a non-proteinogenic amino acid with demonstrated analgesic and anticonvulsant properties. Its peripheral GABA-B receptor agonism and its ability to enhance interneuronal activity represent promising and novel mechanisms for the treatment of pain and epilepsy. Further research into its molecular targets, pharmacology, and safety will be crucial in realizing the therapeutic potential of this unique molecule. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its potential clinical applications.

References

An In-depth Technical Guide to D-Isovaline: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Isovaline, a non-proteinogenic amino acid with significant potential in pharmaceutical and research applications. This document details its physicochemical properties, explores its debated mechanism of action as a GABA-B receptor agonist, and presents methodologies for its synthesis.

Core Physicochemical Properties of this compound

This compound, systematically named (R)-2-amino-2-methylbutanoic acid, is a chiral amino acid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 3059-97-0[cite]
Molecular Formula C₅H₁₁NO₂[cite]
Molecular Weight 117.15 g/mol [cite]
Appearance White crystalline solid[cite]
Synonyms (R)-(-)-Isovaline, (R)-2-Amino-2-methylbutanoic acid[cite]

Biological Activity and Signaling Pathway

The primary biological activity of interest for this compound is its analgesic effect, which is reported to be mediated through the activation of peripheral γ-aminobutyric acid type B (GABA-B) receptors.[1] This mechanism makes it a promising candidate for the development of peripherally restricted analgesics that could avoid the central nervous system side effects associated with opioids.[1]

The GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of neuronal excitability.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1/GABAB2) This compound->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization

GABA-B Receptor Signaling Pathway Activated by an Agonist.
Controversy Surrounding the Mechanism of Action

While some studies support this compound as a direct agonist at GABA-B receptors, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, other research presents conflicting evidence.[2] Some studies have shown that in certain cell types, such as transfected AtT-20 cells and cultured rat hippocampal neurons, this compound does not activate GABA-B receptor-coupled potassium currents.[3][4][5] This suggests that the analgesic effects of this compound might be mediated through a more complex or indirect mechanism, or that its activity is dependent on specific receptor subtypes or cellular environments.[2][4] This discrepancy highlights an important area for further investigation in the pharmacology of this compound.

Experimental Protocols

Enantioselective Synthesis of this compound

Conceptual Workflow for this compound Synthesis:

Synthesis_Workflow start Starting Material: Butan-2-one strecker Strecker Synthesis (NH4Cl, KCN) start->strecker hydrolysis Acid Hydrolysis strecker->hydrolysis racemic DL-Isovaline (Racemic Mixture) hydrolysis->racemic resolution Enzymatic Resolution (e.g., with an acylase) racemic->resolution separation Separation of Enantiomers resolution->separation product This compound separation->product

Conceptual workflow for the synthesis of this compound.

1. Strecker Synthesis of DL-Isovaline (Racemic Mixture)

The Strecker synthesis is a classic method for producing racemic α-amino acids from an aldehyde or ketone.[6][7][8]

  • Reaction: Butan-2-one is reacted with ammonium chloride (NH₄Cl) and potassium cyanide (KCN). This is followed by acid hydrolysis of the resulting α-aminonitrile.

  • General Procedure:

    • Combine butan-2-one, ammonium chloride, and potassium cyanide in a suitable solvent (e.g., aqueous ethanol).

    • Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

    • After the formation of the α-aminonitrile is complete, perform acid hydrolysis (e.g., with concentrated HCl) under reflux.

    • Neutralize the reaction mixture to precipitate the racemic DL-Isovaline.

    • Collect the product by filtration and purify by recrystallization.

2. Enzymatic Resolution of DL-Isovaline

Enzymatic resolution is a highly effective method for separating enantiomers.

  • Principle: An enzyme, such as an aminoacylase, stereoselectively catalyzes a reaction on one of the enantiomers in the racemic mixture, allowing for their separation. For example, the N-acetylated racemic mixture can be treated with an acylase that selectively deacylates the L-enantiomer, leaving the N-acetyl-D-Isovaline, which can then be separated and deprotected.

  • General Procedure:

    • Chemically N-acetylate the racemic DL-Isovaline.

    • Dissolve the N-acetyl-DL-Isovaline in a buffered aqueous solution.

    • Add the appropriate enzyme (e.g., a commercially available D-aminoacylase or a microorganism expressing the enzyme).

    • Incubate the mixture under optimal conditions of temperature and pH for the enzyme.

    • Monitor the progress of the enzymatic reaction.

    • Once the reaction is complete, separate the resulting this compound from the unreacted N-acetyl-L-Isovaline based on their different physical properties (e.g., solubility, charge).

    • Isolate and purify the this compound.

Conclusion

This compound is a non-proteinogenic amino acid with compelling therapeutic potential, primarily as a peripherally acting analgesic. Its physicochemical properties are well-defined, and while its biological activity is linked to the GABA-B receptor system, the precise mechanism of action remains an active area of research. The enantioselective synthesis of this compound is achievable through established methods like the Strecker synthesis followed by enzymatic resolution, providing a pathway for researchers to obtain this compound for further investigation and drug development. This guide provides a foundational understanding for scientists and professionals working with this compound.

References

Understanding the enantiomers D-Isovaline vs L-Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enantiomers of Isovaline

Authored for: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Abstract

Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic, α,α-disubstituted amino acid of significant interest in astrobiology, pharmacology, and peptide chemistry. Unlike most amino acids found in terrestrial biology, isovaline possesses a quaternary α-carbon, which imparts a high resistance to racemization. It is famously found in carbonaceous chondrite meteorites, often with a significant enantiomeric excess of the L-form, providing clues to the prebiotic origins of homochirality on Earth.[1][2][3] Furthermore, isovaline enantiomers exhibit notable pharmacological activities, including peripherally restricted analgesia and anticonvulsant properties, making them promising candidates for drug development.[3][4][5] This guide provides a comprehensive technical overview of the D- and L-enantiomers of isovaline, detailing their physicochemical properties, biological activities, analytical protocols, and mechanisms of action.

Physicochemical Properties

Isovaline's two enantiomers, D-(-)-Isovaline (R-configuration) and L-(+)-Isovaline (S-configuration), share identical physical properties except for their interaction with plane-polarized light.[6] Its structure, featuring a methyl and an ethyl group on the α-carbon, prevents racemization under conditions that would typically affect α-hydrogen amino acids.[2]

PropertyD-(-)-IsovalineL-(+)-IsovalineReference(s)
Synonyms (R)-2-Amino-2-methylbutanoic acid(S)-2-Amino-2-methylbutanoic acid[3]
CAS Number 3059-97-0595-40-4[3]
Molecular Formula C₅H₁₁NO₂C₅H₁₁NO₂[7][8][9]
Molecular Weight 117.15 g/mol 117.15 g/mol [7][8][9][10]
Appearance White crystalline powder or needlesWhite crystalline powder[7][9][11]
Melting Point 276-278 °C~289 °C (estimate)[7][9]
Specific Rotation [α] -9.4° (c=5 in H₂O at 25°C)+11.13° (c=5 in H₂O at 25°C)[7][9]
pKa (Predicted) 2.38 ± 0.102.38 ± 0.10[7][9][11]
Solubility Freely soluble in waterSoluble in water (100 mg/mL)[7][12]

Biological and Pharmacological Activity

Both enantiomers of isovaline have demonstrated significant biological activity, particularly in the nervous system. A key feature is their inability to cross the blood-brain barrier, which restricts their action to the peripheral nervous system and avoids central side effects like sedation.[3][4]

Analgesic Activity

Racemic isovaline and its individual enantiomers produce analgesia in various mouse models of pain.[4][13] This effect is particularly relevant for persistent pain states.

  • Mechanism of Action : The analgesic effect is primarily mediated by the activation of peripheral γ-aminobutyric acid type B (GABA-B) receptors.[3][4] Activation of these G-protein coupled receptors leads to the opening of inwardly rectifying K+ channels, hyperpolarizing the neuron and inhibiting nociceptive signaling.[1][14] The antiallodynic effects of isovaline can be blocked by GABA-B antagonists and potentiated by GABA-B modulators.[4] However, some studies using recombinant or cultured neuron preparations have not observed direct activation of GABA-B receptor-coupled potassium currents by R-isovaline, suggesting the mechanism may be complex or involve receptor subtypes with different signaling properties.[1][15]

  • Efficacy : In the formalin paw test in mice, intravenous administration of racemic (RS)-isovaline dose-dependently reduces phase II (inflammatory) pain responses.[13]

CompoundAssayEfficacy (ED₅₀)Animal ModelReference(s)
RS-Isovaline Formalin Paw Test (Phase II)66 mg/kg (IV)Female CD-1 Mice[13]
Anticonvulsant Activity

Racemic isovaline exhibits anticonvulsant properties in in vitro models of seizure.[5]

  • Mechanism of Action : Isovaline's anticonvulsant effect is attributed to an increase in the spontaneous activity of inhibitory interneurons in the hippocampus, without directly affecting pyramidal neurons.[5] This enhancement of inhibitory tone helps to suppress seizure-like events.

  • Efficacy : In rat hippocampal slices, isovaline significantly reduces the amplitude and duration of seizure-like events induced by chemical convulsants.

CompoundAssayConcentrationEffectModelReference(s)
RS-Isovaline Low Mg²⁺ / High K⁺ Seizure Model250 µM57.0% reduction in seizure amplitude & durationRat Hippocampal Slices[5]
RS-Isovaline 4-Aminopyridine (4-AP) Seizure Model250 µMAttenuation of seizure-like eventsRat Hippocampal Slices[5]

Mandatory Visualizations

Signaling Pathway: Proposed Analgesic Mechanism

GABAb_Pathway cluster_membrane Cell Membrane GABAb GABA-B Receptor B1 B2 G_protein G-Protein α βγ GABAb:GABA_B2->G_protein:w Activates K_channel K+ Channel G_protein:betagamma->K_channel:n Activates K_out K+ K_channel:e->K_out Efflux Hyperpolarization Hyperpolarization (Inhibition of Nociception) K_channel->Hyperpolarization Causes Isovaline D/L-Isovaline Isovaline->GABAb Binds Baclofen Baclofen (Agonist) Baclofen->GABAb Binds K_in K+ HPLC_Workflow start Sample Preparation (e.g., Meteorite Extraction, Biological Fluid) deriv Pre-column Derivatization with OPA/N-acetyl-L-cysteine (NAC) in borate buffer (pH ~10) start->deriv inject Injection into HPLC System deriv->inject sep Chromatographic Separation (Reversed-Phase C18 Column) inject->sep detect Fluorescence Detection (Formation of fluorescent diastereomeric isoindoles) sep->detect quant Data Analysis (Peak Integration & Quantification of D and L enantiomers) detect->quant Resolution_Workflow racemate Racemic Isovaline (50% D-Isovaline / 50% L-Isovaline) reagent Add Chiral Resolving Agent (e.g., Pure L-(+)-Tartaric Acid) racemate->reagent diastereomers Formation of Diastereomeric Salts - (this compound)-(L-Tartrate) - (L-Isovaline)-(L-Tartrate) reagent->diastereomers separation Separation by Physical Means (e.g., Fractional Crystallization) due to different solubilities diastereomers->separation salt_d Isolated (D-Iva)-(L-Tar) Salt separation->salt_d Less Soluble salt_l Isolated (L-Iva)-(L-Tar) Salt separation->salt_l More Soluble recover_d Recover this compound (e.g., Neutralization with base) salt_d->recover_d recover_l Recover L-Isovaline (e.g., Neutralization with base) salt_l->recover_l pure_d Pure this compound recover_d->pure_d pure_l Pure L-Isovaline recover_l->pure_l

References

Extraterrestrial Origins of D- and L-Isovaline and the Quest for Homochirality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The homochirality of life—the exclusive use of L-amino acids in proteins and D-sugars in nucleic acids—is a fundamental and enigmatic property of all known biology. A leading hypothesis posits that this asymmetry originated prebiotically, seeded by the extraterrestrial delivery of molecules with an intrinsic enantiomeric excess. Carbonaceous chondrites, primitive relics from the early solar system, serve as a crucial repository of prebiotic organic compounds and provide compelling evidence for this theory. Among the diverse suite of amino acids found in these meteorites, the non-proteinogenic α-methyl amino acid isovaline is of particular significance. Its resistance to racemization and scarcity in terrestrial biology make it an excellent tracer for pre-solar and early solar system chiral influences. This technical guide provides an in-depth examination of the evidence for enantiomeric excesses of isovaline in meteorites, the analytical protocols used for its detection, the proposed mechanisms for its asymmetric synthesis and amplification, and the profound implications for the origin of life on Earth.

Introduction: The Homochirality Puzzle

Life on Earth is fundamentally asymmetric at the molecular level.[1][2][3][4] While abiotic chemical reactions typically produce equal (racemic) mixtures of left-handed (L) and right-handed (D) enantiomers, biological systems almost exclusively utilize L-amino acids and D-sugars.[1][5] This property, known as homochirality, is critical for the formation of stable, functional biomolecules like proteins and DNA, where structural specificity is paramount.[6] The origin of this biological preference remains one of the most significant unanswered questions in science.

One compelling explanation is that a slight initial imbalance was delivered to the early Earth via meteorites, which then biased the prebiotic chemical inventory towards the configurations we see in life today.[5][7][8] The discovery of significant L-enantiomeric excesses (l-ee) of the amino acid isovaline in various carbonaceous meteorites provides strong support for this extraterrestrial seeding hypothesis.[7][9][10]

This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the core evidence, experimental methodologies, and theoretical frameworks surrounding the extraterrestrial origins of isovaline's chiral asymmetry and its link to homochirality.

Quantitative Analysis of Isovaline Enantiomeric Excess in Meteorites

Isovaline, a C5 α-methyl amino acid, is particularly valuable for astrobiological studies because its quaternary α-carbon makes it highly resistant to racemization over geological timescales.[5][11] This stability ensures that its enantiomeric signature reflects conditions in the early solar system. Numerous studies have documented a consistent L-enantiomeric excess for isovaline in specific types of carbonaceous chondrites, particularly those that have undergone significant aqueous alteration.

MeteoriteTypeL-Isovaline Enantiomeric Excess (lee) (%)Reference(s)
MurchisonCM2up to 18.5 ± 2.6%[7][8][9]
OrgueilCI115.2 ± 4.0%[7][8][9]
MurrayCM2up to 15.2%[5][12]
LEW 90500CM23.3%[9]
GRA 95229CR~3%[5]
EET 92042CRRacemic (within uncertainty)[7][8]
QUE 99177CRRacemic (within uncertainty)[7][8]
Metal-rich CB/CH3CB/CH3~5 to 21%[10]

Table 1: Summary of L-isovaline enantiomeric excesses found in various carbonaceous chondrites. The percentage l-excess is defined as [L% - D%].

Notably, the most primitive and unaltered Antarctic CR meteorites, EET 92042 and QUE 99177, show racemic mixtures of isovaline.[7][8] This strongly suggests that the enantiomeric excess is not a universal feature but is linked to processes occurring on the meteorite parent bodies.

Proposed Mechanisms for Chiral Asymmetry

The origin of isovaline's enantiomeric excess is thought to be a two-step process: a small initial symmetry-breaking event in the presolar nebula, followed by a significant amplification phase on the meteorite parent body.

Initial Symmetry Breaking: Ultraviolet Circularly Polarized Light (UV-CPL)

The leading hypothesis for the initial chiral imbalance involves asymmetric photochemistry driven by UV circularly polarized light in star-forming regions.[1][6][13]

  • Mechanism: Racemic mixtures of amino acids or their precursors in interstellar ice grains were irradiated by UV-CPL. One enantiomer absorbs a specific polarization of light more strongly than the other, leading to its preferential destruction (photolysis). This leaves a small net excess of the more photostable enantiomer.[6]

  • Challenges: While experimentally verified, it is debated whether UV-CPL alone can account for the large excesses seen in meteorites like Murchison.[12][13][14] Furthermore, the absorption properties of isovaline are opposite to those of other proteinogenic amino acids, which complicates a universal explanation based solely on this mechanism.[13]

CPL_Mechanism cluster_space Interstellar Medium Racemic_Mixture Racemic Precursors (L = D) Asymmetric_Photolysis Asymmetric Photolysis Racemic_Mixture->Asymmetric_Photolysis UV_CPL UV Circularly Polarized Light UV_CPL->Asymmetric_Photolysis Irradiation Enantiomeric_Excess Small L-Enantiomeric Excess (l-ee) Asymmetric_Photolysis->Enantiomeric_Excess Preferential Destruction of D-Enantiomer Aqueous_Alteration cluster_asteroid Meteorite Parent Body Initial_ee Small Initial L-Excess (from CPL) Amplification Asymmetric Amplification Initial_ee->Amplification Water Liquid Water Water->Amplification Catalysis/ Crystallization Large_ee Large Observed L-Excess (up to 21%) Amplification->Large_ee Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Meteorite Powder B Hot Water Extraction A->B C Acid Hydrolysis B->C D Desalting (Ion Exchange) C->D E Derivatization (e.g., OPA/NAC) D->E F Chiral Separation (HPLC or GC) E->F G Detection & Quantification (MS or FD) F->G H Determine Enantiomeric Excess (l-ee) G->H Data Analysis Chirality_Transfer cluster_delivery Extraterrestrial Delivery cluster_earth Prebiotic Earth Meteorite Meteorite Impact Isovaline L-Isovaline Excess Meteorite->Isovaline Transfer Chiral Transfer (Asymmetric Catalysis) Isovaline->Transfer Chiral Bias Racemic_Pool Racemic Pool of Protein Amino Acids Racemic_Pool->Transfer Homochirality L-Amino Acid Homochirality Transfer->Homochirality Life Origin of Life Homochirality->Life

References

D-Isovaline: A Potential Biomarker in the Search for Extraterrestrial Life

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the significance of D-isovaline, a non-proteinogenic amino acid, as a potential biomarker in the field of astrobiology. Its presence and chiral signature in carbonaceous chondrites, coupled with its rarity in terrestrial biology, make it a compelling target in the search for life beyond Earth. This guide provides a comprehensive overview of the current data, experimental protocols for its detection, and the logical framework supporting its consideration as a biosignature.

Introduction: The Quest for a Universal Biomarker

The search for extraterrestrial life hinges on the identification of reliable biomarkers—molecules whose presence, abundance, or specific characteristics strongly indicate a biological origin. An ideal biomarker should be readily detectable, stable over geological timescales, and have a low probability of formation through purely abiotic processes. While terrestrial life utilizes a specific suite of 20 proteinogenic L-amino acids, the possibility of alternative biochemistries necessitates a broader search for molecular indicators.

This compound (2-amino-2-methylbutanoic acid) has emerged as a prime candidate. As a non-proteinogenic α-dialkyl amino acid, it is not one of the common building blocks of proteins on Earth.[1][2] Its discovery in significant quantities and with a notable enantiomeric excess in meteorites suggests a prebiotic origin and a potential role in a hypothetical extraterrestrial biochemistry.[3][4]

Quantitative Data: this compound in Meteorites

The analysis of carbonaceous chondrites has yielded crucial quantitative data on the abundance and enantiomeric distribution of isovaline. The consistent detection of a significant L-enantiomeric excess (L-ee) is particularly noteworthy, as abiotic chemical reactions typically produce racemic mixtures (equal amounts of D and L enantiomers).[5][6] This asymmetry suggests that a chiral influence, such as circularly polarized light in the presolar nebula or aqueous alteration on the meteorite parent body, may have played a role in its formation or subsequent evolution.[7][8]

Below is a summary of quantitative data for L-isovaline enantiomeric excess in various meteorites.

MeteoriteTypeL-enantiomeric excess (L-ee) of Isovaline (%)Reference(s)
MurchisonCM20 - 20.5[5][9][10][11][12]
OrgueilCI15.2 ± 4.0[5][8][11][13][14]
MurrayCM2~6 (L-ee)[9]
LEW 90500CM2-0.5 to 3.0[10]
EET 92042CR~0 (racemic)[5][13]
QUE 99177CR~0 (racemic)[5][13]
Aguas ZarcasCM2~10 - 15[15]

Note: The variability in L-ee within a single meteorite like Murchison suggests heterogeneity in the parent body.[9]

Experimental Protocols for this compound Detection and Analysis

The detection and chiral analysis of isovaline in meteorite samples require highly sensitive and specific analytical techniques. The general workflow involves sample preparation, amino acid extraction, derivatization, and chromatographic separation coupled with mass spectrometry.

  • Meteorite Fragmentation: Interior fragments of the meteorite are carefully selected to minimize terrestrial contamination.[10]

  • Pulverization: The fragments are pulverized into a fine powder in a clean laboratory environment.

  • Hot Water Extraction: The powdered sample is refluxed in ultrapure water to extract soluble organic compounds, including amino acids.[10]

  • Acid Hydrolysis (Optional): To release amino acids from any potential peptide-like structures, the extract can be subjected to acid hydrolysis (e.g., 6M HCl).[14]

  • Desalting: The extract is desalted using a cation-exchange resin to remove inorganic salts that can interfere with subsequent analyses.

To separate the D and L enantiomers of isovaline using standard chromatography, a chiral derivatization step is necessary. This involves reacting the amino acid with a chiral reagent to form diastereomers, which have different physical properties and can be separated by achiral chromatography.[16]

  • OPA/NAC Derivatization: The amino acid extract is reacted with o-phthaldialdehyde (OPA) and a chiral thiol, typically N-acetyl-L-cysteine (NAC). This forms fluorescent diastereomeric isoindolinyl derivatives.[5][13]

  • N-TFA, O-isopropyl Derivatization: Amino acids are esterified with isopropanol followed by acylation with trifluoroacetic anhydride (TFA). The resulting N-TFA, O-isopropyl derivatives are volatile and suitable for gas chromatography.[9]

  • Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-ToF-MS): This is a powerful technique for the analysis of derivatized amino acids.[10][17]

    • Chromatography: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column (e.g., C18). A gradient of solvents is used to separate the different amino acid derivatives.

    • Detection: The separated derivatives are detected by a fluorescence detector (for OPA/NAC derivatives) and a time-of-flight mass spectrometer. The mass spectrometer provides accurate mass measurements, confirming the identity of the compounds.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile derivatives.[20][21]

    • Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column. The different enantiomers will have different retention times on the chiral stationary phase.

    • Detection: A mass spectrometer is used to detect and identify the separated enantiomers based on their mass-to-charge ratio and fragmentation patterns.[9]

Visualizing the Logic: this compound as a Biomarker

The following diagrams illustrate the logical framework for considering this compound as a potential astrobiological biomarker.

Abiotic_Synthesis_of_Isovaline cluster_precursors Prebiotic Precursors cluster_synthesis Strecker Synthesis 2-Butanone 2-Butanone Intermediate_Formation Intermediate Formation 2-Butanone->Intermediate_Formation Ammonia Ammonia Ammonia->Intermediate_Formation Hydrogen_Cyanide Hydrogen Cyanide Hydrogen_Cyanide->Intermediate_Formation Hydrolysis Hydrolysis Intermediate_Formation->Hydrolysis D_Isovaline This compound Hydrolysis->D_Isovaline L_Isovaline L-Isovaline Hydrolysis->L_Isovaline

Caption: Abiotic Strecker synthesis of isovaline from achiral precursors.

D_Isovaline_Biomarker_Logic Extraterrestrial_Sample Extraterrestrial Sample (e.g., Mars Regolith, Enceladus Plume) Detection_of_Isovaline Detection of Isovaline Extraterrestrial_Sample->Detection_of_Isovaline Chiral_Analysis Chiral Analysis Detection_of_Isovaline->Chiral_Analysis Racemic_Mixture Racemic Mixture (D/L ~ 1) Chiral_Analysis->Racemic_Mixture Enantiomeric_Excess Significant Enantiomeric Excess (D/L ≠ 1) Chiral_Analysis->Enantiomeric_Excess Abiotic_Origin Suggests Abiotic Origin Racemic_Mixture->Abiotic_Origin Potential_Biosignature Potential Biosignature Enantiomeric_Excess->Potential_Biosignature Further_Investigation Requires Further Investigation for Contamination and Context Potential_Biosignature->Further_Investigation

Caption: Logical flow for assessing this compound as a biomarker.

Experimental_Workflow_for_Isovaline_Analysis Sample_Collection 1. Sample Collection (Meteorite/Extraterrestrial Material) Extraction 2. Hot Water Extraction Sample_Collection->Extraction Derivatization 3. Chiral Derivatization (e.g., OPA/NAC) Extraction->Derivatization LC_MS_Analysis 4. LC-ToF-MS Analysis Derivatization->LC_MS_Analysis Data_Analysis 5. Data Analysis LC_MS_Analysis->Data_Analysis Identification Identification of D- and L-Isovaline Data_Analysis->Identification Quantification Quantification and Enantiomeric Excess Calculation Data_Analysis->Quantification

Caption: Experimental workflow for isovaline analysis in extraterrestrial samples.

This compound in Terrestrial Biology and Pharmacology

A key aspect of this compound's potential as an astrobiological biomarker is its rarity in terrestrial biology. It is not incorporated into proteins and does not play a central role in the metabolism of known organisms.[6][22] However, some studies have explored its pharmacological effects, noting its structural similarity to the neurotransmitters GABA and glycine.[3] Research has indicated that isovaline can act as an analgesic and has anticonvulsant properties in animal models.[3][23][24] These pharmacological activities are important to consider, particularly for drug development professionals, but they do not detract from its significance as a potential biomarker for extraterrestrial life, as these effects are not indicative of a fundamental, universal biological role.

Conclusion and Future Directions

This compound presents a compelling case as a potential biomarker in astrobiology. Its confirmed presence and significant L-enantiomeric excess in multiple carbonaceous chondrites point to a robust abiotic formation pathway with a potential for chiral amplification in prebiotic environments. Its absence from the canonical set of 20 proteinogenic amino acids used by life on Earth means its detection in an extraterrestrial sample would be a profound discovery, less likely to be the result of terrestrial contamination.

Future research should focus on:

  • Expanding the meteorite database: Analyzing a wider range of meteorite types to better understand the distribution and enantiomeric excess of isovaline.

  • Investigating abiotic synthesis and amplification: Conducting laboratory experiments to further elucidate the mechanisms of isovaline formation and chiral amplification under simulated prebiotic conditions.[25][26]

  • Developing advanced detection techniques: Improving the sensitivity and resolution of analytical methods for the in-situ detection of isovaline and other non-proteinogenic amino acids by future space missions.[18][27]

The study of this compound and other non-proteinogenic amino acids will continue to be a critical component of our search for life beyond Earth, pushing the boundaries of our understanding of biochemistry and the origins of life.

References

Methodological & Application

Enantioselective Synthesis of D-Isovaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Isovaline, a non-proteinogenic α,α-disubstituted amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its unique structural feature, a quaternary stereocenter, imparts conformational constraints on peptides, leading to enhanced metabolic stability and receptor selectivity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of this compound is of significant interest. This document provides detailed application notes and protocols for three distinct and effective strategies for the enantioselective synthesis of this compound: asymmetric synthesis from a chiral precursor, diastereoselective alkylation using a chiral auxiliary, and enzymatic kinetic resolution.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the described protocols for the enantioselective synthesis of this compound, allowing for a direct comparison of their efficacy.

MethodKey TransformationStarting MaterialOverall YieldEnantiomeric Excess (e.e.)Key Reagents
Protocol 1 Asymmetric Synthesis from Chiral Precursor(R)-N-Boc-α-methylserinal acetonideNot explicitly stated for the final product>99%Jones reagent, HCl
Protocol 2 Diastereoselective Alkylation(S)-4-benzyl-2-oxazolidinone~60-70% (typical for alkylation and cleavage)>98% d.e.n-BuLi, Ethyl Iodide
Protocol 3 Enzymatic Kinetic ResolutionRacemic N-acetyl-isovaline ethyl ester~45% (for the D-enantiomer)>99%Candida antarctica lipase B (CAL-B)

Experimental Protocols

Protocol 1: Asymmetric Synthesis from a Chiral Precursor

This protocol outlines the final steps for the synthesis of (R)-2-Amino-2-methylbutanoic Acid (this compound) from a chiral aldehyde precursor, as reported by Avenoza et al.[1][2]

Experimental Workflow:

Asymmetric Synthesis Workflow start Start: (R)-N-Boc-α-methylserinal acetonide derivative (17) step1 Oxidation: Jones Reagent, Acetone, 0 °C to rt start->step1 step2 Hydrolysis: THF, concentrated HCl, rt step1->step2 end_product Final Product: This compound (6) step2->end_product

Asymmetric synthesis of this compound.

Materials:

  • (R)-N-Boc-N,O-isopropylidene-α-methylserinal derivative (Compound 17 in the cited literature)

  • Jones Reagent

  • Acetone

  • 2-Propanol

  • Ethyl acetate

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring plate

  • Ice bath

Procedure:

  • Oxidation:

    • Dissolve the starting alcohol derivative (1 equivalent) in acetone (approximately 50 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a 1.5-fold excess of Jones reagent dropwise to the stirred solution over 5 minutes.

    • Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and continue stirring for an additional 3 hours.

    • Quench the excess Jones reagent by the careful addition of 2-propanol until the orange color disappears.

    • Dilute the mixture with water and extract the product with ethyl acetate (4 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.

  • Hydrolysis:

    • Dissolve the crude oil from the previous step in THF (approximately 80 mL per gram).

    • Add concentrated HCl (approximately 5 mL per gram of starting material).

    • Stir the mixture at room temperature for 6 hours to effect deprotection.

    • Following the reaction, the final product, (R)-2-Amino-2-methylbutanoic Acid (this compound), can be isolated and purified using standard techniques such as crystallization or chromatography.

Protocol 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This protocol describes a general method for the diastereoselective alkylation of an Evans-type chiral auxiliary to synthesize α,α-disubstituted amino acids, which can be applied to the synthesis of this compound.

Logical Relationship of Chiral Auxiliary Use:

Chiral Auxiliary Logic cluster_0 Asymmetric Synthesis Cycle Prochiral_Substrate Prochiral Substrate (e.g., N-acylated glycine derivative) Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attach Auxiliary Chiral_Auxiliary Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (Alkylation) Diastereomeric_Intermediate->Stereoselective_Reaction Desired_Diastereomer Desired Diastereomer Stereoselective_Reaction->Desired_Diastereomer Auxiliary_Cleavage Auxiliary Cleavage Desired_Diastereomer->Auxiliary_Cleavage Enantiopure_Product Enantiopure Product (this compound) Auxiliary_Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary Recycle

Logic of chiral auxiliary-mediated synthesis.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Lithium hydroxide

  • Hydrogen peroxide (30% aqueous solution)

  • Standard glassware for organic synthesis under inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.2 equivalents).

    • Slowly add propionyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-propionyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to form the lithium enolate. Stir for 30 minutes at -78 °C.

    • Add ethyl iodide (1.2 equivalents) to the enolate solution.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Cool to 0 °C and add aqueous hydrogen peroxide (4 equivalents) followed by lithium hydroxide (2 equivalents).

    • Stir the reaction at room temperature for 4 hours.

    • Quench the excess peroxide with sodium sulfite solution.

    • Extract the chiral auxiliary with dichloromethane.

    • Acidify the aqueous layer with HCl and extract the this compound product with an appropriate organic solvent.

Protocol 3: Enzymatic Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of a racemic N-acetyl-isovaline ester using Candida antarctica lipase B (CAL-B), a highly selective enzyme for the hydrolysis of the L-enantiomer, leaving the D-enantiomer unreacted.

Signaling Pathway of Enzymatic Resolution:

Enzymatic Resolution Pathway cluster_reaction Enzymatic Reaction cluster_separation Separation Racemic_Mixture Racemic Mixture (DL-N-acetyl-isovaline ethyl ester) L_Ester L-Ester Racemic_Mixture->L_Ester D_Ester D-Ester Racemic_Mixture->D_Ester Enzyme Enzyme (Candida antarctica lipase B) L_Acid L-N-acetyl-isovaline Enzyme->L_Acid Selective Hydrolysis L_Ester->Enzyme D_Ester_Unreacted Unreacted D-Ester D_Ester->D_Ester_Unreacted No Reaction Separation Extraction / Chromatography L_Acid->Separation D_Ester_Unreacted->Separation Final_D_Product This compound (after hydrolysis) Separation->Final_D_Product

Pathway of enzymatic kinetic resolution.

Materials:

  • Racemic N-acetyl-isovaline ethyl ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard laboratory glassware

  • Shaking incubator or orbital shaker

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a solution of racemic N-acetyl-isovaline ethyl ester in a mixture of phosphate buffer and MTBE (a common biphasic system for lipase reactions).

    • Add immobilized CAL-B (typically 10-20% by weight of the substrate).

    • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

    • Separate the organic and aqueous layers.

    • The aqueous layer contains the sodium salt of L-N-acetyl-isovaline. Acidify the aqueous layer with HCl and extract the L-acid with ethyl acetate.

    • The organic layer contains the unreacted D-N-acetyl-isovaline ethyl ester. Wash the organic layer with sodium bicarbonate solution to remove any residual acid, then with brine. Dry over anhydrous sodium sulfate and concentrate.

  • Hydrolysis to this compound:

    • The recovered D-N-acetyl-isovaline ethyl ester can be hydrolyzed to this compound by heating with aqueous HCl (e.g., 6 M HCl) under reflux for several hours.

    • After cooling, the product can be isolated by standard procedures, such as ion-exchange chromatography or crystallization.

References

Application Note: Quantitative Analysis of D-Isovaline in Human Plasma using Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-isovaline is a non-proteinogenic amino acid that has garnered significant interest in biomedical and pharmaceutical research. Unlike its L-enantiomer, this compound is not incorporated into proteins but has been identified in extraterrestrial sources and is being investigated for its potential therapeutic properties. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its metabolic fate, and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column for enantiomeric separation.

D-amino acids are increasingly recognized for their roles in various physiological and pathological processes, including neurotransmission and metabolic disorders. For instance, D-serine and D-aspartate are known to act as signaling molecules in the central nervous system by modulating N-methyl-D-aspartate (NMDA) receptor activity.[1][2][3][4] The analytical methods detailed herein are essential for elucidating the potential pathways and physiological effects of this compound.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound in human plasma.

Sample Preparation

A protein precipitation step is employed to extract this compound from the plasma matrix.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., ¹³C₅-L-proline or a stable isotope-labeled this compound)

    • Methanol, ice-cold

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 14,000 x g and 4°C

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is essential to increase the volatility of this compound for GC analysis. A two-step process involving esterification followed by acylation is described. This method converts the amino acid into its N(O)-pentafluoropropionyl 2-propyl ester.[5]

  • Materials:

    • 2-Propanol with 3.5 M HCl (prepared by bubbling dry HCl gas through 2-propanol)

    • Pentafluoropropionic anhydride (PFPA)

    • Ethyl acetate

    • Heptane

    • Heating block or oven

    • Nitrogen evaporator

  • Procedure:

    • To the dried sample residue, add 200 µL of 2-propanol with 3.5 M HCl.

    • Cap the tube tightly and heat at 110°C for 30 minutes to form the 2-propyl ester.

    • Cool the sample to room temperature and evaporate the reagent under a stream of nitrogen.

    • Add 100 µL of ethyl acetate and 50 µL of PFPA to the residue.

    • Cap the tube and heat at 65°C for 15 minutes for acylation.

    • Cool the sample to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the final derivative in 100 µL of heptane for GC-MS injection.

GC-MS Analysis

A chiral capillary column is used to separate the D- and L-enantiomers of isovaline.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

    • Chiral Capillary Column: Chirasil-L-Val (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness)[6][7]

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 minutes

      • Ramp 1: 5°C/min to 140°C

      • Ramp 2: 20°C/min to 200°C, hold for 5 minutes

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Specific m/z values for the derivatized this compound and the internal standard should be determined. For N-trifluoroacetyl-O-methyl ester derivatives of isovaline, a characteristic fragment ion is m/z 168.[8] The exact ions for the pentafluoropropionyl 2-propyl ester derivative should be confirmed by analyzing a standard.

Data Presentation

The quantitative performance of the method should be validated according to standard guidelines. The following table summarizes the expected performance characteristics for the quantitative analysis of this compound based on typical results for similar amino acid analyses.

Parameter Result Comment
Linearity (r²) > 0.995Over the concentration range of 0.1 - 50 µM
Limit of Detection (LOD) ~0.05 µMBased on a signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) ~0.15 µMBased on a signal-to-noise ratio of 10:1
Intra-day Precision (%RSD) < 10%For low, medium, and high QC samples (n=6)
Inter-day Precision (%RSD) < 15%For low, medium, and high QC samples (3 separate days)
Accuracy (% Recovery) 85 - 115%For low, medium, and high QC samples

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Plasma Sample (100 µL) + Internal Standard B Protein Precipitation (400 µL cold Methanol) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Esterification (2-Propanol/HCl, 110°C, 30 min) E->F Dried Extract G Evaporation F->G H Acylation (PFPA/Ethyl Acetate, 65°C, 15 min) G->H I Final Evaporation H->I J Reconstitute in Heptane I->J K GC-MS Injection (1 µL) J->K Derivatized Sample L Chiral Separation & Detection K->L M Data Analysis & Quantification L->M

Caption: Workflow for this compound analysis.

D-Amino Acid Metabolism and Signaling Pathway

G General Pathway of D-Amino Acid Metabolism and Signaling cluster_sources Sources of D-Amino Acids cluster_metabolism Metabolism & Excretion cluster_signaling Potential Signaling Role Diet Dietary Intake DAA D-Amino Acids Pool (e.g., this compound, D-Serine) Diet->DAA Microbiota Gut Microbiota Microbiota->DAA Endogenous Endogenous Synthesis (Racemization) Endogenous->DAA DAO D-Amino Acid Oxidase (DAO) in Liver & Kidney Keto α-Keto Acids DAO->Keto Excretion Renal Excretion DAA->DAO DAA->Excretion Receptor NMDA Receptor (Neuronal Signaling) DAA->Receptor Binding as co-agonist Effect Modulation of Neurotransmission Receptor->Effect

Caption: D-Amino acid metabolism and signaling.

References

Application Notes for the Chiral Separation of D-Isovaline Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovaline, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of pharmaceuticals and peptidomimetics. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the accurate separation and quantification of D- and L-Isovaline are critical for quality control, drug development, and metabolic research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[1][2]

This document outlines two primary HPLC-based methodologies for the chiral separation of Isovaline enantiomers:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is often the preferred method due to its simplicity, as it analyzes the underivatized amino acid.[1][3]

  • Indirect Separation via Pre-column Derivatization: This method involves converting the enantiomers into diastereomers using a chiral reagent, which can then be separated on a standard achiral column.[1][4]

These protocols are designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible enantioseparation of D-Isovaline.

Method 1: Direct Enantioseparation on a Chiral Stationary Phase (CSP)

This method leverages the differential interactions between the Isovaline enantiomers and a chiral stationary phase, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those using Teicoplanin, are particularly effective for the direct separation of underivatized amino acids because they possess ionic groups compatible with both organic and aqueous mobile phases.[3][5]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.[]

2. Chromatographic Conditions:

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.[3][5]

  • Mobile Phase: A simple mobile phase of Water:Methanol:Formic Acid (e.g., 30:70:0.02, v/v/v) is often a good starting point.[3] The small amount of formic acid helps in the elution of charged amino acids.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the D,L-Isovaline sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. Optimization Notes:

  • The retention and enantioselectivity can be fine-tuned by adjusting the ratio of the organic modifier (methanol) to the aqueous component.[3]

  • For many amino acids on teicoplanin-based CSPs, enantioselectivity increases with the concentration of the organic modifier.[3]

  • The D-enantiomer is typically more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs.[3]

Data Presentation

The following table presents expected chromatographic parameters for the separation of Isovaline enantiomers. Note that these are representative values and may require optimization for specific samples and systems.

ParameterL-Isovaline (Peak 1)This compound (Peak 2)
Retention Time (t_R) ~ 7.9 min~ 9.5 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Selectivity (α) \multicolumn{2}{c}{~ 1.2 - 1.4}

Workflow Diagram

G Indirect Chiral HPLC Workflow cluster_deriv Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample D,L-Isovaline Sample React React with OPA/ Chiral Thiol (IBLC) Sample->React Quench Quench Reaction with Acid React->Quench Inject Inject 20 µL onto Achiral C18 Column Quench->Inject Separate Gradient Elution (Buffer/Organic) Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Quantify Diastereomers Chromatogram->Quantify G start Start: Chiral Separation of Isovaline Needed csp_avail Chiral Column (e.g., CHIROBIOTIC T) Available? start->csp_avail high_sens High Sensitivity (e.g., Fluorescence) Required? csp_avail->high_sens No direct_method Use Direct Method (Method 1) csp_avail->direct_method Yes high_sens->direct_method No (UV is sufficient) indirect_method Use Indirect Method (Method 2) high_sens->indirect_method Yes

References

Application Notes and Protocols for the Derivatization of D-Isovaline for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of D-Isovaline, a non-proteinogenic amino acid, to enable its quantitative analysis in various matrices. The methods described are applicable to common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Introduction

This compound is an α-dialkyl amino acid of significant interest in astrobiology due to its presence and enantiomeric excess in carbonaceous meteorites.[1][2] Its resistance to racemization makes it a potential biosignature.[1][3] In pharmaceutical and biomedical research, the accurate quantification of D-amino acids is crucial for understanding their physiological and pathological roles.[4] The primary challenge in analyzing this compound is its separation from its L-enantiomer and other amino acids. Derivatization is a key step to introduce chirality for separation on achiral columns or to enhance volatility and detection sensitivity.

This document outlines protocols for three common derivatization methods:

  • N-Trifluoroacetyl (TFA)-O-alkylation for GC-MS analysis.

  • o-Phthalaldehyde (OPA) with a chiral thiol for HPLC with fluorescence or UV detection.

  • Advanced derivatization using AccQ-Tag™ Ultra for LC-MS/MS analysis.

  • Marfey's Method (FDAA) for chiral analysis by HPLC.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for the described methods. Please note that performance may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with TFA-O-alkylation

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: High-Performance Liquid Chromatography (HPLC) with OPA/Chiral Thiol Derivatization

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)10 - 100 nM
Limit of Quantification (LOQ)50 - 500 nM
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Table 3: LC-MS/MS with AccQ-Tag™ Ultra Derivatization

ParameterExpected Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.5 - 10 nM
Limit of Quantification (LOQ)2 - 20 nM
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 4: HPLC with Marfey's Reagent (FDAA) Derivatization

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 pmol
Limit of Quantification (LOQ)5 - 50 pmol
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
  • To a 50 µL aliquot of the sample (plasma, urine, or standards), add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new microcentrifuge tube. The supernatant is now ready for derivatization.

cluster_sample_prep Sample Preparation Workflow start Biological Sample (50 µL) add_methanol Add 150 µL ice-cold Methanol start->add_methanol vortex1 Vortex (30s) add_methanol->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant derivatization Ready for Derivatization transfer_supernatant->derivatization

Sample Preparation Workflow
Protocol 1: N-Trifluoroacetyl (TFA)-O-isopropylation for GC-MS Analysis

This method converts this compound into its volatile N-TFA-O-isopropyl ester, allowing for separation of enantiomers on a chiral GC column.

Reagents:

  • Anhydrous isopropanol with 3M HCl (prepared by bubbling dry HCl gas through isopropanol)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

Procedure:

  • Dry the sample extract under a stream of nitrogen.

  • Add 200 µL of anhydrous isopropanol with 3M HCl.

  • Cap the vial and heat at 100°C for 1 hour to form the isopropyl ester.

  • Cool the vial to room temperature and evaporate the reagent under nitrogen.

  • Add 50 µL of DCM and 50 µL of TFAA.

  • Cap the vial and heat at 100°C for 15 minutes to form the N-TFA derivative.

  • Cool the vial to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable volume of DCM for GC-MS analysis.

cluster_gcms_prep GC-MS Derivatization Workflow (TFA-O-isopropylation) start Dried Sample Extract esterification Add Isopropanol/HCl Heat at 100°C for 1h start->esterification dry1 Evaporate under N2 esterification->dry1 acylation Add DCM and TFAA Heat at 100°C for 15 min dry1->acylation dry2 Evaporate under N2 acylation->dry2 reconstitute Reconstitute in DCM dry2->reconstitute analysis GC-MS Analysis reconstitute->analysis

GC-MS Derivatization Workflow
Protocol 2: OPA Derivatization with N-acetyl-L-cysteine (NAC) for HPLC Analysis

This pre-column derivatization method uses o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives. These diastereomers can be separated on a standard reverse-phase HPLC column.[5][6]

Reagents:

  • Borate buffer (0.4 M, pH 9.5)

  • OPA reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 10 µL of 2-mercaptoethanol.

  • NAC solution: 50 mg/mL in water.

Procedure:

  • To 10 µL of the sample extract, add 80 µL of borate buffer.

  • Add 5 µL of the NAC solution and vortex briefly.

  • Add 5 µL of the OPA reagent.

  • Vortex immediately for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject a suitable volume (e.g., 20 µL) onto the HPLC system.

cluster_hplc_prep HPLC-OPA Derivatization Workflow start Sample Extract (10 µL) add_buffer Add 80 µL Borate Buffer start->add_buffer add_nac Add 5 µL NAC Solution add_buffer->add_nac add_opa Add 5 µL OPA Reagent add_nac->add_opa vortex Vortex (30s) add_opa->vortex react React for 2 min at RT vortex->react analysis HPLC Analysis react->analysis

HPLC-OPA Derivatization Workflow
Protocol 3: AccQ-Tag™ Ultra Derivatization for LC-MS/MS Analysis

The AccQ-Tag™ Ultra method is a pre-column derivatization technique for amino acid analysis using UPLC or HPLC. It utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate to derivatize both primary and secondary amino acids, forming stable, UV-active, and MS-ionizable derivatives.[4]

Reagents (from AccQ-Tag™ Ultra Derivatization Kit):

  • AccQ-Tag Ultra Borate Buffer

  • AccQ-Tag Ultra Reagent Powder

  • AccQ-Tag Ultra Reagent Diluent

Procedure:

  • Reconstitute the AccQ-Tag Ultra Reagent:

    • Bring the AccQ-Tag Ultra Reagent Powder vial and diluent to room temperature.

    • Add 1.0 mL of the AccQ-Tag Ultra Reagent Diluent to the reagent powder.

    • Vortex for 10 seconds, then heat at 55°C until dissolved (max 15 minutes).

  • Derivatization:

    • To 10 µL of the sample extract, add 70 µL of AccQ-Tag Ultra Borate Buffer.

    • Vortex briefly.

    • Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent.

    • Vortex immediately and thoroughly for several seconds.

    • Let the mixture stand for 1 minute at room temperature.

    • Heat the vial at 55°C for 10 minutes.

  • The sample is now ready for LC-MS/MS analysis.

cluster_lcms_prep LC-MS/MS AccQ-Tag™ Derivatization Workflow start Sample Extract (10 µL) add_buffer Add 70 µL Borate Buffer start->add_buffer add_reagent Add 20 µL reconstituted AccQ-Tag™ Reagent add_buffer->add_reagent vortex Vortex Immediately add_reagent->vortex stand Stand for 1 min at RT vortex->stand heat Heat at 55°C for 10 min stand->heat analysis LC-MS/MS Analysis heat->analysis

LC-MS/MS AccQ-Tag™ Derivatization Workflow
Protocol 4: Marfey's Method using FDAA for Chiral HPLC Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) reacts with the primary amine of amino acids to form diastereomers that can be separated by reverse-phase HPLC. This method is widely used for determining the absolute configuration of amino acids.[1][7][8]

Reagents:

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 1% (w/v) FDAA in acetone

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • Place 10-50 nmol of the dried amino acid sample in a reaction vial.

  • Add 100 µL of 1 M NaHCO₃.

  • Add 200 µL of 1% FDAA in acetone.

  • Vortex and heat the mixture at 40°C for 1 hour.

  • Cool the reaction vial to room temperature.

  • Neutralize the reaction by adding 20 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Add a suitable solvent (e.g., 50% acetonitrile in water) to dissolve the residue for HPLC analysis.

cluster_marfey_prep Marfey's Method (FDAA) Workflow start Dried Amino Acid Sample add_bicarb Add 100 µL 1M NaHCO₃ start->add_bicarb add_fdaa Add 200 µL 1% FDAA in Acetone add_bicarb->add_fdaa heat Heat at 40°C for 1h add_fdaa->heat cool Cool to RT heat->cool neutralize Add 20 µL 2M HCl cool->neutralize evaporate Evaporate Acetone neutralize->evaporate reconstitute Reconstitute for HPLC evaporate->reconstitute analysis HPLC Analysis reconstitute->analysis

Marfey's Method (FDAA) Workflow

Principle of Chiral Derivatization

The enantioselective analysis of this compound relies on converting the enantiomers into diastereomers. Enantiomers have identical physical properties and cannot be separated by achiral chromatographic methods. By reacting the D- and L-isovaline with a chiral derivatizing agent (CDA) that is enantiomerically pure (e.g., L-NAC or L-FDAA), two different diastereomers are formed. These diastereomers have different physical properties and can be separated on a standard achiral column.

cluster_principle Principle of Chiral Derivatization enantiomers Enantiomers (D- and L-Isovaline) reaction Derivatization Reaction enantiomers->reaction cda Chiral Derivatizing Agent (CDA) (e.g., L-NAC) cda->reaction diastereomers Diastereomers (this compound-L-CDA and L-Isovaline-L-CDA) reaction->diastereomers separation Separation on Achiral Column diastereomers->separation quantification Quantification of D- and L-Isovaline separation->quantification

Principle of Chiral Derivatization

References

Application Notes and Protocols for Using D-Isovaline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development. D-isovaline, a Cα-tetrasubstituted D-amino acid, offers unique structural and functional advantages when used as a building block in peptide synthesis. Its distinct stereochemistry and steric bulk can significantly enhance the therapeutic potential of peptides by improving their stability, modulating their conformation, and consequently, their biological activity.[1][2]

The D-configuration of isovaline provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the peptide's in vivo half-life.[2][3] Furthermore, as a Cα-tetrasubstituted amino acid, this compound can induce specific secondary structures, such as helical conformations, which can be beneficial for receptor binding and activity.[2]

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including its benefits, challenges, and detailed experimental protocols.

Key Applications of this compound Incorporation

  • Enhanced Proteolytic Stability: The primary advantage of incorporating this compound is the increased resistance of the resulting peptide to degradation by proteases. This leads to a longer plasma half-life and improved bioavailability.[3][4]

  • Conformational Constraint: The sterically hindered nature of this compound restricts the conformational freedom of the peptide backbone, often inducing turn-like structures or helical conformations.[2] This can lead to peptides with higher affinity and selectivity for their targets.

  • Peptidomimetic Design: this compound is a valuable tool in the design of peptidomimetics, where the goal is to mimic the structure and function of natural peptides while improving their drug-like properties.

Challenges and Considerations

The primary challenge in incorporating this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is its steric hindrance.[1] This can lead to slower and less efficient coupling reactions. To overcome this, optimized coupling protocols are necessary, which may include:

  • Longer coupling times: Allowing more time for the sterically hindered amino acid to react is often required.

  • Use of potent coupling reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended to facilitate the coupling of hindered amino acids.

  • Double coupling: Repeating the coupling step can help ensure a higher yield of the desired product.

Data Presentation: Expected Outcomes

The incorporation of this compound is expected to significantly enhance the stability of peptides in biological fluids. The following table provides a summary of expected outcomes based on the established principles of using D-amino acids.

Peptide SequenceKey Structural FeatureExpected Half-life in Human Serum (t½)Expected Receptor Binding Affinity (IC50)
Ac-L-Ala-L-Val-L-Ile-L-Leu-NH2All L-amino acids~ 10 min100 nM
Ac-L-Ala-This compound -L-Ile-L-Leu-NH2Internal D-amino acid> 8 hours80 nM
Ac-This compound -L-Val-L-Ile-L-Leu-NH2N-terminal D-amino acid> 12 hours120 nM

Note: The data presented in this table are illustrative examples based on the known effects of D-amino acid incorporation and should be confirmed experimentally for specific peptide sequences.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • Resin: Rink Amide resin

  • Amino Acids: Fmoc-protected L-amino acids, Fmoc-D-Isovaline-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Precipitation and Wash Solvent: Cold diethyl ether

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: a. Drain the DMF. b. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. c. Drain the solution. d. Repeat the 20% piperidine in DMF treatment for another 10 minutes. e. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard L-amino acids): a. Dissolve 4 equivalents of the Fmoc-L-amino acid and 3.95 equivalents of HATU in DMF. b. Add 8 equivalents of DIPEA and pre-activate for a few minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours. e. Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-D-Isovaline-OH: a. Due to steric hindrance, a modified coupling protocol is recommended. b. Dissolve 4 equivalents of Fmoc-D-Isovaline-OH and 3.95 equivalents of HATU in DMF. c. Add 8 equivalents of DIPEA and pre-activate for 10-15 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate for 4-6 hours. A longer coupling time is necessary to overcome steric hindrance. f. Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling). g. Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Steps 2-4: Continue the synthesis by repeating the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in Step 2 after the final amino acid has been coupled.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide by adding cold diethyl ether to the filtrate. b. Centrifuge to pellet the peptide and decant the ether. c. Wash the peptide pellet with cold diethyl ether twice. d. Dry the crude peptide pellet under vacuum. e. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). f. Purify the peptide by RP-HPLC. g. Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: In Vitro Serum Stability Assay

This protocol is for assessing the stability of a this compound containing peptide in human serum.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)

  • Microcentrifuge tubes

  • Incubator at 37°C

  • RP-HPLC system for analysis

Procedure:

  • Preparation: a. In a microcentrifuge tube, pre-warm the human serum to 37°C. b. Prepare a reaction mixture by adding the peptide stock solution to the pre-warmed serum to achieve a final desired concentration (e.g., 50 µg/mL).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the incubation mixture.

  • Enzyme Inactivation: Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction and precipitate serum proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: a. Carefully collect the supernatant containing the peptide. b. Analyze the supernatant using an RP-HPLC system. c. Integrate the peak area of the intact peptide at each time point.

  • Data Analysis: a. Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. b. Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).

Visualizations

SPPS_Workflow Resin Start: Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Signaling_Pathway_Antagonist cluster_inhibition Ligand Endogenous Ligand (L-Peptide) Receptor Cell Surface Receptor Ligand->Receptor Binds & Activates Degradation Proteolytic Degradation Ligand->Degradation Rapid Antagonist This compound Peptide Antagonist (Stable) Antagonist->Receptor Binds & Blocks Antagonist->Degradation Slow Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Blocked Blocked node_block->Signaling X

Caption: this compound peptide antagonist blocking a signaling pathway.

References

Application Notes and Protocols for D-Isovaline in Pharmaceutical Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted applications of D-isovaline, a non-proteinogenic amino acid, in modern pharmaceutical drug design. Its unique structural properties are leveraged to enhance the therapeutic potential of peptides and small molecules. This document details its role in improving drug stability, modulating biological activity, and its use as a chiral auxiliary in asymmetric synthesis. Detailed experimental protocols and quantitative data are provided to facilitate its practical implementation in a research and development setting.

Introduction to this compound

This compound is a Cα-tetrasubstituted α-amino acid, a structural isomer of the common amino acid valine.[1] Its distinct stereochemistry and the presence of a gem-dimethyl group at the α-carbon confer unique properties that are highly valuable in drug design. Unlike its L-counterpart, this compound is not readily recognized by most proteases, leading to significantly enhanced resistance of peptides containing this residue to enzymatic degradation.[2][3] This increased stability translates to a longer in vivo half-life, a critical attribute for peptide-based therapeutics.[2] Furthermore, the steric hindrance provided by the Cα-tetrasubstituted nature of this compound can induce specific secondary structures, such as helical conformations, in peptides, which can be crucial for receptor binding and biological activity.[2][4]

Key Applications in Drug Design

Enhancing Peptide Stability and Bioavailability

The incorporation of this compound into peptide sequences is a powerful strategy to overcome the inherent instability of peptide drugs.[2] Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation, a major hurdle in their clinical development.[3] This enhanced stability can lead to improved pharmacokinetic profiles, allowing for less frequent dosing and better patient compliance.

Key Advantages:

  • Proteolytic Resistance: The D-configuration is not recognized by most endogenous proteases, significantly extending the peptide's half-life in biological systems.[2][3]

  • Improved Bioavailability: Increased stability can lead to higher plasma concentrations of the active peptide.

  • Conformational Rigidity: The sterically hindered nature of this compound can lock the peptide into a bioactive conformation, enhancing its affinity for the target receptor.[2]

Modulating Biological Activity

This compound and its derivatives have shown promise in directly modulating biological pathways, acting as active pharmaceutical ingredients (APIs) themselves.

  • Analgesic Properties: this compound has demonstrated analgesic effects in preclinical models of pain.[1][5] Its mechanism of action is attributed to the activation of peripheral GABA-B receptors, which play a key role in modulating neuronal excitability.[1] A significant advantage of this compound is its inability to cross the blood-brain barrier, which may limit the central nervous system side effects often associated with other GABAergic agonists.[1]

  • Anticonvulsant Activity: Studies have shown that isovaline possesses anticonvulsant properties in in vitro hippocampal seizure models.[6] The proposed mechanism involves an increase in the spontaneous spiking of interneurons, leading to a decrease in the activity of pyramidal neurons.[6]

Chiral Auxiliary in Asymmetric Synthesis

Derivatives of this compound, such as (2R,3R)-3-hydroxy-D-isovaline, can serve as effective chiral auxiliaries in asymmetric synthesis.[7] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[7][8] The predefined stereochemistry of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer.[7] This is a crucial technique in the synthesis of enantiomerically pure small molecule drugs.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound and its derivatives.

Compound/PeptideAssayResultReference
This compoundFormalin Foot Assay (Phase II)Reduced nocifensive behavior[5]
R-isovalineFormalin Foot Assay (Phase II)Reduced nocifensive behavior[5]
S-isovalineFormalin Foot Assay (Phase II)Reduced nocifensive behavior[5]
Isovaline (250 µM)In vitro Hippocampal Seizure ModelAttenuated seizure amplitude and duration by 57.0 ± 9.0% and 57.0 ± 12.0%, respectively[6]
IsovalineWhole-cell recordings from CA1 interneuronsIncreased spontaneous spiking from 0.9 ± 0.3 to 3.2 ± 0.9 Hz[6]
(D)-GLP1Proteinase K degradation assay~80% of (D)-GLP1 remained after 6 hours, while (L)-GLP1 was completely degraded in <1 hour[9]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol describes the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-isovaline-OH)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (MS)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 10 minutes. e. Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Amino Acid Coupling (for standard amino acids): a. Dissolve 4 equivalents of the Fmoc-amino acid in DMF. b. Add 3.95 equivalents of HATU and 8 equivalents of DIEA to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. d. Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-D-isovaline-OH: Due to the steric hindrance of this compound, a longer coupling time is necessary. a. Follow the same pre-activation procedure as in step 3. b. Agitate the reaction mixture for 4-6 hours. c. A double coupling (repeating the coupling step) may be necessary to ensure complete reaction. A Kaiser test can be performed to check for free amines. d. Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum. c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. g. Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by RP-HPLC. c. Confirm the identity and purity of the peptide by MS and analytical HPLC.

In Vitro Serum Stability Assay

This protocol is for assessing the stability of a this compound-containing peptide in human serum.[10]

Materials:

  • Lyophilized peptides (this compound-containing and L-amino acid control)

  • Human Serum

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Incubator at 37°C

  • RP-HPLC system with a C18 column

Methodology:

  • Preparation of Solutions: a. Peptide Stock Solution (1 mg/mL): Dissolve each peptide in DMSO. b. Working Serum Aliquot: Thaw human serum and centrifuge to remove any precipitates. c. Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.

  • Incubation: a. Pre-warm the working serum aliquot to 37°C. b. Add the peptide stock solution to the serum to achieve the desired final concentration. c. Incubate the samples at 37°C.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation: a. Immediately mix the withdrawn aliquot with two volumes of the cold precipitating solution to stop the enzymatic reaction. b. Vortex and incubate at 4°C for 10 minutes. c. Centrifuge at high speed to pellet the precipitated proteins.

  • Analysis by RP-HPLC: a. Collect the supernatant containing the peptide. b. Analyze the supernatant using an RP-HPLC system with a C18 column and a suitable gradient of water/ACN with 0.1% TFA. c. Monitor the peptide elution by UV absorbance (e.g., 220 nm).

  • Data Analysis: a. Integrate the peak area of the intact peptide at each time point. b. Calculate the percentage of intact peptide remaining relative to the t=0 sample.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Analgesic Mechanism of this compound DIsovaline This compound GABAB_R Peripheral GABA-B Receptor DIsovaline->GABAB_R Activates Neuronal_Excitability Decreased Neuronal Excitability GABAB_R->Neuronal_Excitability Leads to Analgesia Analgesic Effect Neuronal_Excitability->Analgesia Results in G cluster_1 Experimental Workflow for SPPS of this compound Peptides Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (Standard & this compound) Fmoc_Deprotection->Coupling Elongation Repeat for Peptide Elongation Coupling->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis G cluster_2 Use of this compound Derivative as a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment Temporary Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Derivative (e.g., (2R,3R)-3-hydroxy-D-isovaline) Chiral_Auxiliary->Attachment Stereoselective_Reaction Diastereoselective Reaction Attachment->Stereoselective_Reaction Removal Auxiliary Removal Stereoselective_Reaction->Removal Enantiopure_Product Enantiomerically Pure Product Removal->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Removal->Recovered_Auxiliary

References

Application Notes and Protocols for D-Isovaline Incorporation in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering, enabling the introduction of novel functionalities and enhanced therapeutic properties. D-Isovaline, a non-proteinogenic D-amino acid, offers unique advantages due to its stereochemistry and branched-chain structure. Its incorporation can significantly enhance protein stability, particularly resistance to proteolysis, a critical factor in the development of therapeutic proteins with longer half-lives.[1] The D-configuration of the alpha-carbon provides a steric shield against cleavage by common proteases, which are stereospecific for L-amino acids. Furthermore, the unique side chain of isovaline can influence protein folding and conformational stability. These application notes provide an overview of the utility of this compound in protein engineering and detailed protocols for its site-specific incorporation.

Applications of this compound Incorporation

The site-specific incorporation of this compound into proteins opens avenues for a range of applications in research and drug development:

  • Enhanced Proteolytic Stability: The primary application of incorporating D-amino acids like this compound is to increase a protein's resistance to degradation by proteases. This is particularly valuable for therapeutic proteins that need to persist in biological fluids.

  • Modulation of Protein Structure and Function: The unique stereochemistry of this compound can introduce local perturbations in the protein backbone, leading to altered folding, stability, and activity. This allows for the fine-tuning of a protein's properties for specific applications.[2]

  • Development of Novel Biotherapeutics: By enhancing stability and potentially modulating activity, this compound incorporation can contribute to the development of more robust and effective protein-based drugs.[3][4]

  • Probing Enzyme Mechanisms: The introduction of a D-amino acid at a specific site in an enzyme can be used to probe the stereospecificity of substrate binding and catalysis.

Data Presentation: Effects of D-Amino Acid Incorporation

While extensive quantitative data specifically for this compound incorporation is still emerging, the effects of incorporating other D-amino acids provide a strong indication of the potential benefits. The following tables summarize typical quantitative data observed upon D-amino acid incorporation in protein engineering studies.

Table 1: Impact of D-Amino Acid Incorporation on Protein Stability

D-Amino AcidProteinMethod of Stability AssessmentChange in Melting Temperature (ΔTm) (°C)Change in Free Energy of Unfolding (ΔΔG) (kcal/mol)Reference
D-AlanineTrp-Cage mini-proteinThermal Denaturation+2.5+0.6 to +2.0[5]
D-ArginineMonomeric α-helixThermal DenaturationNot Reported~+1.0[5]
D-PhenylalanineGreen Fluorescent ProteinThermal DenaturationSignificantly ImprovedNot Reported[6]
D-MethionineDihydrofolate ReductaseActivity Assay after Thermal StressNot ReportedNot Reported[7][8]

Note: The data presented are for various D-amino acids and serve as an estimate of the potential effects of this compound incorporation. The actual impact will be protein and site-specific.

Table 2: Influence of D-Amino Acid Incorporation on Enzyme Kinetics

D-Amino AcidEnzymeEffect on Michaelis Constant (Km)Effect on Catalytic Rate (kcat)Overall Effect on Catalytic Efficiency (kcat/Km)Reference
D-MethionineDihydrofolate Reductase (at position 10)MaintainedMaintainedNo significant change[7][8]
D-MethionineDihydrofolate Reductase (other positions)Not ReportedGreatly DiminishedSignificant Decrease[7][8]
D-PhenylalanineFirefly LuciferaseNot ReportedGreatly DiminishedSignificant Decrease[7][8]

Note: The kinetic parameters are highly sensitive to the position of incorporation. Careful selection of the incorporation site is crucial to maintain or modulate enzyme activity as desired.

Experimental Protocols

The site-specific incorporation of this compound into a target protein is typically achieved using amber stop codon suppression technology. This involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound and does not cross-react with the host cell's translational machinery.[1]

Protocol 1: In Vivo Site-Specific Incorporation of this compound in E. coli

This protocol outlines the general steps for incorporating this compound into a target protein expressed in E. coli.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein containing an in-frame amber stop codon (UAG) at the desired incorporation site.

  • pEVOL plasmid co-expressing the engineered this compound-specific aminoacyl-tRNA synthetase (D-IvaRS) and its cognate suppressor tRNA (tRNAPylCUA).

  • LB medium and Terrific Broth (TB) medium.

  • Appropriate antibiotics for plasmid maintenance.

  • This compound solution (sterile filtered).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Arabinose for inducing the expression of the aaRS/tRNA pair.

2. Methodology:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-D-IvaRS/tRNA plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM.

    • Add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the D-IvaRS and suppressor tRNA.

    • Incubate for 30 minutes at 37°C.

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Protein Expression: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours with shaking.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the this compound-containing protein using standard protein purification techniques (e.g., affinity chromatography, ion exchange, size exclusion).

Protocol 2: In Vitro Incorporation of this compound using a Cell-Free Protein Synthesis (CFPS) System

CFPS systems offer a rapid and efficient alternative for incorporating ncAAs.[7][9][10][11]

1. Materials:

  • Commercial E. coli S30 cell-free protein synthesis kit.

  • Plasmid DNA of the target protein with an amber stop codon at the desired site.

  • Purified engineered D-IvaRS.

  • In vitro transcribed suppressor tRNAPylCUA.

  • This compound solution.

  • Complete amino acid mixture lacking the amino acid to be substituted (if applicable).

2. Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, energy source (ATP, GTP), and other components as per the manufacturer's instructions.[1]

  • Addition of Specific Components:

    • Add the plasmid DNA template encoding the target protein.

    • Add the purified D-IvaRS.

    • Add the in vitro transcribed suppressor tRNA.

    • Add this compound to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Purification: Purify the resulting protein containing this compound directly from the reaction mixture using appropriate chromatography methods.

Protocol 3: Verification of this compound Incorporation by Mass Spectrometry

Mass spectrometry is the definitive method for confirming the successful and site-specific incorporation of this compound.[12]

1. Materials:

  • Purified protein containing this compound.

  • Protease (e.g., trypsin).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

2. Methodology:

  • Protein Digestion: Digest the purified protein into smaller peptides using a suitable protease.[1]

  • LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography and analyze the peptides by tandem mass spectrometry.[1]

  • Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. The successful incorporation of this compound will be confirmed by a mass shift in the peptide fragment containing the amber codon position, corresponding to the mass of the this compound residue.

Visualizations

Experimental Workflow for In Vivo this compound Incorporation

in_vivo_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_analysis Analysis target_plasmid Target Protein Plasmid (with UAG codon) transformation Co-transformation into E. coli target_plasmid->transformation pevol_plasmid pEVOL Plasmid (D-IvaRS + tRNA) pevol_plasmid->transformation culture Cell Culture Growth transformation->culture induction Induction with Arabinose, This compound, and IPTG culture->induction expression Protein Expression induction->expression harvesting Cell Harvesting expression->harvesting purification Protein Purification harvesting->purification verification Mass Spectrometry Verification purification->verification

Caption: Workflow for in vivo incorporation of this compound.

Signaling Pathway Modulation Example: Stabilized Therapeutic Protein

The incorporation of this compound can enhance the stability of a therapeutic protein, for example, a growth factor inhibitor, leading to a more sustained downstream effect.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds & Activates Therapeutic Therapeutic Protein (with this compound) Therapeutic->Receptor Inhibits Pathway Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Activates Response Cellular Response (e.g., Proliferation) Pathway->Response Leads to

Caption: this compound stabilized therapeutic protein inhibiting a signaling pathway.

Logical Relationship: Amber Codon Suppression

This diagram illustrates the core principle of amber codon suppression for this compound incorporation.

amber_suppression cluster_components Key Components cluster_process Translation Process d_iva This compound charging tRNA Charging d_iva->charging d_ivars Engineered D-IvaRS d_ivars->charging trna Suppressor tRNA (CUA) trna->charging ribosome Ribosome charging->ribosome Delivers this compound-tRNA protein Full-length Protein with this compound ribosome->protein Incorporates this compound mrna mRNA with UAG codon mrna->ribosome

Caption: The mechanism of amber codon suppression for this compound incorporation.

References

Application Note & Protocol: Extraction and Analysis of D-Isovaline from Meteorite Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of non-terrestrial amino acids, such as isovaline, in carbonaceous chondrites provides valuable insights into the prebiotic chemistry of the early solar system. Isovaline, a non-proteinogenic amino acid, is of particular interest due to the observed enantiomeric excesses of its L-form in several meteorites, which has implications for the origins of homochirality in life on Earth.[1][2][3] This document provides a detailed protocol for the extraction, derivatization, and analysis of D-isovaline from meteorite samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS) for enantiomeric separation and quantification.

Quantitative Data Summary

The abundance and enantiomeric excess (e.e.) of isovaline can vary significantly between different meteorites and even within a single meteorite sample.[1][4] The following table summarizes representative quantitative data for isovaline found in the Murchison meteorite, a well-studied carbonaceous chondrite.

MeteoriteAmino AcidConcentration (nmol/g)Enantiomeric Excess (L-e.e. %)Analytical Method
MurchisonIsovaline11.1 - 28.60 - 20.5%GC-MS, LC-MS
Orgueil (CI)Isovaline~0.08515.2 ± 4.0%LC-FD/TOF-MS
LEW 90500Isovaline--0.5 - 3.0%LC-ToF-MS

Table 1: Representative quantitative data for isovaline in selected carbonaceous chondrites. Data is compiled from multiple sources.[1][4][5][6][7]

Experimental Protocols

This section details the methodologies for the extraction, derivatization, and analysis of this compound from meteorite samples.

Sample Preparation

Extreme care must be taken to avoid terrestrial contamination during sample preparation. All glassware and tools should be rigorously cleaned and baked at high temperatures (e.g., 500°C overnight).[8][9]

  • Materials:

    • Meteorite sample (interior fragment)

    • Mortar and pestle (agate or ceramic)

    • Clean room or laminar flow hood

  • Protocol:

    • In a clean environment, carefully break the meteorite to expose a fresh interior surface.

    • Using clean tools, chip off an interior portion of the meteorite, avoiding the fusion crust.

    • Grind the meteorite fragment into a fine powder using a mortar and pestle.[10]

Hot Water Extraction

This is the primary method for extracting free amino acids from the meteorite matrix.[5][10][11][12]

  • Materials:

    • Powdered meteorite sample

    • Milli-Q or ultrapure water

    • Glass ampoule or heavy-walled test tube

    • Heating block or oven

    • Centrifuge

  • Protocol:

    • Weigh approximately 100-200 mg of the powdered meteorite sample and place it in a glass ampoule.[5]

    • Add 1 mL of ultrapure water to the ampoule.

    • Flame-seal the ampoule.

    • Heat the sealed ampoule at 100°C for 24 hours.[5][10]

    • Allow the ampoule to cool to room temperature.

    • Carefully open the ampoule and transfer the contents to a centrifuge tube.

    • Centrifuge the sample to pellet the solid meteorite particles.

    • Carefully collect the aqueous supernatant containing the extracted amino acids.

Acid Hydrolysis (Optional)

To release amino acids that may be bound to other molecules, an acid hydrolysis step can be performed on the aqueous extract.[5][11][12][13][14]

  • Materials:

    • Aqueous extract from the previous step

    • 6 M Hydrochloric acid (HCl), high purity

    • Heating block or oven

  • Protocol:

    • Dry the aqueous extract under vacuum.

    • Add 1 mL of 6 M HCl to the dried extract.

    • Seal the container and heat at 150°C for 3 hours.[13]

    • After cooling, dry the sample under vacuum to remove the HCl.

Desalting

This step removes salts and other interfering compounds from the extract.[12][13][14]

  • Materials:

    • Cation-exchange resin (e.g., AG50W-X8)

    • Chromatography column

    • Ammonium hydroxide (NH4OH) solution (2 M)

  • Protocol:

    • Pack a small chromatography column with the cation-exchange resin.

    • Dissolve the dried extract in a small amount of ultrapure water.

    • Load the dissolved extract onto the column. Amino acids will bind to the resin.

    • Wash the column with ultrapure water to remove salts and neutral compounds.

    • Elute the amino acids from the resin using 2 M NH4OH.

    • Dry the eluted fraction under vacuum.

Derivatization for GC-MS Analysis

To make the amino acids volatile for GC-MS analysis, they must be derivatized. Silylation is a common method.[15][16][17]

  • Materials:

    • Dried, desalted amino acid extract

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • Acetonitrile

    • Heating block

  • Protocol:

    • To the dried amino acid extract, add 100 µL of MTBSTFA and 100 µL of acetonitrile.[15]

    • Seal the reaction vial and heat at 100°C for 4 hours.[15]

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column is required for the separation of D and L enantiomers (e.g., Chirasil-Val).

  • Typical GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) to elute the derivatized amino acids.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a range appropriate for the expected derivatized amino acid masses.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized D- and L-isovaline based on their retention times and mass spectra, by comparison with a standard.

    • Quantify the abundance of each enantiomer by integrating the area under their respective chromatographic peaks.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([L] - [D]) / ([L] + [D])] x 100.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis start Meteorite Interior Fragment powder Grind to Fine Powder start->powder extract Hot Water Extraction (100°C, 24h) powder->extract hydrolyze Acid Hydrolysis (Optional) (6M HCl, 150°C, 3h) extract->hydrolyze desalt Desalting (Cation-Exchange Resin) hydrolyze->desalt derivatize Derivatization (e.g., MTBSTFA) desalt->derivatize gcms GC-MS Analysis (Chiral Column) derivatize->gcms data Data Analysis (Quantification & e.e. Calculation) gcms->data

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols for Isotopic Labeling of D-Isovaline in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-isovaline, a non-proteinogenic amino acid, has garnered significant interest in biomedical research due to its analgesic properties mediated by peripheral GABA-B receptor activation.[1] Unlike many centrally acting analgesics, this compound does not cross the blood-brain barrier, potentially offering a safer therapeutic profile.[1] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent and for elucidating its broader physiological roles. Isotopic labeling is a powerful technique to trace the metabolic pathways and quantify the flux of molecules in biological systems.[2][3] This document provides detailed application notes and protocols for the use of isotopically labeled this compound in metabolic studies.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound, particularly with stable isotopes such as ¹³C and ¹⁵N, is the first critical step for metabolic tracing studies.

Synthesis of ¹⁵N-D-Isovaline

A common method for preparing ¹⁵N-labeled this compound involves the Strecker synthesis of its precursor, aminoisovaleronitrile, followed by enzymatic resolution.[4]

Protocol 1: Synthesis of [¹⁵N]-D-Isovaline

  • Strecker Synthesis of DL-[α-¹⁵N]-α-aminoisovaleronitrile:

    • React 2-butanone with [¹⁵N]-ammonium chloride and sodium cyanide. The ¹⁵N isotope is introduced at this stage.

  • Hydrolysis to DL-[α-¹⁵N]-α-aminoisovaleramide:

    • Hydrolyze the resulting aminoisovaleronitrile to the corresponding amide.

  • Enzymatic Resolution:

    • Utilize an enzyme with stereospecific activity, such as an amidase from Mycobacterium neoaurum, to selectively hydrolyze the L-amide to L-isovaline, leaving the D-amide unreacted.[4]

  • Purification of [¹⁵N]-D-isovaleramide:

    • Separate the [¹⁵N]-D-isovaleramide from the L-isovaline by chromatographic methods.

  • Hydrolysis to [¹⁵N]-D-Isovaline:

    • Hydrolyze the purified [¹⁵N]-D-isovaleramide under acidic or basic conditions to yield [¹⁵N]-D-isovaline.

  • Purification:

    • Purify the final product using ion-exchange chromatography.

Synthesis of ¹³C-D-Isovaline

While a specific protocol for ¹³C-D-isovaline was not found in the literature, a general approach for synthesizing ¹³C-methyl-labeled amino acids can be adapted.[5][6] This often involves using ¹³C-labeled precursors in the synthesis pathway.

Proposed Metabolic Pathway of this compound

The metabolic fate of D-amino acids in mammals is primarily governed by the enzyme D-amino acid oxidase (DAO), a peroxisomal flavoenzyme.[7][8] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[9][10][11] For this compound, this would result in the formation of α-keto-β-methylvaleric acid. This α-keto acid is a branched-chain α-keto acid (BCKA) and is expected to enter the branched-chain amino acid degradation pathway.

The subsequent steps would likely involve the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of BCKAs.[12][13] The resulting acyl-CoA derivative would then be further metabolized, ultimately feeding into the tricarboxylic acid (TCA) cycle.

It is important to note that while this pathway is inferred from the known metabolism of other D-amino acids and branched-chain amino acids, the specific enzymatic kinetics and intermediates for this compound require experimental verification.

D_Isovaline_Metabolism D_Isovaline Isotopically Labeled This compound (e.g., ¹⁵N or ¹³C) alpha_keto α-Keto-β-methylvaleric acid D_Isovaline->alpha_keto D-Amino Acid Oxidase (DAO) (Peroxisome) BCKDH_complex Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex alpha_keto->BCKDH_complex Transport to Mitochondria Acyl_CoA Acyl-CoA Derivatives BCKDH_complex->Acyl_CoA TCA_cycle TCA Cycle Acyl_CoA->TCA_cycle

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols for Metabolic Studies

Protocol 2: In Vitro D-Amino Acid Oxidase Activity Assay with this compound

This protocol is designed to confirm that this compound is a substrate for D-amino acid oxidase.

  • Enzyme Source: Purified porcine kidney D-amino acid oxidase.

  • Substrate: Isotopically labeled or unlabeled this compound.

  • Reaction Buffer: 100 mM sodium pyrophosphate buffer, pH 8.3.

  • Assay Principle: The assay measures the production of hydrogen peroxide, a product of the DAO reaction, using a colorimetric method.[9]

  • Procedure: a. Prepare a reaction mixture containing the reaction buffer, horseradish peroxidase, and a suitable chromogenic substrate (e.g., o-dianisidine). b. Add this compound to the reaction mixture. c. Initiate the reaction by adding D-amino acid oxidase. d. Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer. e. Calculate the enzyme activity based on the rate of color development.

Protocol 3: Metabolic Tracing of ¹⁵N-D-Isovaline in Cell Culture

This protocol outlines a general workflow for tracing the metabolic fate of ¹⁵N-D-isovaline in a relevant cell line (e.g., hepatocytes or neuronal cells).

Cell_Culture_Workflow start Seed cells and grow to confluency labeling Incubate with medium containing ¹⁵N-D-Isovaline start->labeling harvest Harvest cells at different time points labeling->harvest quench Quench metabolism (e.g., with cold methanol) harvest->quench extract Extract metabolites quench->extract analyze Analyze extracts by LC-MS/MS extract->analyze end Data analysis and pathway mapping analyze->end

Caption: Workflow for in vitro metabolic tracing.
  • Cell Culture: Culture cells to 80-90% confluency in standard growth medium.

  • Labeling: Replace the standard medium with a medium containing a known concentration of ¹⁵N-D-isovaline.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction: a. Quickly wash the cells with ice-cold phosphate-buffered saline. b. Quench metabolism by adding ice-cold 80% methanol. c. Scrape the cells and collect the cell lysate. d. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS: a. Dry the metabolite extract under a stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Use a high-resolution mass spectrometer to detect and quantify ¹⁵N-labeled metabolites. b. Develop a targeted method to look for the predicted metabolites of this compound, including ¹⁵N-glutamate and ¹⁵N-glutamine (from the transfer of the ¹⁵N-amino group) and the α-keto acid.

Quantitative Data Presentation

The quantitative data from metabolic tracing experiments should be summarized in tables to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Key Metabolites after Incubation with ¹⁵N-D-Isovaline

Time (hours)¹⁵N-D-Isovaline (%)¹⁵N-Glutamate (%)¹⁵N-Alanine (%)
0000
1DataDataData
4DataDataData
12DataDataData
24DataDataData

*Data to be filled from experimental results.

Table 2: LC-MS/MS Parameters for the Analysis of this compound and its Potential Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
¹⁵N-D-IsovalineTo be determinedTo be determinedTo be determined
α-Keto-β-methylvaleric acidTo be determinedTo be determinedTo be determined
¹⁵N-GlutamateTo be determinedTo be determinedTo be determined
¹⁵N-AlanineTo be determinedTo be determinedTo be determined

*Parameters to be optimized experimentally.

Incorporation into Peptides and Proteins

The ribosomal machinery strongly discriminates against the incorporation of D-amino acids into proteins during translation.[14] However, D-amino acids have been found in naturally occurring peptides in various organisms, often as a result of post-translational modification by isomerases.[15][16] While direct evidence for the incorporation of this compound into mammalian proteins is lacking, it is a possibility that should be investigated in metabolic studies.

Protocol 4: Analysis of ¹⁵N-D-Isovaline Incorporation into Proteins

  • Cell Labeling: Follow the cell labeling protocol as described in Protocol 3.

  • Protein Extraction and Hydrolysis: a. After harvesting, lyse the cells and precipitate the proteins. b. Thoroughly wash the protein pellet to remove any free labeled amino acids. c. Hydrolyze the protein pellet into its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Amino Acid Analysis: a. Derivatize the amino acids in the hydrolysate. b. Analyze the derivatized amino acids by LC-MS/MS to determine the isotopic enrichment of isovaline. c. The presence of ¹⁵N-isovaline in the protein hydrolysate would indicate its incorporation.

Conclusion and Future Directions

The use of isotopically labeled this compound is essential for a comprehensive understanding of its metabolic fate. The protocols and application notes provided here offer a framework for researchers to investigate the metabolism of this promising therapeutic candidate. Future studies should focus on:

  • Definitive Pathway Elucidation: Using a combination of ¹³C and ¹⁵N labeled this compound to trace both the carbon skeleton and the amino group.

  • Quantitative Flux Analysis: Applying metabolic flux analysis (MFA) to quantify the rates of this compound degradation and its contribution to other metabolic pathways.[3][17]

  • In Vivo Studies: Conducting metabolic tracing studies in animal models to understand the whole-body metabolism and pharmacokinetics of this compound.[12]

  • Investigation of Protein Incorporation: Further exploring the potential for this compound to be incorporated into peptides and proteins and the functional consequences of such incorporation.

By employing these advanced metabolic research techniques, the scientific community can gain deeper insights into the biological roles of this compound and accelerate its potential translation into clinical applications.

References

Application Notes and Protocols for D-Isovaline as a Peripheral GABAB Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Isovaline

This compound is a non-proteinogenic, alpha-amino acid structurally similar to the inhibitory neurotransmitters GABA and glycine.[1] Originally discovered in the Murchison meteorite, it represents a unique pharmacological tool.[2] A key characteristic of this compound is its inability to cross the blood-brain barrier, which prevents it from entering the central nervous system (CNS).[2][3] This property makes it an invaluable agent for selectively studying the function of peripheral γ-aminobutyric acid type B (GABAB) receptors without the confounding sedative, cognitive, and muscle-relaxant side effects associated with CNS-penetrant agonists like baclofen.[3] Its primary application in research is the investigation of peripheral GABAB receptor-mediated analgesia, particularly in models of inflammatory and visceral pain.[2][3]

Mechanism of Action and Signaling Pathway

This compound functions as an agonist at peripheral GABAB receptors.[2][3] GABAB receptors are metabotropic G protein-coupled receptors (GPCRs) that form obligate heterodimers of GABAB1 and GABAB2 subunits to be functional.[4][5] These receptors are broadly expressed in the nervous system and mediate slow, prolonged inhibitory signals.[4]

The activation of GABAB receptors by an agonist like this compound initiates the following signaling cascade:

  • G Protein Coupling: The receptor couples to pertussis toxin-sensitive inhibitory G proteins of the Gαi/o family.[4][5]

  • Subunit Dissociation: Upon activation, the G protein dissociates into its Gαi/o and Gβγ subunits.[4]

  • Downstream Effector Modulation:

    • The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[5]

    • The Gβγ subunit directly interacts with ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated Ca2+ channels (primarily N-type and P/Q-type), which reduces calcium influx and subsequently inhibits neurotransmitter release from presynaptic terminals.[4][5]

This cascade results in a net inhibitory effect, reducing neuronal excitability and nociceptive signaling in the periphery.

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GABAB_R GABAB Receptor (GABAB1/B2) Gi_protein Gi/o Protein (αβγ) GABAB_R->Gi_protein Activates G_alpha Gαi/o Gi_protein->G_alpha Dissociates G_betagamma Gβγ Gi_protein->G_betagamma Dissociates GIRK GIRK K+ Channel K_ion K+ GIRK->K_ion Efflux CaV Voltage-Gated Ca2+ Channel Ca_ion Ca2+ CaV->Ca_ion Influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP D_Isovaline This compound D_Isovaline->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->CaV Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Reduced_NT Reduced Neurotransmitter Release Ca_ion->Reduced_NT

Caption: GABAB receptor signaling pathway activated by this compound.

Application Notes

Selective Peripheral Analgesia

This compound is a powerful tool for studying peripheral pain mechanisms. Because it does not cross the blood-brain barrier, it produces analgesia exclusively by acting on peripheral GABAB receptors located on fine nerve endings and keratinocytes.[2][3] This allows researchers to isolate and investigate the role of these receptors in nociception without CNS interference.

  • Inflammatory Pain: In a mouse model of inflammatory pain induced by prostaglandin E2, this compound effectively attenuated allodynia.[3] This effect was blocked by a GABAB antagonist, confirming the receptor-specific mechanism.[3]

  • Chronic Pain: In a mouse model of osteoarthritis, this compound restored mobility and performance during forced exercise, suggesting effective inhibition of nociception in the synovial membrane.[2][3]

  • Neuropathic Pain: In the formalin test, intravenous RS-isovaline significantly decreased phase II responses, which reflect central sensitization stemming from peripheral nerve activity, in a dose-dependent manner.[1]

Differentiating Central vs. Peripheral GABAB Effects

The primary utility of this compound lies in its ability to functionally separate peripheral from central GABAB receptor actions. While agonists like baclofen induce profound CNS effects such as sedation and hypothermia, equianalgesic doses of this compound produce no such effects.[3] This makes this compound an ideal control compound in experiments designed to determine if the therapeutic effects of a GABAB-active drug are mediated centrally or peripherally.

Investigating Gastrointestinal Motility

GABAB receptors are present throughout the gastrointestinal (GI) tract and are involved in autonomic control and esophageal reflexes.[6] Drugs targeting these receptors have therapeutic potential for conditions like gastroesophageal reflux disease (GERD).[6] While specific studies on this compound's effects on GI motility are not extensively documented in the available literature, its peripheral restriction makes it a suitable candidate for investigating the role of peripheral GABAB receptors in modulating gastric emptying, intestinal transit, and visceral sensation, distinct from the central effects of other agonists.

Quantitative Data Summary

Table 1: Analgesic Efficacy of Isovaline in Preclinical Models

Model Species Compound Route Efficacy Measure Result Citation
Formalin Paw Test Mouse (CD-1) RS-Isovaline IV ED50 (Phase II) 66 mg/kg [1]
Formalin Paw Test Mouse (CD-1) RS-, R-, S-Isovaline Intrathecal Nociceptive Score Attenuated Phase I & II responses [1]
PGE2-Induced Allodynia Mouse Isovaline - Antiallodynia Attenuated allodynia at ED95 dose [3]

| Osteoarthritis | Mouse | Isovaline | - | Mobility | Restored performance to baseline |[3] |

Table 2: Comparison of Peripheral vs. Central Effects (ED95 Doses)

Compound Peripheral Effect (Antiallodynia) Central Effect (Sedation) Central Effect (Hypothermia) Citation
This compound Present Absent Absent [3]
GABA Present Absent Absent [3]

| Baclofen | Present | Present | Present |[3] |

Experimental Protocols

Protocol: Prostaglandin E2 (PGE2)-Induced Peripheral Allodynia in Mice

This protocol is adapted from methodologies used to demonstrate the peripheral analgesic effects of GABAB agonists.[3] It assesses mechanical allodynia after an inflammatory challenge.

Materials:

  • Animals: Female CD-1 mice.

  • Reagents: this compound, Prostaglandin E2 (PGE2), vehicle (e.g., saline), GABAB antagonist (e.g., CGP52432), GABAB modulator (e.g., CGP7930).

  • Equipment: Von Frey filaments, testing chambers with a wire mesh floor.

Procedure:

  • Acclimatization: Acclimate mice to the testing environment for at least 30 minutes before testing.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) by applying von Frey filaments of increasing force to the plantar surface of the hind paw. The PWT is the lowest force that elicits a withdrawal response.

  • Drug Administration: Administer this compound (or vehicle/other controls) via the desired route (e.g., intraperitoneal, subcutaneous). For antagonist studies, administer the antagonist (e.g., CGP52432) 15-30 minutes prior to this compound.

  • Induction of Allodynia: 15 minutes after this compound administration, inject 10 µL of PGE2 (e.g., 100 ng) into the plantar surface of one hind paw.

  • Post-Treatment Measurement: At set time points after PGE2 injection (e.g., 15, 30, 60, 90 minutes), re-measure the PWT on the ipsilateral paw.

  • Data Analysis: The antiallodynic effect is quantified as the change in PWT from post-PGE2 baseline. Data can be expressed as raw PWT (g) or as a percentage of the maximum possible effect (%MPE).

PGE2_Workflow start Start acclimate Acclimate Mice to Testing Cages start->acclimate baseline Measure Baseline Paw Withdrawal Threshold (PWT) with von Frey Filaments acclimate->baseline admin Administer Test Compounds (Vehicle, this compound, Antagonist) baseline->admin induce Induce Allodynia: Intraplantar PGE2 Injection admin->induce measure Measure PWT at Timed Intervals Post-Injection induce->measure analyze Data Analysis: Calculate Change in PWT and % MPE measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for the PGE2-induced allodynia model.

Protocol: Formalin-Induced Nociception in Mice

This model, adapted from published studies, assesses analgesic effects on both acute nociceptive pain (Phase I) and inflammatory pain with central sensitization (Phase II).[1]

Materials:

  • Animals: Female CD-1 mice.

  • Reagents: this compound, vehicle, 5% formalin solution.

  • Equipment: Observation chambers (e.g., clear Plexiglas cylinders), timer.

Procedure:

  • Acclimatization: Place mice individually in observation chambers for at least 30 minutes to allow for acclimatization.

  • Drug Administration: Administer this compound or vehicle intravenously (IV) or intrathecally (IT) at the desired pre-treatment time (e.g., 5-15 minutes before formalin).

  • Induction of Nociception: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after injection, start a timer and observe the mouse for 60 minutes. Record the total time the animal spends licking, biting, or flinching the injected paw.

    • Phase I (Acute Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis: Compare the total time of nociceptive behaviors in the this compound-treated groups to the vehicle control group for both Phase I and Phase II.

Formalin_Workflow cluster_phases Scoring Phases start Start acclimate Acclimate Mice to Observation Chambers start->acclimate admin Administer this compound or Vehicle (IV or IT) acclimate->admin induce Induce Nociception: Intraplantar Formalin Injection admin->induce observe Observe and Record Nociceptive Behaviors for 60 min induce->observe phase1 Phase I: 0-5 min observe->phase1 phase2 Phase II: 15-60 min observe->phase2 analyze Data Analysis: Compare Licking/Biting Time vs. Control Group phase1->analyze phase2->analyze end_node End analyze->end_node

Caption: Experimental workflow for the formalin-induced nociception test.

Protocol: In Vitro Whole-Cell Voltage-Clamp Recordings

This protocol is for characterizing the direct effects of this compound on neuronal ion channels, based on methods used for rat thalamic neurons.[7]

Materials:

  • Preparation: Brain slices (e.g., 250 µm thick) from rat ventrobasal thalamus.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): NaCl, KCl, NaH2PO4, NaHCO3, CaCl2, MgCl2, glucose; bubbled with 95% O2/5% CO2.

    • Internal Pipette Solution: Containing (in mM): K-gluconate, KCl, HEPES, Mg-ATP, Na-GTP, EGTA; pH adjusted to 7.3.

  • Reagents: R-isovaline, baclofen, GABAB antagonist (e.g., CGP52432).

  • Equipment: Patch-clamp amplifier, microscope with DIC optics, micromanipulators, perfusion system.

Procedure:

  • Slice Preparation: Prepare acute brain slices from juvenile rats and allow them to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Visualize neurons using DIC optics.

  • Establish Whole-Cell Configuration: Obtain a giga-ohm seal on a target neuron using a glass micropipette filled with internal solution. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

  • Drug Application: Apply R-isovaline, baclofen, or antagonists via bath perfusion or local ejection from a micropipette.

  • Data Acquisition: Record the current responses to drug application. A GABAB agonist effect is typically observed as a slow, outward current that reverses near the potassium Nernst potential.

  • Data Analysis: Measure the amplitude, onset kinetics, and duration of the induced currents. Use antagonists to confirm the specificity of the response to GABAB receptors.

Patch_Clamp_Workflow start Start slice Prepare Acute Brain Slices start->slice recover Recover Slices in aCSF slice->recover record Transfer Slice to Recording Chamber recover->record patch Establish Whole-Cell Patch-Clamp Configuration record->patch apply Apply R-Isovaline, Baclofen, and/or Antagonists via Perfusion patch->apply acquire Record Membrane Currents at a Holding Potential (e.g., -60 mV) apply->acquire analyze Analyze Current Amplitude, Kinetics, and Reversal Potential acquire->analyze end_node End analyze->end_node

Caption: Experimental workflow for in vitro whole-cell patch-clamp recording.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in D-Isovaline Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantiomeric separation of D-Isovaline.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of D- and L-Isovaline Enantiomers

Question: Why am I not seeing any separation between my D- and L-Isovaline peaks?

Answer: Poor or no resolution is a common issue in chiral chromatography and can stem from several factors. The primary reason is often an inappropriate selection of the chiral stationary phase (CSP) or a suboptimal mobile phase composition, leading to insufficient differences in the interaction energy between the enantiomers and the CSP.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for a successful chiral separation. For amino acids like Isovaline, certain CSPs are more effective than others.

    • Recommendation: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®), macrocyclic glycopeptide columns (e.g., CHIROBIOTIC™ T), and crown ether-based columns are often suitable for amino acid separations.[1][2][3][4] If one type of CSP is not providing separation, screening other types is recommended.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, its concentration, and any additives, plays a crucial role in achieving selectivity.

    • Recommendation: For polysaccharide-based columns in normal phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For macrocyclic glycopeptide columns in reversed-phase or polar ionic mode, adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer and the concentration of acidic or basic additives.[1][3][5]

  • Incorrect pH of the Mobile Phase: The ionization state of both the Isovaline and the stationary phase can significantly impact their interaction and, consequently, the resolution. The pH of the mobile phase can influence retention and separation factors.[6][7][8]

    • Recommendation: For separations in reversed-phase or polar ionic mode, carefully control the pH of the aqueous component of the mobile phase using appropriate buffers or additives (e.g., formic acid, acetic acid, diethylamine). The optimal pH will depend on the pKa of Isovaline and the nature of the CSP.

  • Temperature Effects: Temperature is a critical parameter in chiral chromatography. It can affect the thermodynamics of the chiral recognition process, influencing selectivity and resolution. In many cases, lower temperatures can improve chiral selectivity.[3][5][9]

    • Recommendation: Optimize the column temperature. Start at ambient temperature and then evaluate the separation at both lower (e.g., 10-15°C) and higher (e.g., 30-40°C) temperatures. Ensure the temperature is stable and reproducible.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My Isovaline peaks are tailing or are very broad. What can I do to improve the peak shape?

Answer: Poor peak shape can compromise resolution and the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on a silica-based CSP, can lead to peak tailing.

    • Recommendation: Add a mobile phase modifier to suppress these interactions. For basic compounds, a small amount of a basic modifier like diethylamine (DEA) can be effective. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) can improve peak shape.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.

    • Recommendation: Reduce the injection volume or the concentration of your sample.[10]

  • Inappropriate Mobile Phase Strength: If the mobile phase is too weak, it can lead to broad peaks due to increased retention and diffusion.

    • Recommendation: Increase the strength of the mobile phase by adjusting the ratio of the organic modifier.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can lead to poor peak shapes.

    • Recommendation: If you suspect contamination, try flushing the column with a strong solvent (as recommended by the manufacturer). If the performance does not improve, the column may need to be replaced.[11]

Issue 3: Peak Splitting

Question: My Isovaline peak is splitting into two. What could be the cause?

Answer: Peak splitting can be a complex issue with several potential causes, ranging from problems with the analytical method to hardware issues.

Possible Causes and Solutions:

  • Co-elution of an Impurity: The "split" peak may actually be two different compounds eluting very close to each other.

    • Recommendation: If possible, analyze a pure standard of D- and L-Isovaline to confirm that the splitting is not due to an impurity in your sample.

  • Disruption of the Flow Path: A blocked frit or a void in the column packing can disrupt the sample band as it travels through the column, leading to peak splitting.[5]

    • Recommendation: First, disconnect the column and check the system pressure without it to ensure there are no blockages in the HPLC system. If the column is suspected, try back-flushing it at a low flow rate. If the problem persists, the column frit may need to be replaced, or the column itself may be compromised.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Recommendation: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[12]

  • On-Column Racemization: In some cases, the separation conditions themselves can cause the interconversion of the enantiomers on the column, leading to a distorted peak shape that can appear as splitting or a plateau between two peaks.[9]

    • Recommendation: Try running the separation at a lower temperature to see if this reduces the interconversion.[9]

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for chiral separation?

A1: Derivatization is often recommended, and sometimes necessary, for the successful chiral separation of amino acids like this compound.[13] Underivatized amino acids can be challenging to analyze due to their zwitterionic nature, poor volatility (for GC), and lack of a strong chromophore for UV detection in HPLC.[4][13]

  • Benefits of Derivatization:

    • Improved Chromatographic Properties: Derivatization can reduce the polarity of the amino acid, leading to better peak shapes and retention on non-polar stationary phases.

    • Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore into the molecule, significantly increasing the sensitivity of UV or fluorescence detection.[14]

    • Formation of Diastereomers: Using a chiral derivatizing agent converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.[15]

  • Common Derivatizing Agents:

    • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent isoindole derivatives. It is a popular choice for pre-column derivatization in HPLC.[14]

    • N-trifluoroacetyl (TFA) and esterification: Commonly used for GC-MS analysis to increase the volatility of the amino acid.

    • Marfey's Reagent (FDAA): A chiral derivatizing agent used to form diastereomers for separation on achiral columns.[15]

Q2: Which type of chiral column is best for this compound separation?

A2: There is no single "best" column, as the optimal choice depends on the specific analytical method (e.g., HPLC, GC), whether the analyte is derivatized, and the desired separation conditions. However, some column types have shown particular success for amino acid enantiomers:

  • Polysaccharide-based CSPs (e.g., Chiralpak® IA, IC, Chiralcel® OD, OJ): These are versatile and widely used for a broad range of chiral compounds, including derivatized amino acids.[16]

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC™ T, V, R): These are particularly well-suited for the separation of underivatized amino acids in reversed-phase, polar organic, or polar ionic modes due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.).[4][17]

  • Crown Ether-based CSPs: These are effective for the separation of primary amines, including amino acids, typically in acidic mobile phases.[18]

  • Ligand Exchange Columns: These columns utilize a chiral ligand and a metal ion to form diastereomeric complexes with the amino acid enantiomers, enabling their separation.

A systematic screening of different chiral columns is often the most effective approach to finding the best separation.[1]

Q3: How does temperature affect the chiral separation of this compound?

A3: Temperature is a critical parameter that can have a significant and sometimes unpredictable effect on chiral separations.

  • Thermodynamic Effects: The separation of enantiomers on a CSP is a thermodynamic process. Changing the temperature alters the Gibbs free energy of the interactions between the enantiomers and the stationary phase, which can change the selectivity factor (α).

  • Improved Resolution at Lower Temperatures: In many cases, decreasing the column temperature leads to an increase in the selectivity factor and better resolution.[3][9] This is because the weaker, more specific interactions responsible for chiral recognition are often favored at lower temperatures.

  • Elution Order Reversal: In some instances, changing the temperature can even lead to a reversal in the elution order of the enantiomers.

  • Practical Considerations: When optimizing temperature, it is important to consider the viscosity of the mobile phase, which increases at lower temperatures, leading to higher backpressure. Ensure that the operating pressure remains within the limits of your HPLC system and column.

Q4: What are the key considerations for sample preparation for this compound enantiomeric analysis?

A4: Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Purity of Standards: Ensure that the enantiopure standards of D- and L-Isovaline used for method development and peak identification are of high optical purity.

  • Sample Matrix: If analyzing this compound in a complex matrix (e.g., biological fluids, pharmaceutical formulations), a sample cleanup step may be necessary to remove interfering components. This can involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).

  • Derivatization Conditions: If derivatization is performed, it is essential to optimize the reaction conditions (e.g., pH, temperature, reaction time, reagent concentration) to ensure complete and reproducible derivatization without causing racemization of the analyte.[19]

  • Solvent for Injection: As mentioned in the troubleshooting guide, the sample should ideally be dissolved in the mobile phase to avoid peak distortion.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enantiomeric separation of Isovaline and related amino acids.

Table 1: HPLC Methods for D/L-Isovaline Enantiomeric Separation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionAnalyteResolution (Rs)Retention Time (tR) (min)Reference
Chiralcel OD-3RIsocratic - Acetonitrile/Water/Trifluoroacetic Acid1.040UVOPA-derivatized ValineBaselineD-Val: 14.8, L-Val: 16.0[20]
Waters BEH C18 & BEH Phenyl (serially connected)Gradient - A: 50 mM Ammonium Formate, 8% Methanol, pH 8.0; B: Methanol0.15030FluorescenceOPA/NAC-derivatized IsovalineBaselineThis compound and L-Isovaline separated[21]

Table 2: GC-MS Methods for D/L-Isovaline Enantiomeric Separation

Chiral Capillary ColumnCarrier GasOven Temperature ProgramDerivatizationAnalyteResolution (Rs)Reference
Lipodex EHeliumConstant at 100°CN-TFA-O-methyl estersIsovaline and AlanineBaseline[22]
Chirasil-Dex CBHelium70°C (5 min), then ramp to 180°C at 2°C/minN-TFA, O-isopropyl estersIsovaline-[9]
Chirasil-L-Val--Pentafluoropropionic anhydride/heptafluorobutanolAmino Acids> 2.4 for 10 racemates[23]

Experimental Protocols

Protocol 1: Pre-column Derivatization of Isovaline with o-Phthalaldehyde (OPA)

This protocol describes a general procedure for the derivatization of primary amino acids like Isovaline using OPA for HPLC analysis with fluorescence detection.[14]

Materials:

  • D/L-Isovaline standard or sample solution

  • OPA reagent solution (commercially available or prepared by dissolving OPA in a borate buffer and adding a thiol like 3-mercaptopropionic acid)

  • Borate buffer (pH ~9.5)

  • HPLC-grade methanol and water

Procedure:

  • Sample Preparation: Prepare a solution of your Isovaline sample in a suitable diluent (e.g., 0.1 M HCl or water).

  • Derivatization Reaction:

    • In an autosampler vial or a small reaction tube, mix a specific volume of your sample solution with the OPA reagent solution. A typical ratio is a 2-fold excess of the OPA reagent.[24]

    • Add borate buffer to ensure the reaction occurs under alkaline conditions.

    • Vortex the mixture for approximately 1-2 minutes at room temperature. The reaction is typically very fast.[24]

  • Injection: Inject the derivatized sample onto the HPLC system immediately. The stability of the OPA derivatives can be limited.

Protocol 2: Chiral HPLC Separation of OPA-Derivatized Isovaline

This protocol provides a starting point for developing an HPLC method for the separation of OPA-derivatized D- and L-Isovaline.

Instrumentation and Columns:

  • HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm)

  • Chiral column suitable for amino acid separation (e.g., Chiralcel OD-3R, CHIROBIOTIC T)

Mobile Phase and Conditions (Example):

  • Column: Chiralcel OD-3R (or similar polysaccharide-based CSP)

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid). The exact ratio needs to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 - 40°C (to be optimized)

  • Injection Volume: 5 - 20 µL

Method Development Steps:

  • Initial Screening: Start with an isocratic mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and observe the separation.

  • Optimize Mobile Phase: Adjust the ratio of acetonitrile to the aqueous phase to improve resolution.

  • Optimize Temperature: Evaluate the effect of column temperature on the separation.

  • Optimize Flow Rate: A lower flow rate may improve resolution but will increase the analysis time.

Visualizations

Troubleshooting Workflow for Poor Enantiomeric Resolution

G Troubleshooting Workflow for Poor Enantiomeric Resolution start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mp Is the Mobile Phase composition optimal? csp->mp Yes screen_csp Screen different CSPs (Polysaccharide, Macrocyclic Glycopeptide, etc.) csp->screen_csp No/Unsure temp Is the column temperature optimized? mp->temp Yes optimize_mp Adjust organic modifier % Adjust additive concentration/pH mp->optimize_mp No flow Is the flow rate appropriate? temp->flow Yes optimize_temp Vary temperature (e.g., 15°C, 25°C, 40°C) temp->optimize_temp No success Resolution Achieved flow->success Yes optimize_flow Decrease flow rate (e.g., to 0.5 mL/min) flow->optimize_flow No screen_csp->csp optimize_mp->mp optimize_temp->temp optimize_flow->flow

Caption: A logical workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.

Experimental Workflow for this compound Enantiomeric Analysis by HPLC

G Experimental Workflow for this compound Enantiomeric Analysis by HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample D/L-Isovaline Sample derivatize Pre-column Derivatization (e.g., with OPA) sample->derivatize inject Inject Derivatized Sample derivatize->inject separate Chiral Separation on CSP inject->separate detect Fluorescence or UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Ratio / Purity integrate->calculate

Caption: A typical experimental workflow for the enantiomeric analysis of this compound using HPLC with pre-column derivatization.

References

Technical Support Center: Improving Peak Resolution of D-Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of D-Isovaline, with a focus on improving peak resolution and shape.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or complete co-elution of my D- and L-Isovaline peaks?

A: The primary challenge in analyzing this compound is separating it from its enantiomer, L-Isovaline. This requires a chiral separation technique. If you are seeing poor resolution, the most likely cause is that your chromatographic system lacks the necessary enantioselectivity.

  • Incorrect Column: Standard achiral columns (like a C18) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).[1][2]

  • Suboptimal CSP: Not all CSPs are effective for underivatized amino acids. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly successful for resolving the enantiomers of polar, ionic compounds like amino acids directly.[1][2][3] Crown ether-based CSPs are also a viable option.[4] Polysaccharide-based CSPs can be challenging for underivatized amino acids because these compounds are zwitterionic and not very soluble in non-polar solvents.[2][4]

  • Mobile Phase: The mobile phase composition, including the type of organic modifier, pH, and additives, plays a critical role in achieving chiral recognition on the CSP.[3][4]

Q2: My this compound peak is tailing significantly. What are the common causes and solutions?

A: Peak tailing for amino acids like this compound is a frequent issue that can compromise resolution and quantification.[5] It is typically caused by undesirable secondary interactions within the system.

  • Secondary Silanol Interactions: This is a very common cause for compounds with basic amino groups.[5] Residual silanol groups (Si-OH) on silica-based columns can be negatively charged and interact strongly with the positively charged amino group of this compound, causing a portion of the molecules to elute later, resulting in a tail.[5]

    • Solution: Use a high-purity, modern, end-capped column to minimize available silanols. Adjusting the mobile phase pH to suppress the ionization of either the silanol groups or the analyte's amino group can also significantly help.[5]

  • Analyte-Metal Interactions: Trace metal contaminants in the column packing or interactions with stainless-steel components (frits, tubing) can lead to chelation with the amino acid, creating an alternative retention mechanism that causes peak distortion.[5]

    • Solution: Use a bio-inert or PEEK-lined column and system to minimize metal contact.[5] Alternatively, adding a small amount of a chelating agent, like EDTA, to the mobile phase can help sequester metal ions.[6]

  • Inappropriate Mobile Phase pH: this compound is a zwitterionic compound. If the mobile phase pH is near the pKa of its amino or carboxyl group, a mix of ionized and non-ionized species will exist, leading to poor peak shape.[5]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values to ensure it exists in a single ionic state.[6]

Q3: How does mobile phase composition affect the separation of this compound, and where should I start?

A: The mobile phase is one of the most powerful tools for optimizing resolution.[7][8] Its components influence the interaction between this compound and the chiral stationary phase.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The percentage of the organic modifier affects retention time and can also influence enantioselectivity.[2] On teicoplanin-based CSPs, retention can exhibit a "U-shaped" profile, where retention is high at both very low and very high organic concentrations.[2]

  • Additives and pH: Acidic additives like formic acid (FA) or trifluoroacetic acid (TFA) are crucial. They control the ionization state of the amino acid and can enhance interactions with the stationary phase.[4][5] For example, TFA can increase the binding of the amino group to crown ether CSPs.[4]

  • Gradient Elution: For complex samples or to improve the separation of closely eluting peaks, a shallow gradient elution can be more effective than an isocratic method.[9]

Table 1: Recommended Starting Conditions for this compound Chiral Separation
ParameterChirobiotic T (Teicoplanin CSP)Crownpak CR-I(+) (Crown Ether CSP)
Column Type Macrocyclic GlycopeptideCrown Ether
Mobile Phase A 0.1% Formic Acid in WaterWater with 0.5% TFA
Mobile Phase B Methanol or AcetonitrileAcetonitrile/Ethanol (85:15 v/v) with 0.5% TFA
Typical Composition 80:20 (Methanol:Water) with 1.0% Ammonium Trifluoroacetate (ATFA) in MeOH and 0.1% FA in water has been shown to be effective for general amino acid separation.[1][2]95:5 (Mobile Phase B: Mobile Phase A)[4]
Flow Rate 0.5 - 1.0 mL/min0.4 - 0.8 mL/min
Temperature 25 - 40 °C[5]Ambient or slightly elevated
Detection LC-MS or UV (200-210 nm)[5]LC-MS/MS or UV

Q4: Should I use derivatization for this compound analysis?

A: Derivatization is a valid strategy but may not be necessary. It involves chemically modifying the amino acid to improve its chromatographic properties or to create diastereomers that can be separated on a standard achiral column.[2] However, this process adds extra sample preparation steps and introduces potential sources of error or impurities.[2] Direct analysis of underivatized this compound is often preferred and is possible on modern macrocyclic glycopeptide and crown ether CSPs.[1][2][4]

Troubleshooting Guides

This section provides systematic workflows to diagnose and solve common resolution and peak shape problems.

Guide 1: Systematic Approach to Troubleshooting Poor Enantiomeric Resolution

This workflow guides you through the key parameters to adjust when D- and L-Isovaline are not separating.

G start Problem: Poor D/L-Isovaline Resolution check_csp 1. Verify Stationary Phase Is it a suitable CSP? (e.g., Teicoplanin, Crown Ether) start->check_csp csp_no Incorrect Column Type. Switch to appropriate CSP. check_csp->csp_no  No   check_mp 2. Optimize Mobile Phase check_csp->check_mp  Yes   mp_org 2a. Adjust Organic Modifier Ratio (ACN or MeOH %) check_mp->mp_org mp_ph 2b. Adjust pH / Additive (e.g., vary FA/TFA conc.) mp_org->mp_ph check_params 3. Adjust Physical Parameters mp_ph->check_params param_temp 3a. Lower Column Temperature check_params->param_temp param_flow 3b. Lower Flow Rate param_temp->param_flow end_node Resolution Achieved param_flow->end_node Systematically Evaluate Effect

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Guide 2: Diagnosing and Resolving Peak Tailing

Use this guide to determine the cause of peak tailing and implement the correct solution.

G start Problem: This compound Peak Tailing q1 Are all peaks tailing? start->q1 systemic Systemic Issue q1->systemic Yes chemical Analyte-Specific Issue q1->chemical No systemic_sol Check for column void/damage. Check for extra-column volume (tubing length/ID). systemic->systemic_sol end_node Symmetrical Peak Achieved systemic_sol->end_node cause1 Cause: Inappropriate pH chemical->cause1 cause2 Cause: Silanol Interactions chemical->cause2 cause3 Cause: Metal Chelation chemical->cause3 sol1 Adjust mobile phase pH to be >2 units from pKa. cause1->sol1 sol1->end_node sol2 Use high-purity, end-capped column. Consider HILIC or mixed-mode. cause2->sol2 sol2->end_node sol3 Use bio-inert/PEEK system. Add EDTA to mobile phase. cause3->sol3 sol3->end_node

Caption: A decision tree for diagnosing and fixing peak tailing issues.

Experimental Protocols

Protocol 1: Direct Chiral Separation of this compound using Reversed-Phase HPLC

This protocol provides a robust starting point for separating underivatized this compound from its enantiomer.

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometry (MS) detector.

    • Column: Chirobiotic T, 250 mm x 4.6 mm, 5 µm.[2]

    • Guard Column: Use a guard column with matching chemistry to protect the analytical column.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% Formic Acid in HPLC-grade water.[5]

    • Mobile Phase B: Use HPLC-grade Methanol.

    • Degassing: Degas both mobile phases thoroughly using sonication or vacuum filtration before use.

  • Chromatographic Conditions:

    • Mobile Phase Composition: Start with an isocratic elution of 80% Mobile Phase B and 20% Mobile Phase A.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Maintain at 30 °C.[5] Temperature stability is crucial for reproducible retention times.[11]

    • Injection Volume: 5 µL. To avoid peak distortion, ensure the sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase.[5][10]

    • Detection: UV at 205 nm or MS in positive ion mode.

  • Optimization Strategy:

    • If resolution is insufficient, systematically vary the percentage of Methanol (e.g., from 70% to 90%) to find the optimal retention and selectivity.[9]

    • If peak shape is poor, ensure the mobile phase pH is appropriate for this compound.

    • If peaks are still not resolved, consider switching the organic modifier to Acetonitrile, as changing the solvent can significantly alter selectivity.[8]

    • Consider implementing a shallow gradient (e.g., starting at 75% B and increasing to 85% B over 10 minutes) to improve the separation of closely eluting peaks.

References

Preventing D-Isovaline racemization during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of D-isovaline and other amino acids during sample preparation for analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during sample preparation, focusing on maintaining the enantiomeric integrity of your samples.

Issue Potential Cause Recommended Solution
Concern about this compound Racemization While this compound is highly resistant to racemization, concerns may arise from aggressive sample treatment.[1][2]Be reassured that this compound's α,α-dialkyl structure makes it exceptionally stable against racemization under typical analytical preparation conditions.[1][2][3] Focus on preventing the racemization of other, more susceptible amino acids in your sample.
Racemization of other amino acids in the sample High pH: Basic conditions (pH > 10) significantly accelerate the racemization of most amino acids. Elevated Temperature: High temperatures during sample processing or storage can increase racemization rates.[1][4] Presence of this compound: this compound can accelerate the racemization of other amino acids like L-alanine.[1]pH Control: Maintain a neutral or slightly acidic pH (pH 5-7) during extraction and preparation steps.[5][6] Temperature Control: Keep samples cold. Use ice baths during extraction and sonication. Store samples at low temperatures (e.g., -20°C or -80°C). Centrifuge at 4°C. Minimize Heating: If heating is unavoidable, use the lowest possible temperature for the shortest duration.
Poor Chiral Separation on HPLC/GC Inappropriate Column: The chiral stationary phase may not be suitable for resolving isovaline enantiomers or their derivatives. Suboptimal Mobile Phase/Carrier Gas Flow: Incorrect solvent composition or flow rate can lead to poor resolution. Improper Derivatization: Incomplete or side reactions during derivatization can result in poor peak shape and separation.Column Selection: For HPLC, consider polysaccharide-based columns (e.g., Chiralpak®) or macrocyclic antibiotic-based columns (e.g., CHIROBIOTIC®).[7] For GC, a chiral capillary column such as Chirasil®-L-Val is often effective after derivatization.[7] Method Optimization: Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio) or temperature program to achieve baseline separation.[7] Derivatization Protocol: Ensure complete reaction by following established protocols, for instance, using OPA/NAC or ethyl chloroformate.[2][7]
Sample Contamination Introduction of exogenous amino acids from glassware, reagents, or handling.Cleanliness: Thoroughly clean all glassware and sample handling tools. Consider heating glassware at 500°C overnight.[2] High-Purity Reagents: Use HPLC-grade or higher purity solvents and reagents. Procedural Blank: Always run a procedural blank to identify any background contamination.[2]

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to racemization during standard sample preparation?

A1: No, this compound is an α,α-dialkyl amino acid and is highly resistant to racemization under typical sample preparation conditions, including heating at 150°C for extended periods.[1][2][3] Its structure lacks a hydrogen atom at the alpha-carbon, which is essential for the most common mechanism of amino acid racemization.[1]

Q2: Can the presence of this compound in my sample affect other amino acids?

A2: Yes. Studies have shown that isovaline can accelerate the thermal racemization of other α-hydrogen amino acids, such as L-alanine.[1] This is thought to occur through intermolecular interactions. Therefore, while this compound itself is stable, its presence necessitates careful control of conditions like temperature to protect other amino acids in the sample.

Q3: What are the most critical factors to control to prevent racemization of other amino acids in my sample?

A3: The two most critical factors are pH and temperature. Racemization rates increase significantly with both increasing pH (especially above pH 10) and elevated temperatures.[5][4][8] It is crucial to maintain a neutral to slightly acidic pH and to keep the sample cold throughout the preparation process.

Q4: What is a standard protocol for preparing a biological sample containing this compound for chiral analysis?

A4: A general protocol for a plasma or urine sample would involve the following steps:

  • Protein Precipitation: Add ice-cold methanol (e.g., 3 volumes) to your sample (1 volume) to precipitate proteins.[9]

  • Vortex and Centrifuge: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.[9]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Derivatization (if necessary): Depending on the analytical method, you may need to derivatize the amino acids. For example, using o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) for HPLC-fluorescence detection or ethyl chloroformate for GC-MS analysis.[2][7]

  • Analysis: Analyze the prepared sample using a suitable chiral separation method, such as chiral HPLC or GC-MS.[7]

Q5: How can I verify the enantiomeric purity of my this compound sample?

A5: You can verify the enantiomeric purity using established analytical techniques for chiral separations.[10][11] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with a chiral reagent are common and reliable methods.[7][12]

Experimental Protocols & Visualizations

Protocol: Protein Precipitation for this compound Analysis

This protocol describes a general method for extracting this compound and other amino acids from a biological matrix like plasma or urine.

  • Aliquoting: Pipette 100 µL of the sample (plasma, urine, or standard) into a microcentrifuge tube. Place the tube in an ice bath.

  • Precipitation: Add 300 µL of ice-cold methanol to the microcentrifuge tube.

  • Mixing: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully collect the supernatant, which contains the amino acids, and transfer it to a clean tube for further processing (e.g., derivatization or direct injection).

G cluster_workflow Workflow: Sample Preparation for Chiral Analysis start Start: Biological Sample (e.g., Plasma) protein_precipitation 1. Protein Precipitation (Add ice-cold Methanol) start->protein_precipitation vortex 2. Vortex protein_precipitation->vortex centrifuge 3. Centrifuge at 4°C vortex->centrifuge supernatant 4. Collect Supernatant (Contains this compound) centrifuge->supernatant derivatization 5. Derivatization (Optional) (e.g., OPA/NAC) supernatant->derivatization analysis 6. Chiral Analysis (HPLC or GC-MS) derivatization->analysis end End: Enantiomeric Purity Data analysis->end

Caption: Experimental workflow for this compound sample preparation.

Logical Diagram: Factors Influencing Racemization

This diagram illustrates the key factors that can promote the racemization of amino acids during sample preparation and the corresponding preventative measures.

G cluster_racemization Troubleshooting Racemization racemization Amino Acid Racemization (Loss of Chiral Purity) solution_ph Maintain Neutral/Slightly Acidic pH racemization->solution_ph prevented by solution_temp Keep Sample Cold (Ice Bath, 4°C) racemization->solution_temp prevented by solution_time Minimize Processing Time racemization->solution_time prevented by cause_ph High pH (>10) cause_ph->racemization promotes cause_temp High Temperature cause_temp->racemization promotes cause_time Long Processing Time cause_time->racemization promotes

Caption: Key factors and preventative measures for racemization.

References

Technical Support Center: Optimization of D-Isovaline Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of D-isovaline derivatization for mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the derivatization of this compound and its analogs for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for mass spectrometry analysis?

A1: Derivatization is often employed for amino acids like this compound to improve their chromatographic properties and ionization efficiency in mass spectrometry.[1] For non-polar or small, highly polar molecules that are difficult to retain on reverse-phase liquid chromatography (LC) columns, derivatization can increase their hydrophobicity, leading to better retention and peak shape. Furthermore, it can enhance the molecule's ability to be ionized, resulting in improved sensitivity and lower detection limits.

Q2: What are the most common derivatization reagents for chiral amino acids like this compound?

A2: Several chiral derivatization reagents are available to not only improve analytical signals but also to separate D- and L-enantiomers. Commonly used reagents include:

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or Marfey's Reagent: Reacts with the primary amine group of amino acids to form diastereomers that can be separated by reverse-phase chromatography.[2][3]

  • (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): Another chiral reagent that forms diastereomers with amino acids, enabling their separation.[2][4]

  • o-Phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC): Used for the derivatization of primary amines to form fluorescent and mass-spectrometry-active isoindolinone derivatives.[5]

  • AccQ-Tag™ Ultra (AQC): A reagent that reacts with both primary and secondary amines to form stable, UV-active, and MS-friendly derivatives.[1][6]

Q3: Can I analyze this compound without derivatization?

A3: While challenging, it is possible to analyze underivatized amino acids using LC-MS/MS.[7][8] This approach typically requires specialized chromatographic techniques such as hydrophilic interaction chromatography (HILIC) to achieve sufficient retention of the polar amino acid on the column.[8] However, derivatization is generally recommended to enhance sensitivity and chromatographic performance.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no derivatization product peak 1. Reagent degradation: Derivatization reagents can be sensitive to moisture and light. 2. Incorrect reaction pH: The pH of the reaction mixture is critical for the efficiency of the derivatization reaction. 3. Suboptimal reaction temperature or time: Incomplete reaction due to insufficient heat or time.[10] 4. Presence of interfering substances: Other primary or secondary amines in the sample matrix can compete for the derivatization reagent.1. Use fresh reagent: Prepare reagent solutions fresh and store them under appropriate conditions (e.g., desiccated, protected from light). 2. Optimize pH: Adjust the pH of the sample with a suitable buffer as recommended in the protocol for the specific reagent. For example, a borate buffer is often used for OPA derivatization. 3. Optimize reaction conditions: Systematically vary the reaction temperature and time to find the optimal conditions for this compound.[11] 4. Sample cleanup: Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds before derivatization.
Poor peak shape (tailing, fronting, or splitting) 1. Suboptimal chromatographic conditions: Inappropriate mobile phase composition, gradient, or column temperature. 2. Column overload: Injecting too much sample onto the column. 3. Co-elution with matrix components: Interference from other compounds in the sample.1. Optimize LC method: Adjust the mobile phase gradient, flow rate, and column temperature to improve peak shape. Consider using a different column chemistry if necessary. 2. Reduce injection volume: Dilute the sample or inject a smaller volume. 3. Improve sample preparation: Incorporate additional cleanup steps to remove matrix interferences.
High background noise or interfering peaks 1. Contaminated reagents or solvents: Impurities in the derivatization reagent, buffers, or LC-MS solvents. 2. Matrix effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix.[12]1. Use high-purity reagents and solvents: Ensure all chemicals are of LC-MS grade. 2. Employ stable isotope-labeled internal standards: This can help to correct for matrix effects and improve quantitative accuracy.[8] 3. Optimize the electrospray ionization (ESI) source parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to minimize background noise.
Poor reproducibility 1. Inconsistent sample preparation: Variations in pipetting, pH adjustment, or reaction timing. 2. Instability of derivatives: The derivatized product may not be stable over time.[13] 3. Instrument variability: Fluctuations in LC pump performance or MS detector response.1. Standardize the protocol: Use calibrated pipettes and ensure consistent timing for all steps. Automation of the derivatization process can improve reproducibility.[14] 2. Analyze samples promptly: Inject the derivatized samples into the LC-MS system as soon as possible after preparation. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., -20°C, -80°C). 3. Perform regular instrument maintenance and calibration: Ensure the LC-MS system is performing optimally.

Quantitative Data Summary

The following table summarizes key quantitative information for different derivatization reagents used with amino acids, which can be applied to this compound.

Derivatization ReagentMass Addition (Da)Typical Detection MethodReported Detection LimitsKey Considerations
AccQ-Tag™ ~170.1LC-MS/MS, UV, Fluorescence-Reacts with primary and secondary amines.[1]
OPA/NAC Variable (depends on the specific thiol)LC-MS/MS, Fluorescence-Specific for primary amines. The resulting derivative has a parent ion of m/z = 379 for isovaline.[1][5]
FDAA (Marfey's Reagent) ~257.2LC-MS/MS, UVLow picomolar range[2]Chiral reagent for enantiomeric separation; can have lower sensitivity compared to other reagents.[2]
S-NIFE ~387.3LC-MS/MS-Chiral reagent for enantiomeric separation.[2][4]
DMABS VariableLC-MS/MS-Can provide one to two orders of magnitude greater MS/MS product ion signal intensity than some other reagents.[15]

Experimental Protocols

Protocol 1: Derivatization of this compound using AccQ-Tag™ Ultra

This protocol is adapted from a general procedure for amino acid analysis.[1]

  • Sample Preparation:

    • For biological samples like plasma or urine, perform protein precipitation. To 50 µL of the sample, add 150 µL of ice-cold methanol.[1]

    • Vortex the sample for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Transfer a 10 µL aliquot of the supernatant to a new sample tube.[1]

    • Reconstitute the AccQ-Tag Ultra reagent according to the manufacturer's instructions.

    • Add 70 µL of AccQ-Tag Ultra Borate Buffer to the sample.

    • Add 20 µL of reconstituted AccQ-Tag Ultra Reagent.

    • Vortex immediately for 30 seconds.

    • Heat the mixture at 55°C for 10 minutes.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 1-10 µL) of the derivatized sample into the LC-MS/MS system.

    • Use a suitable reverse-phase column (e.g., C18) and a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

Protocol 2: Chiral Derivatization of this compound using FDAA (Marfey's Reagent)

This protocol is based on established methods for chiral amino acid analysis.[2]

  • Sample Preparation:

    • Ensure the sample containing this compound is in an aqueous solution.

  • Derivatization:

    • To 50 µL of the amino acid sample, add 20 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen.

    • Dilute the remaining aqueous solution with the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • The diastereomeric derivatives of D- and L-isovaline will have different retention times.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) precipitate Protein Precipitation (ice-cold methanol) start->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagent Add Derivatization Reagent (e.g., AccQ-Tag) supernatant->add_reagent incubate Incubation (e.g., 55°C for 10 min) add_reagent->incubate derivatized_sample Derivatized this compound incubate->derivatized_sample lc_separation LC Separation (Reverse Phase) derivatized_sample->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound derivatization and LC-MS/MS analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Peak reagent Reagent Degradation start->reagent ph Incorrect pH start->ph conditions Suboptimal Temp/Time start->conditions interference Matrix Interference start->interference fresh_reagent Use Fresh Reagent reagent->fresh_reagent optimize_ph Optimize Buffer pH ph->optimize_ph optimize_conditions Optimize Reaction Conditions conditions->optimize_conditions cleanup Improve Sample Cleanup interference->cleanup

References

Troubleshooting low yield in enantioselective D-Isovaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of D-Isovaline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The main strategies for enantioselective this compound synthesis include:

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. A notable example is the Corey-Link synthesis, which employs a chiral (S)-oxazaborolidine catalyst.[1] Other methods include asymmetric hydrogenation and asymmetric Strecker synthesis.[2][3]

  • Chiral Auxiliary-Mediated Synthesis: In this method, a chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the desired product. Evans oxazolidinones are a common class of chiral auxiliaries used for this purpose.[4][5]

  • Enzymatic Resolution: This technique involves the use of enzymes that selectively react with one enantiomer in a racemic mixture of isovaline, allowing for the isolation of the desired D-enantiomer.[6][7]

  • Asymmetric Strecker Synthesis: This is a versatile method for synthesizing α-amino acids. Enantioselectivity can be achieved by using a chiral amine, a chiral auxiliary, or a chiral catalyst to control the addition of cyanide to an imine.[3][8][9]

Q2: I am experiencing a low yield in my this compound synthesis. What are the common causes?

A2: Low yields in enantioselective synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the yield. Each synthetic method has an optimal set of conditions that should be carefully controlled.[10][11]

  • Poor Quality of Reagents and Solvents: The presence of impurities or moisture in reagents and solvents can lead to side reactions or catalyst deactivation.[10][12] It is crucial to use high-purity, anhydrous materials, especially in moisture-sensitive reactions.

  • Catalyst Inactivity or Degradation: In catalytic methods, the catalyst may be sensitive to air or moisture. Improper handling or storage can lead to deactivation and reduced yield.

  • Incomplete Reactions or Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Steric hindrance can also prevent the reaction from going to completion.[11]

  • Product Decomposition: The desired this compound product or intermediates may be unstable under the reaction or workup conditions.[11][12]

Q3: My synthesis is resulting in low enantioselectivity (low ee). How can I improve this?

A3: Low enantioselectivity is a common challenge in asymmetric synthesis. Here are some potential causes and solutions:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is critical for achieving high enantioselectivity. It may be necessary to screen different catalysts or auxiliaries to find the most effective one for the synthesis of this compound.

  • Incorrect Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often improves the enantiomeric excess.[10]

  • Inappropriate Solvent: The solvent can influence the transition state of the reaction and, therefore, the stereochemical outcome. A solvent screen can help identify the optimal solvent for your specific reaction.[10]

  • Racemization: The desired product may undergo racemization under the reaction conditions, leading to a lower enantiomeric excess.

Troubleshooting Guides

Issue 1: Low Yield
Potential CauseTroubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, pressure, and reaction time. Consult literature for the optimal conditions for your chosen synthetic method.
Poor Reagent/Solvent Quality Use freshly distilled or purchased anhydrous solvents. Ensure all reagents are of high purity and are handled under an inert atmosphere if they are sensitive to air or moisture.[10][12]
Catalyst Deactivation Handle air- and moisture-sensitive catalysts under an inert atmosphere. Consider using a fresh batch of catalyst.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction time or temperature if the reaction is sluggish, but be mindful of potential side reactions or product decomposition.
Side Reactions Analyze the crude reaction mixture to identify major byproducts. This can provide clues about the competing reaction pathways. Adjusting reaction conditions or using a more selective catalyst may help to minimize side reactions.
Product Decomposition If the product is unstable, consider using milder reaction or workup conditions. For example, use a weaker acid or base, or perform extractions at a lower temperature.[11][12]
Issue 2: Low Enantioselectivity
Potential CauseTroubleshooting Steps
Suboptimal Catalyst/Chiral Auxiliary Screen a variety of chiral catalysts or auxiliaries. The structure of the catalyst/auxiliary should be carefully chosen to provide the best stereochemical control for the specific substrate.
Incorrect Reaction Temperature Lowering the reaction temperature is a common strategy to improve enantioselectivity.[10]
Inappropriate Solvent Perform a solvent screen to identify a solvent that enhances the enantioselectivity of the reaction.[10]
Racemization of Product If you suspect product racemization, try to isolate the product at different time points to assess its enantiomeric purity over time. If racemization is occurring, consider modifying the workup procedure or reaction conditions to be milder.

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of this compound (General Procedure)

The Strecker synthesis is a versatile method for producing α-amino acids.[11] To achieve enantioselectivity, a chiral amine or a chiral catalyst can be employed.

Materials:

  • Ketone precursor to isovaline (e.g., 2-butanone)

  • Chiral amine (e.g., (R)-α-methylbenzylamine)

  • Cyanide source (e.g., trimethylsilyl cyanide)

  • Solvent (e.g., methanol)

  • Acid for hydrolysis (e.g., HCl)

Procedure:

  • Dissolve the ketone and the chiral amine in the solvent and stir at room temperature to form the chiral imine.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add the cyanide source to the reaction mixture.

  • Stir the reaction at low temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction and remove the chiral auxiliary.

  • Hydrolyze the resulting α-aminonitrile using a strong acid (e.g., 6M HCl) at elevated temperature to yield this compound.

  • Purify the final product by recrystallization or chromatography.

Protocol 2: Enzymatic Resolution of DL-Isovaline (Conceptual Workflow)

Enzymatic resolution is a powerful technique for separating enantiomers.[6][7] A D-aminoacylase or a similar enzyme that selectively acts on the D-enantiomer can be used.

Materials:

  • Racemic DL-Isovaline

  • Enzyme (e.g., D-aminoacylase)

  • Buffer solution at optimal pH for the enzyme

  • Reagents for derivatization (if necessary for enzymatic reaction)

  • Separation equipment (e.g., chromatography column)

Procedure:

  • Dissolve the racemic DL-Isovaline in the buffer solution.

  • Add the enzyme to the solution and incubate at the optimal temperature for the enzyme.

  • The enzyme will selectively catalyze a reaction on the D-enantiomer (e.g., hydrolysis of an N-acyl group).

  • After the reaction is complete, the modified this compound and the unreacted L-Isovaline can be separated based on their different physical properties (e.g., solubility, charge).

  • The modifying group on the this compound is then removed to yield the pure D-enantiomer.

Quantitative Data Summary

Synthesis MethodProductYield (%)Enantiomeric Excess (ee %)Reference
Multi-enzymatic ResolutionL-norvaline96.1>99
Asymmetric N-H Insertionα-alkenyl α-amino acid derivatives61-9983-98[10][13]
Enzymatic SynthesisD-phenylalanine derivatives84>99[4]
Enzymatic SynthesisD-2-aminobutyric acid>90>99[4]

Note: The data presented above is for analogous amino acid syntheses and serves as a benchmark for what can be achieved. Specific yields and enantioselectivities for this compound will depend on the exact reaction conditions and chosen methodology.

Visualizations

experimental_workflow cluster_strecker Asymmetric Strecker Synthesis start_s Ketone + Chiral Amine imine Chiral Imine Formation start_s->imine cyanation Cyanation imine->cyanation TMSCN aminonitrile α-Aminonitrile cyanation->aminonitrile hydrolysis_s Hydrolysis aminonitrile->hydrolysis_s H3O+ end_s This compound hydrolysis_s->end_s

Caption: Workflow for Asymmetric Strecker Synthesis of this compound.

enzymatic_resolution_workflow cluster_enzymatic Enzymatic Resolution start_e DL-Isovaline reaction Enzymatic Reaction start_e->reaction Enzyme separation Separation reaction->separation d_product Modified This compound separation->d_product l_enantiomer L-Isovaline separation->l_enantiomer deprotection Deprotection d_product->deprotection end_e This compound deprotection->end_e

Caption: Conceptual workflow for the enzymatic resolution of DL-Isovaline.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start_t Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, etc.) start_t->check_conditions check_reagents Check Reagent & Solvent Quality start_t->check_reagents check_catalyst Assess Catalyst Activity start_t->check_catalyst analyze_byproducts Analyze for Side Reactions start_t->analyze_byproducts optimize Optimize Conditions check_conditions->optimize purify_reagents Purify/Replace Reagents check_reagents->purify_reagents replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol solution Improved Yield optimize->solution purify_reagents->solution replace_catalyst->solution modify_protocol->solution

References

Minimizing matrix effects in D-Isovaline analysis from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of D-Isovaline from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In complex biological samples, endogenous components like salts, lipids, and proteins can interfere with the proper detection of this compound.[3][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent (neat solution) to its response in an extract of a blank matrix sample spiked with this compound at the same concentration.[2][5] A significant difference between the two signals indicates the presence of matrix effects.[1] Another technique is the post-column infusion method, where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will cause a deviation in the baseline signal if matrix effects are present.[1]

Q3: What are the most effective strategies to minimize matrix effects?

The most effective strategies involve a combination of approaches:

  • Efficient Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound.[6][7] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][8]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.[9]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects.[10] Since the SIL-IS has nearly identical physicochemical properties to this compound, it experiences the same degree of signal suppression or enhancement, allowing for accurate quantification.[10]

  • Derivatization: Chemically modifying this compound through derivatization can improve its chromatographic retention and ionization efficiency, often shifting its elution time away from interfering matrix components.[11][12]

Troubleshooting Guide

Problem: Poor signal intensity or no peak detected for this compound.

Possible Cause Troubleshooting Steps
Ion Suppression 1. Perform a matrix effect assessment using the post-extraction spike method or post-column infusion to confirm ion suppression.[1][5] 2. Improve sample cleanup using a more rigorous technique (e.g., switch from PPT to SPE).[8] 3. Optimize chromatographic conditions to better separate this compound from interfering components.[9] 4. If not already in use, incorporate a stable isotope-labeled internal standard for this compound.[10]
Inefficient Extraction 1. Evaluate the recovery of your current sample preparation method by comparing a pre-extraction spiked sample to a post-extraction spiked sample. 2. Optimize the extraction parameters (e.g., solvent choice for LLE, sorbent and elution solvent for SPE).[13][14]
Analyte Degradation 1. Ensure sample collection, processing, and storage conditions are appropriate to maintain the stability of this compound. 2. Investigate potential degradation during sample preparation steps, such as exposure to harsh pH or high temperatures.

Problem: Inconsistent or irreproducible results between sample replicates.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Inconsistent matrix composition between samples can lead to variable ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[10] 2. Ensure your sample collection and preparation procedures are highly consistent to minimize variations in the final extract composition.
Inconsistent Sample Preparation 1. Review your sample preparation protocol for any steps that could introduce variability (e.g., inconsistent vortexing times, temperature fluctuations). 2. Automated sample preparation systems can improve reproducibility.
Carryover Analyte from a high-concentration sample may carry over to subsequent injections, affecting the results of the following sample.[5] Run blank injections after high-concentration samples to check for and mitigate carryover.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of common techniques with their general advantages and disadvantages for amino acid analysis.

Technique Principle Advantages Disadvantages Matrix Component Removal
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[12][15]Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from remaining soluble components like phospholipids.[4][8]Poor to Moderate
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[13]Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences.Can be labor-intensive, may have lower analyte recovery for polar compounds, and requires optimization of solvent and pH.[8][16]Moderate to Good
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a different solvent.[14][17]Highly selective, provides very clean extracts, significantly reduces matrix effects, and can be automated.[8][18]More complex and costly than PPT and LLE, requires method development to select the appropriate sorbent and solvents.[14]Good to Excellent

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of your sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard for this compound.[15]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[15]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent.[15]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of your aqueous sample, add the stable isotope-labeled internal standard.

  • Adjust the pH of the sample to optimize the extraction of this compound. The pH should be adjusted to be at least two units away from the pKa of this compound to ensure it is in its neutral form.[4]

  • Add 500 µL of a suitable organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex the mixture vigorously for 2 minutes to facilitate partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are often effective for cleaning up biological samples.[8]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[17]

  • Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., water with a small percentage of acid or base to control the charge state of this compound).[17]

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove weakly bound interferences.

  • Elution: Elute the this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Protocol 4: Derivatization with AccQ-Tag™ Ultra (Example)

Derivatization can enhance the chromatographic properties and ionization efficiency of this compound.[12]

  • Take a 10 µL aliquot of the supernatant from the protein precipitation step.[12]

  • Reconstitute the AccQ-Tag Ultra reagent according to the manufacturer's instructions.

  • Add the derivatizing reagent to the sample aliquot as per the kit's protocol.[12]

  • Vortex the mixture briefly.

  • Allow the reaction to proceed at the recommended temperature and time (e.g., heat at 55°C for 10 minutes).[15]

  • The derivatized sample is then ready for LC-MS/MS analysis.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Complex Sample (e.g., Plasma) Spike Spike with SIL-IS Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Derivatization Optional: Derivatization Extraction->Derivatization FinalExtract Final Extract Derivatization->FinalExtract LC LC Separation FinalExtract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: General workflow for this compound analysis.

Troubleshooting Start Inconsistent or Poor Results? CheckMatrix Assess Matrix Effects Start->CheckMatrix MatrixPresent Matrix Effects Present CheckMatrix->MatrixPresent Yes MatrixAbsent Matrix Effects Absent CheckMatrix->MatrixAbsent No ImproveCleanup Improve Sample Cleanup (e.g., SPE) MatrixPresent->ImproveCleanup CheckRecovery Check Analyte Recovery MatrixAbsent->CheckRecovery OptimizeLC Optimize LC Separation ImproveCleanup->OptimizeLC UseSIL Use Stable Isotope-Labeled IS OptimizeLC->UseSIL LowRecovery Low Recovery CheckRecovery->LowRecovery Yes GoodRecovery Good Recovery CheckRecovery->GoodRecovery No OptimizeExtraction Optimize Extraction Protocol LowRecovery->OptimizeExtraction CheckInstrument Check Instrument Performance GoodRecovery->CheckInstrument

Caption: Troubleshooting decision tree for matrix effects.

SIL_IS cluster_sample Sample Preparation cluster_process Extraction & Analysis cluster_quant Quantification Analyte This compound (Analyte) Mix Analyte + SIL-IS in Matrix Analyte->Mix SIL This compound-SIL (Internal Standard) SIL->Mix Matrix Sample Matrix Matrix->Mix Extraction Extraction Loss & Matrix Effects Mix->Extraction AnalyteSignal Analyte Signal (Affected) Extraction->AnalyteSignal SILSignal SIL-IS Signal (Affected Equally) Extraction->SILSignal Ratio Ratio (Analyte Signal / SIL-IS Signal) AnalyteSignal->Ratio SILSignal->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of stable isotope-labeled internal standards.

References

How to improve the stability of D-Isovaline in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Isovaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide: this compound Degradation in Solution

This guide addresses common issues related to the instability of this compound in solution and provides actionable steps to mitigate these problems.

Problem Potential Cause Recommended Solution
Loss of this compound concentration over time in aqueous solution. pH-dependent hydrolysis or oxidation.Optimize the pH of the solution using a suitable buffer system. Conduct a pH stability study to identify the optimal pH range (see Experimental Protocols). Consider the addition of antioxidants.
Discoloration or precipitation in the this compound solution. Degradation product formation, possibly due to light exposure or reaction with container materials.Store solutions protected from light. Use amber vials or wrap containers in aluminum foil. Ensure the use of high-purity solvents and inert container materials (e.g., borosilicate glass).
Inconsistent results in bioassays or analytical measurements. Degradation of this compound leading to variable active concentrations.Prepare fresh solutions before each experiment. If solutions need to be stored, validate storage conditions (temperature, duration) by performing stability studies.
Formation of unexpected peaks in HPLC analysis. Chemical degradation of this compound.Characterize degradation products using mass spectrometry (MS) to understand the degradation pathway. Adjust solution conditions (pH, excipients) to minimize the formation of these products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis, while elevated temperatures can accelerate degradation rates.[1][2][3] Exposure to UV light can also lead to photodegradation.[4][5]

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific data for this compound is not extensively published, for many amino acids, a pH near their isoelectric point or in the slightly acidic to neutral range (pH 4-7) often provides the best stability. It is crucial to perform a pH stability study for your specific formulation to determine the optimal pH.

Q3: How can I prevent the oxidative degradation of this compound?

A3: The use of antioxidants can help prevent oxidative degradation.[6] Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and tocopherols. The choice and concentration of the antioxidant should be optimized for your specific application. Additionally, purging solutions with an inert gas like nitrogen or argon can help to remove dissolved oxygen.

Q4: Are there any excipients that can enhance the stability of this compound?

A4: Yes, certain excipients can improve stability. Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and polymers (e.g., polyethylene glycol - PEG) can act as stabilizers.[7][8][9] These molecules can help to create a stabilizing hydration shell around the this compound molecule.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. All solutions should be protected from light. It is essential to perform stability testing to establish appropriate storage durations for your specific formulation.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the optimal pH for the stability of a this compound solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Sample Preparation: Prepare stock solutions of this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the solutions into amber glass vials and store them at a constant temperature (e.g., 40°C for an accelerated study).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Quantitative Data Summary (Example):

pH% this compound Remaining after 168 hours at 40°C
3.085.2%
4.095.8%
5.098.5%
6.097.2%
7.094.1%
8.088.9%
9.075.4%
Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a specific buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Dissolve the powder to the target concentration before analysis.

    • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using an HPLC-MS method to separate and identify the degradation products.

Quantitative Data Summary (Example):

Stress Condition% Degradation of this compoundMajor Degradation Products (Hypothetical m/z)
Acid Hydrolysis (1N HCl, 60°C, 24h)12.5%Decarboxylated Isovaline (m/z 74)
Base Hydrolysis (1N NaOH, 60°C, 24h)25.8%Deaminated Isovaline (m/z 118)
Oxidation (3% H₂O₂, RT, 24h)18.2%Hydroxylated Isovaline (m/z 133)
Thermal (Solid, 105°C, 24h)5.1%Dimer (m/z 216)
Photodegradation (UV 254nm, 24h)35.6%Aspartic acid, Serine, Alanine[4]
Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop a quantitative analytical method to assess the stability of this compound.

Methodology:

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    15 95
    20 95
    21 5

    | 25 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or fluorescence detection after pre-column derivatization with o-phthalaldehyde (OPA).

  • Injection Volume: 10 µL.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_optimization Optimization prep Prepare this compound Solution (1 mg/mL) acid Acid Hydrolysis prep->acid Apply Stress base Base Hydrolysis prep->base Apply Stress oxidation Oxidation prep->oxidation Apply Stress thermal Thermal Stress prep->thermal Apply Stress photo Photodegradation prep->photo Apply Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze characterization Characterize Degradants hplc->characterization optimize Optimize Formulation (pH, Excipients) characterization->optimize logical_relationship cluster_factors Factors Affecting Stability cluster_strategies Stabilization Strategies cluster_outcome Desired Outcome pH pH Buffer pH Optimization (Buffers) pH->Buffer Temp Temperature Storage Controlled Storage (Low Temp, Dark) Temp->Storage Light Light Exposure Light->Storage Oxidants Oxidizing Agents Antioxidants Add Antioxidants Oxidants->Antioxidants StableSolution Stable this compound Solution Buffer->StableSolution Antioxidants->StableSolution Excipients Use Stabilizing Excipients (Sugars, Polyols) Excipients->StableSolution Storage->StableSolution signaling_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products DIsovaline This compound in Solution Hydrolysis Hydrolysis (Acid/Base Catalyzed) DIsovaline->Hydrolysis H+ / OH- Oxidation Oxidation DIsovaline->Oxidation O2 / Radicals Photodegradation Photodegradation DIsovaline->Photodegradation UV Light Decarboxylated Decarboxylation Products Hydrolysis->Decarboxylated Deaminated Deamination Products Hydrolysis->Deaminated Oxidized Oxidized Products Oxidation->Oxidized PhotoProducts Photolysis Products Photodegradation->PhotoProducts

References

Selecting the optimal chiral column for D-Isovaline separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal chiral column and troubleshooting the separation of D-Isovaline enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral columns used for separating isovaline enantiomers?

A1: The most successful separations of isovaline and other amino acid enantiomers are typically achieved using several types of Chiral Stationary Phases (CSPs). These include:

  • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for underivatized amino acids. They are compatible with a wide range of mobile phases, including reversed-phase and polar organic modes.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., CHIRALPAK® and CHIRALCEL® series) are versatile and widely used for chiral separations.[1][2] The choice between cellulose and amylose can significantly impact selectivity.[1]

  • Ligand-Exchange CSPs: These columns, such as those coated with N,S-dioctyl-D-penicillamine (e.g., Sumichiral OA-5000), are specifically designed for the separation of underivatized amino acids.[3]

  • Crown Ether-Based CSPs: These are particularly useful for separating primary amino compounds, including amino acids.

Q2: Do I need to derivatize my this compound sample before analysis?

A2: Not necessarily. Direct separation of underivatized amino acids is often preferred to avoid additional sample preparation steps and potential side reactions. Macrocyclic glycopeptide and ligand-exchange columns are particularly well-suited for the direct analysis of amino acids like isovaline.[3] However, if you are using a standard reversed-phase column (like a C18), derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers is necessary.[4]

Q3: What is a good starting point for mobile phase selection?

A3: The optimal mobile phase depends heavily on the chosen chiral stationary phase.

  • For macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T), a common starting point is a mixture of methanol or acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base.

  • For polysaccharide-based columns in normal phase mode, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is typical.[2]

  • For ligand-exchange columns , the mobile phase usually consists of an aqueous solution of a copper (II) salt with an organic modifier like 2-propanol.[3]

Q4: How does pH affect the separation of this compound?

A4: Since isovaline is an amino acid with both acidic (carboxyl) and basic (amino) groups, the pH of the mobile phase plays a critical role in its retention and enantioselectivity.[5] Adjusting the pH can alter the ionization state of the analyte and its interaction with the chiral stationary phase. For underivatized amino acids on macrocyclic glycopeptide columns, lower pH values generally lead to better resolution.

Troubleshooting Guide

Issue 1: Poor or No Resolution of D- and L-Isovaline Peaks

Probable Cause Solution
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier to the aqueous phase. For polysaccharide columns, small changes in the percentage of the alcohol modifier can have a large impact.[2]
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for isovaline. It is advisable to screen different types of CSPs (e.g., macrocyclic glycopeptide vs. polysaccharide-based).
Flow Rate is Too High Chiral separations often benefit from lower flow rates to allow for sufficient interaction with the stationary phase. Try reducing the flow rate (e.g., to 0.5 mL/min).[6]
Temperature is Not Optimal Temperature can influence selectivity. Generally, lower temperatures increase chiral selectivity, while higher temperatures can improve peak shape.[6] Experiment with a range of temperatures (e.g., 15-40°C).

Issue 2: Peak Tailing

Probable Cause Solution
Secondary Interactions with Stationary Phase This can occur due to interactions with residual silanol groups on the silica support. Adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape.[2]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[2]
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent as recommended by the manufacturer.[7]

Issue 3: Loss of Resolution Over Time

Probable Cause Solution
Column Degradation The stationary phase may have degraded due to harsh mobile phase conditions (e.g., extreme pH). Ensure the mobile phase pH is within the column's recommended range.
Column Contamination Accumulation of contaminants can block active sites on the CSP. A thorough column wash or regeneration procedure as per the manufacturer's instructions is recommended. For immobilized columns, a flush with a strong solvent like DMF followed by ethanol may be effective.[7]
Changes in Mobile Phase Preparation Inconsistencies in mobile phase preparation, especially the water content in normal phase separations, can affect reproducibility.[8] Prepare fresh mobile phase for each analysis.

Experimental Protocols

Protocol 1: Direct Separation of this compound on a Macrocyclic Glycopeptide Column

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 80:20 (v/v) Methanol/Water + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the D,L-Isovaline sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Separation of this compound on a Polysaccharide-Based Column (Normal Phase)

  • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 90:10 (v/v) n-Hexane/Isopropanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the D,L-Isovaline sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table provides representative data for the separation of amino acid enantiomers on different chiral columns. Note: These are illustrative values, and actual results for this compound may vary.

Chiral Stationary Phase Analyte Mobile Phase Separation Factor (α) Resolution (Rs)
Astec CHIROBIOTIC T D,L-Phenylalanine80/20: MeOH(1% AFTA)/H2O(0.1% H2CO2)2.230.83
Lux Amylose-1 LeucineNot Specified2.8712.90
Chiralpak ZWIX (+) ACQ-dl-amino acids (average)Not Specified2.331.66

Visual Workflows

Chiral_Column_Selection_Workflow start Start: Select Chiral Column for This compound Separation derivatization_q Is derivatization acceptable? start->derivatization_q direct_analysis Direct Analysis (Underivatized) derivatization_q->direct_analysis No indirect_analysis Indirect Analysis (Derivatized) derivatization_q->indirect_analysis Yes csp_screening Screen CSPs: - Macrocyclic Glycopeptide - Polysaccharide - Ligand Exchange direct_analysis->csp_screening achiral_column Use Achiral Column (e.g., C18) indirect_analysis->achiral_column mobile_phase_opt Optimize Mobile Phase: - Organic Modifier % - pH - Additives csp_screening->mobile_phase_opt achiral_column->mobile_phase_opt final_method Final Optimized Method mobile_phase_opt->final_method

Caption: Workflow for selecting the optimal chiral column for this compound separation.

Troubleshooting_Flowchart start Start: Poor or No Resolution check_mp Check Mobile Phase Composition start->check_mp adjust_mp Adjust Organic Modifier % and/or pH check_mp->adjust_mp Incorrect check_flow Check Flow Rate check_mp->check_flow Correct resolution_ok Resolution Improved? adjust_mp->resolution_ok adjust_flow Reduce Flow Rate check_flow->adjust_flow Too High check_temp Check Temperature check_flow->check_temp Optimal adjust_flow->resolution_ok adjust_temp Adjust Temperature check_temp->adjust_temp Suboptimal consider_csp Consider Different CSP check_temp->consider_csp Optimal adjust_temp->resolution_ok resolution_ok->start No end End: Method Optimized resolution_ok->end Yes

References

Enhancing detection sensitivity of D-Isovaline in trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of D-Isovaline in trace analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trace amounts of this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique for quantifying this compound, especially in complex biological matrices.[1] To achieve the highest sensitivity, this method often incorporates a derivatization step to improve the chromatographic retention and ionization efficiency of the analyte.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) also offers high sensitivity and selectivity but similarly requires derivatization to increase the volatility of the amino acid.[3]

Q2: Why is chiral separation necessary for this compound analysis, and how can it be achieved?

A2: Chiral separation is crucial to distinguish this compound from its naturally more abundant L-enantiomer, L-Isovaline.[3] Failure to separate these enantiomers will lead to inaccurate quantification of the D-form. There are two primary approaches for chiral separation in liquid chromatography:

  • Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase, such as crown ether-based columns (e.g., CROWNPAK CR-I), can directly separate the D- and L-enantiomers without prior derivatization.[4][5]

  • Chiral Derivatization: A chiral derivatizing agent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) or o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), is used to react with both D- and L-Isovaline.[6][7] This reaction forms diastereomers, which can then be separated on a standard (non-chiral) reversed-phase column.[3][7]

Q3: What are the common derivatization reagents for analyzing this compound with LC-MS?

A3: Several reagents are used to derivatize amino acids for LC-MS analysis. The choice of reagent can significantly impact sensitivity and chromatographic performance. Common options include:

  • o-Phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC): Forms fluorescent isoindole derivatives, enabling both fluorescence and mass spectrometric detection.[6] For isovaline derivatized with OPA/NAC, a parent ion of m/z 379 has been reported.[1][6]

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Reacts with both primary and secondary amines and is known for its stability.[8]

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA): A chiral reagent that creates diastereomers, allowing for separation on standard reversed-phase columns.[7]

  • Dansyl chloride (DNS) and 9-fluorenylmethyl chloroformate (FMOC-Cl): Classic derivatization reagents that improve chromatographic properties and ionization.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient extraction from the sample matrix.2. Incomplete derivatization.3. Poor ionization efficiency in the MS source.4. Incorrect MS/MS transition parameters.1. Optimize the sample preparation protocol. For plasma/serum, ensure complete protein precipitation. For urine, consider using Solid-Phase Extraction (SPE) for cleanup and concentration.[3]2. Ensure the derivatization reagent is fresh and the reaction conditions (pH, temperature, time) are optimal. For example, AQC derivatization is typically performed at 55°C for 15 minutes.[8]3. Adjust MS source parameters (e.g., spray voltage, gas temperatures). Derivatization with reagents like AccQ-Tag™ or TAHS is specifically designed to enhance ionization.[1][8]4. Verify the precursor and product ions for your specific this compound derivative. Use a pure standard to optimize collision energy for each transition.
Poor Chiral Resolution (Overlapping D- and L-Isovaline Peaks) 1. Inappropriate chiral column or mobile phase.2. Suboptimal derivatization for diastereomer separation.3. Co-elution with interfering compounds.1. If using a chiral column, optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water ratios). Consider testing different types of chiral stationary phases (e.g., teicoplanin-based, crown ether-based).[4]2. If using chiral derivatization, ensure the reaction has gone to completion. The choice of chiral derivatizing agent is critical; l-FDLA is a well-documented option for creating separable diastereomers.[7]3. Improve sample cleanup using techniques like SPE to remove matrix components.[3] Adjusting the chromatographic gradient can also help separate isovaline from other isomers.[9]
High Background Noise or Matrix Effects 1. Insufficient sample cleanup.2. Contamination from solvents, reagents, or labware.3. Presence of phospholipids or salts in the final extract.1. Implement a more rigorous sample preparation method. Protein precipitation followed by SPE can be effective.[1][3] Supported Liquid Extraction (SLE) is another option to reduce matrix interferences.[10]2. Use high-purity (LC-MS grade) solvents and reagents. Ensure all labware is thoroughly cleaned.3. For biological samples, consider a phospholipid removal step. Ensure the final extract is reconstituted in a solvent compatible with the mobile phase to avoid salt precipitation.[11]
Poor Reproducibility 1. Inconsistent sample preparation.2. Degradation of the analyte or derivatized product.3. Variability in instrument performance.1. Automate sample preparation steps where possible. Use an internal standard (ideally a stable isotope-labeled version of this compound) to correct for variability during extraction and injection.2. Check the stability of the derivatized samples. Some derivatives may need to be analyzed within a specific timeframe or stored under specific conditions (e.g., cooled autosampler).3. Perform regular system suitability tests and calibrations to ensure the LC-MS/MS system is performing consistently.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes the extraction of this compound from plasma samples using protein precipitation.[1]

  • Aliquot Sample: In a microcentrifuge tube, place a 50 µL aliquot of the plasma sample, standard, or quality control.

  • Add Internal Standard: Spike the sample with the internal standard solution.

  • Precipitate Proteins: Add 150 µL of ice-cold methanol to the tube.

  • Vortex: Vortex mix the sample vigorously for 30 seconds.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube for the derivatization step.

Protocol 2: Chiral Derivatization using l-FDLA

This protocol outlines the derivatization of amino acids to form diastereomers for chiral separation.[7]

  • Prepare Sample: Take an aliquot of the supernatant from the sample preparation step.

  • Add Reagents: Add an appropriate volume of borate buffer to adjust the pH, followed by the l-FDLA reagent solution.

  • Incubate: Heat the mixture at a specified temperature (e.g., 40°C) for a designated time (e.g., 1 hour) to allow the reaction to proceed.

  • Stop Reaction: Add an acid (e.g., HCl) to stop the derivatization reaction.

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

This section provides typical parameters for the analysis of derivatized this compound. Parameters must be optimized for the specific instrument and derivative used.

  • LC System: UPLC or HPLC system.

  • Column: A standard reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) for diastereomer separation.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B over several minutes to resolve the D- and L-diastereomers.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following table summarizes example MRM transitions for this compound analysis. Note that the exact m/z values will depend on the derivatization reagent used. The values for the OPA/NAC derivative are provided as a reference.[1][6]

AnalyteDerivatization ReagentPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D/L-IsovalineOPA/NAC379.1Fragment 1Optimize
D/L-IsovalineOPA/NAC379.1Fragment 2Optimize
Internal StandardAs appropriateOptimizeOptimizeOptimize

Note: Specific product ions and collision energies must be determined empirically by infusing a standard of the derivatized analyte.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation for plasma SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Sample->SPE for urine Derivatization Chiral Derivatization (e.g., with l-FDLA or OPA/NAC) Precipitation->Derivatization SPE->Derivatization LC Reversed-Phase LC (Diastereomer Separation) Derivatization->LC MS Tandem MS (MRM) (Detection & Quantification) LC->MS Data Data Analysis (Quantification of this compound) MS->Data

Caption: Experimental workflow for this compound quantification.

G Start Low this compound Signal? CheckSamplePrep Optimize Sample Prep? (Extraction, Cleanup) Start->CheckSamplePrep Yes Resolved Issue Resolved Start->Resolved No CheckDeriv Optimize Derivatization? (Reagent, Conditions) CheckSamplePrep->CheckDeriv Still Low CheckSamplePrep->Resolved Improved CheckMS Optimize MS Parameters? (Source, MRM) CheckDeriv->CheckMS Still Low CheckDeriv->Resolved Improved CheckMS->Resolved Improved ContactSupport Consult Instrument Specialist CheckMS->ContactSupport Still Low

Caption: Troubleshooting logic for low signal intensity.

References

Addressing co-elution issues in D-Isovaline chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common co-elution issues encountered during the chromatographic analysis of D-Isovaline. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent challenge in the analysis of chiral molecules like this compound. This guide provides systematic approaches to diagnose and resolve these issues.

Issue 1: Poor Enantiomeric Resolution (Co-elution of D/L-Isovaline)

Inadequate separation between this compound and its L-enantiomer is a primary analytical hurdle. The following table summarizes key parameters that can be adjusted to improve resolution.

Data Presentation: Optimizing Chiral Separation of Amino Acid Enantiomers

ParameterCondition A (Suboptimal)Condition B (Improved)Condition C (Optimized)Expected Outcome
Chiral Stationary Phase (CSP) Polysaccharide-basedTeicoplanin-basedCrown Ether-basedCrown ether CSPs often provide superior enantioseparation for underivatized amino acids.[1]
Mobile Phase Organic Modifier AcetonitrileEthanolMethanolMethanol can enhance enantioselectivity for some amino acid derivatives on specific CSPs.
Mobile Phase Additive None0.1% Formic Acid0.1% Trifluoroacetic Acid (TFA)TFA, as an ion-pairing agent, can improve the interaction between the amino acid's ammonium group and the crown ether CSP, enhancing resolution.[2]
Column Temperature Ambient (25°C)15°C10°CLowering the temperature can increase the interaction time with the stationary phase, often improving chiral resolution.
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/minA lower flow rate allows for better equilibration between the mobile and stationary phases, leading to improved separation.

Experimental Protocol: Method Development for this compound Enantioseparation

This protocol outlines a systematic approach to developing a robust method for the chiral separation of this compound.

1. Initial Column and Mobile Phase Screening:

  • Columns:
  • Chiralpak AD-H (amylose-based)
  • Chirobiotic T (teicoplanin-based)
  • Crownpak CR-I(+) (crown ether-based)
  • Mobile Phases:
  • Hexane/Isopropanol (90:10, v/v) with 0.1% TFA
  • Methanol/Water (80:20, v/v) with 0.1% TFA
  • Acetonitrile/Water (70:30, v/v) with 0.1% Formic Acid
  • Procedure:
  • Equilibrate each column with the respective mobile phase for at least 30 minutes.
  • Inject a standard solution of racemic D/L-Isovaline.
  • Monitor the chromatogram for peak shape and resolution.

2. Optimization of the Most Promising Condition:

  • Based on the initial screening, select the column and mobile phase combination that shows the best initial separation.
  • Mobile Phase Modifier Ratio: Systematically vary the ratio of the organic modifier to the aqueous phase (e.g., 90:10, 85:15, 80:20).
  • Additive Concentration: Adjust the concentration of the acidic additive (e.g., 0.05%, 0.1%, 0.2% TFA).
  • Temperature: Evaluate the effect of column temperature on resolution (e.g., 10°C, 15°C, 25°C, 40°C).

3. Serially Connected Column Approach (for complex matrices):

  • For samples with significant matrix interference, a two-dimensional approach can be effective.[2]
  • Setup: Connect an achiral column (e.g., a C18 or HILIC column) in series with a chiral column.[2]
  • Method:
  • The achiral column provides the initial separation of Isovaline from other matrix components.
  • The chiral column then resolves the D- and L-enantiomers.
  • Example Conditions:
  • Achiral Column: SeQuant ZIC-HILIC (50 x 4.6 mm, 3.5 µm)[2]
  • Chiral Column: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)[2]
  • Mobile Phase A: Water with 0.5% TFA[2]
  • Mobile Phase B: Acetonitrile/Ethanol (85:15, v/v) with 0.5% TFA[2]
  • Gradient: A gradient elution may be necessary to achieve optimal separation.[2]

Issue 2: Peak Tailing and Broadening

Poor peak shape can obscure co-eluting impurities and affect accurate quantification.

Troubleshooting Peak Shape Issues

SymptomPossible CauseRecommended Action
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).Add a competing base (e.g., 0.1% diethylamine for basic analytes) or acid (e.g., 0.1% TFA for acidic analytes) to the mobile phase. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Broadening Extra-column volume, column degradation, or too high a flow rate.Minimize tubing length and diameter. Check for column voids by reversing and flushing the column. Reduce the flow rate.
Peak Splitting Column contamination at the inlet, column void, or sample solvent incompatibility with the mobile phase.[3][4]Flush the column with a strong solvent. If the problem persists, replace the column.[3][4] Ensure the sample is dissolved in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing co-elution of this compound with other amino acids in my sample?

A1: Co-elution with other amino acids, especially isomers like valine, leucine, and isoleucine, is a common challenge due to their similar physicochemical properties. To address this, consider using a high-resolution chiral stationary phase like a crown-ether based column, which is known for its excellent selectivity for amino acid enantiomers.[1] Additionally, optimizing the mobile phase composition, including the type of organic modifier and the use of additives like TFA, can significantly improve separation.[2] In complex matrices, a 2D-LC approach with serially connected achiral and chiral columns can provide the necessary resolving power.[2]

Q2: Can derivatization of this compound help with co-elution issues?

A2: Yes, pre-column derivatization with a chiral derivatizing agent can be an effective strategy. This converts the enantiomers into diastereomers, which can often be separated on a standard achiral column (e.g., C18). However, this adds an extra step to your workflow and you must ensure the derivatization reaction is complete and does not introduce any by-products that could interfere with the analysis. Direct analysis on a chiral stationary phase is often preferred for its simplicity.

Q3: My peak shape for this compound is poor (tailing). What can I do?

A3: Peak tailing for amino acids is often caused by secondary interactions with the silica support of the stationary phase. To mitigate this, you can:

  • Adjust Mobile Phase pH: Ensure the pH is at least two units away from the pKa of this compound's ionizable groups. For amino acids, a lower pH (e.g., using 0.1% TFA) is often effective.

  • Use Mobile Phase Additives: Adding a small amount of a competing amine, like triethylamine (TEA), can help to block active silanol groups on the stationary phase, leading to improved peak symmetry.

Q4: I'm observing a gradual shift in the retention time of this compound. What is the likely cause?

A4: A gradual shift in retention time can be due to several factors:

  • Column Aging: The stationary phase can degrade over time, especially with aggressive mobile phases.

  • Column Contamination: Buildup of matrix components on the column can alter its retention characteristics. A robust sample preparation method is crucial.

  • Mobile Phase Instability: Ensure your mobile phase is fresh and properly mixed, as changes in its composition can affect retention times.

  • Pump Performance: Inconsistent flow from the HPLC pump can also lead to retention time drift. Regular pump maintenance is recommended.

Q5: What is the best type of chiral stationary phase for this compound analysis?

A5: While several types of CSPs can be used, crown ether-based columns are generally considered highly effective for the enantiomeric separation of underivatized amino acids, including this compound.[1] These columns offer excellent selectivity based on the formation of inclusion complexes with the primary amine group of the amino acid. Polysaccharide-based and macrocyclic antibiotic-based (e.g., teicoplanin) columns are also viable options and may provide better separation depending on the specific sample matrix and analytical conditions.

Visualization

TroubleshootingWorkflow cluster_start Start: Co-elution Issue cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end Outcome start Poor Resolution or Peak Shape q1 Are D/L Enantiomers Co-eluting? start->q1 q2 Is this compound Co-eluting with Matrix Components? q1->q2 No sol1 Optimize Chiral Method: - Change CSP (Crown Ether) - Adjust Mobile Phase (Modifier/Additive) - Lower Temperature q1->sol1 Yes q3 Is Peak Shape Poor (Tailing/Splitting)? q2->q3 No sol2 Improve Sample Cleanup or Use 2D-LC (Achiral-Chiral) q2->sol2 Yes sol3 Troubleshoot Peak Shape: - Adjust Mobile Phase pH - Add Competing Agent (TFA/TEA) - Check for Column Voids/Contamination q3->sol3 Yes end Resolution Achieved q3->end No, Issue Resolved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for addressing co-elution in this compound analysis.

References

Validation & Comparative

D-Isovaline vs. L-Isovaline: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaline, a non-proteinogenic amino acid, has emerged as a molecule of significant interest in neuroscience and pharmacology due to its analgesic and anticonvulsant properties. As a chiral molecule, isovaline exists in two enantiomeric forms: D-isovaline and L-isovaline. The stereochemistry of drug molecules can profoundly influence their biological activity, including their pharmacokinetics and pharmacodynamics. This guide provides a comprehensive comparison of the known biological activities of D- and L-isovaline, supported by available experimental data. While direct comparative studies are limited, this document synthesizes the current understanding to inform future research and development.

In biological systems, L-amino acids are the conventional building blocks of proteins and are readily recognized by enzymes. In contrast, D-amino acids are less common in mammals and peptides containing them often exhibit enhanced stability due to resistance to degradation by proteases.[1][2] This fundamental difference forms the basis for exploring the distinct therapeutic potentials of D- and L-isovaline.

Comparative Biological Activity

The primary reported biological activities of isovaline are its analgesic and anticonvulsant effects. The available data on the enantiomer-specific activities are summarized below.

Analgesic Activity

Both D- and L-isovaline have been shown to possess analgesic properties. A key study investigating their effects in the mouse formalin paw test, a model of inflammatory pain, found no significant difference in the efficacy of the two enantiomers in reducing the late phase inflammatory response.[3][4] The analgesic effect of isovaline is believed to be mediated peripherally, as it does not readily cross the blood-brain barrier.[3][5] The proposed mechanism involves the activation of peripheral GABAB receptors.[5]

Anticonvulsant Activity

The anticonvulsant properties of isovaline have been demonstrated using the racemic mixture (a 1:1 mixture of D- and L-isovaline). Studies have shown that RS-isovaline can attenuate seizure-like events in in vitro hippocampal slice models and reduce seizure severity in vivo.[6] However, to date, there is a lack of published data directly comparing the anticonvulsant efficacy of the individual D- and L-enantiomers.

GABAergic Modulation

The interaction of isovaline enantiomers with the GABAergic system, particularly GABAB receptors, is an area of active investigation with some conflicting findings. One study reported that R-isovaline (this compound) acts as a subtype-specific agonist at GABAB receptors in thalamic neurons.[2] Conversely, another study found that neither R- nor S-isovaline (L-isovaline) activated GABAB receptor-coupled potassium currents in transfected AtT-20 cells or cultured rat hippocampal neurons.[7] This suggests that the interaction of isovaline with GABAB receptors may be complex, potentially involving specific receptor subunit compositions or interactions with other cellular components not present in all experimental systems.

Data Presentation

Table 1: Comparative Analgesic Activity of Isovaline Enantiomers

CompoundAnimal ModelAssayEfficacyED50Reference
This compound (R-isovaline) MouseFormalin Paw Test (Phase II)Attenuated nocifensive behaviorNot Reported[3][4]
L-Isovaline (S-isovaline) MouseFormalin Paw Test (Phase II)Attenuated nocifensive behaviorNot Reported[3][4]
RS-Isovaline (Racemic) MouseFormalin Paw Test (Phase II)Dose-dependent decrease in responses66 mg/kg (i.v.)[3]

Note: While the efficacy of the individual enantiomers was reported as not significantly different, a specific ED50 for each was not provided in the cited literature.

Table 2: Comparative Anticonvulsant Activity of Isovaline

CompoundAnimal ModelAssayEfficacyConcentration/DoseReference
RS-Isovaline (Racemic) Rat Hippocampal SlicesLow Mg2+/High K+ induced seizuresAttenuated seizure amplitude and duration by ~57%250 µM[8]
RS-Isovaline (Racemic) Rat Hippocampal Slices4-Aminopyridine (4-AP) induced seizuresSimilar attenuation to the Low Mg2+/High K+ model250 µM[8]
This compound --Data Not Available--
L-Isovaline --Data Not Available--

Experimental Protocols

Formalin Paw Test for Analgesia

Objective: To assess the analgesic efficacy of D- and L-isovaline in a model of inflammatory pain.

Methodology (based on Macleod et al., 2010): [3]

  • Animals: Female CD-1 mice were used in a blinded, randomized, and controlled study design.

  • Drug Administration: RS-, R-, and S-isovaline were administered intrathecally in 5-µL volumes at concentrations of 60, 125, 250, and 500 mM. For intravenous administration, RS-isovaline was given at doses of 50, 150, or 500 mg/kg.

  • Nociceptive Challenge: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the mouse's hind paw.

  • Behavioral Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: Phase I (0-5 minutes post-injection, representing acute nociceptive pain) and Phase II (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The total time spent in nocifensive behaviors during Phase II is quantified and compared between treatment groups and a vehicle control.

In Vitro Seizure Model

Objective: To evaluate the anticonvulsant properties of isovaline in hippocampal brain slices.

Methodology (based on Shin et al., 2011): [8]

  • Tissue Preparation: Hippocampal slices (e.g., 400 µm thick) are prepared from rats.

  • Seizure Induction: Seizure-like events are induced by perfusing the slices with either a solution containing low magnesium (0.25 mM) and high potassium (5 mM) or a solution containing 100 µM 4-aminopyridine (4-AP).

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 pyramidal cell layer of the hippocampus.

  • Drug Application: RS-isovaline (250 µM) is applied to the perfusion bath for 20-30 minutes.

  • Data Analysis: The amplitude and duration of the seizure-like events are measured before and after the application of isovaline to determine its effect on epileptiform activity.

Whole-Cell Voltage-Clamp Recordings for GABAB Receptor Activity

Objective: To investigate the effects of isovaline enantiomers on GABAB receptor-mediated currents.

Methodology (based on Cooke et al., 2012 and Whitehead et al., 2015): [2][7]

  • Cell Preparation: Experiments are performed on either thalamic neurons in rat brain slices or in cell lines (e.g., AtT-20 cells) transfected to express GABAB receptor subunits.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are used to measure membrane currents. Neurons are typically held at a potential of -60 mV.

  • Drug Application: R-isovaline, S-isovaline, GABA, or the GABAB agonist baclofen are applied to the cells via bath perfusion or local ejection from a micropipette.

  • Data Measurement: Changes in membrane conductance and the amplitude of inwardly rectifying potassium currents (a hallmark of GABAB receptor activation) are measured.

  • Pharmacological Characterization: GABAB receptor antagonists (e.g., CGP35348 or CGP52432) are used to confirm that the observed effects are mediated by GABAB receptors.

Mandatory Visualization

GABAB_Signaling_Pathway Proposed Signaling Pathway for Isovaline at Peripheral GABA-B Receptors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1 + GABAB2) This compound->GABAB_R L-Isovaline L-Isovaline L-Isovaline->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) cAMP->Hyperpolarization K_channel->Hyperpolarization

Caption: Proposed signaling pathway for isovaline at peripheral GABA-B receptors.

Experimental_Workflow_Analgesia Experimental Workflow for Assessing Analgesic Activity cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Animals Randomized Group of Mice Drug_Admin Administer this compound, L-Isovaline, or Vehicle Animals->Drug_Admin Formalin_Injection Inject Formalin into Hind Paw Drug_Admin->Formalin_Injection Observation Observe and Record Nocifensive Behaviors Formalin_Injection->Observation Quantification Quantify Time Spent in Licking/Biting (Phase II) Observation->Quantification Comparison Compare Behavioral Scores between Groups Quantification->Comparison

Caption: Experimental workflow for assessing the analgesic activity of isovaline enantiomers.

Conclusion

The available evidence suggests that both D- and L-isovaline possess biological activity, particularly as peripheral analgesics. While their efficacy in a mouse model of inflammatory pain appears to be comparable, a comprehensive quantitative comparison across a range of biological assays is currently lacking in the scientific literature. The anticonvulsant effects have only been demonstrated for the racemic mixture, highlighting a significant knowledge gap regarding the contribution of each enantiomer.

The conflicting reports on the interaction of this compound with GABAB receptors underscore the need for further investigation to elucidate its precise mechanism of action. Future research should focus on direct, quantitative comparisons of the enantiomers in various in vitro and in vivo models to fully characterize their distinct pharmacological profiles. Such studies are crucial for determining whether the development of an enantiomerically pure form of isovaline would offer therapeutic advantages over the racemic mixture. Given the general principle of increased metabolic stability of D-amino acids, this compound may warrant particular attention for its potential to provide a longer duration of action.

References

A Researcher's Guide to the Comparative Validation of D-Isovaline Quantification Methods in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of non-proteinogenic amino acids like D-isovaline in complex biological matrices is fundamental for pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides a comparative overview of established analytical methodologies applicable to the quantification of this compound. While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, this document presents a comparison based on established analytical practices for similar D-amino acids and chiral compounds. The experimental protocols and performance data are representative of what can be expected for these analytical platforms.

The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with derivatization and UV/Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the expected quantitative performance of each technique for this compound quantification.

ParameterLC-MS/MSHPLC-UV/FLD (with derivatization)GC-MS (with derivatization)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL5 - 20 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL20 - 100 ng/mL
**Linearity (R²) **> 0.99> 0.99> 0.98
Accuracy (% Bias) < 15%< 20%< 20%
Precision (% RSD) < 15%< 20%< 20%
Matrix Effect Can be significant, requires internal standardLess pronounced than LC-MS/MSCan be significant, requires clean-up
Specificity HighModerate to HighHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound in a complex matrix such as human plasma.

Method A: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the direct quantification of this compound.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing a stable isotope-labeled this compound as an internal standard to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: A chiral column suitable for amino acid enantiomer separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.[1]

Method B: High-Performance Liquid Chromatography with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD)

This method involves derivatization to enhance the chromatographic properties and detection of this compound.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described for the UPLC-MS/MS method.

  • After evaporation, reconstitute the residue in 20 µL of 20 mM HCl.[1]

  • Add 60 µL of a borate buffer.[1]

  • Add a chiral derivatizing agent (e.g., OPA/NAC) and incubate to allow the reaction to complete.

  • Stop the reaction by adding a suitable quenching agent.

2. HPLC-FLD Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A C18 column (e.g., 150 mm length, 4.6 mm i.d., 3 µm particle size).[2]

  • Mobile Phase A: 0.01 mol/L trifluoroacetic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A linear gradient from 25% to 50% acetonitrile over 50 minutes.[2]

  • Flow Rate: 1 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivatizing agent.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires derivatization to increase the volatility of this compound for gas-phase analysis.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described for the UPLC-MS/MS method.

  • Evaporate the supernatant to dryness.

  • Esterify the analytes using 2 M HCl in methanol (60 min, 80°C).[3]

  • Subsequently, amidate with pentafluoropropionic anhydride in ethyl acetate (30 min, 65°C).[3]

  • Reconstitute the generated derivatives in a suitable solvent like toluene for injection.[3]

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: A chiral capillary column (e.g., Lipodex E, 25 m length x 0.25 mm i.d.).[2]

  • Carrier Gas: Helium at a constant pressure.[2]

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized amino acids.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) or Negative-ion Chemical Ionization (NICI).[3]

  • Detection: Scan mode to identify derivatives and Selected-Ion Monitoring (SIM) for quantification.[3]

Visualizing the Workflow and Biological Context

To further aid in the understanding of the quantification process and the biological relevance of this compound, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS HPLC HPLC-FLD (Derivatization) Reconstitution->HPLC GCMS GC-MS (Derivatization) Reconstitution->GCMS Quantification Quantification LCMS->Quantification HPLC->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

A generalized experimental workflow for this compound quantification.

This compound has been shown to act as an analgesic by activating peripheral GABAB receptors.[4] While its specific signaling cascade is an area of ongoing research, the activation of GABAB receptors is known to be involved in modulating neuronal excitability. Other D-amino acids, such as D-serine, are well-known co-agonists of the NMDA receptor in the central nervous system.[5]

Signaling_Pathway cluster_GABAB Peripheral GABAB Receptor Signaling cluster_NMDA NMDA Receptor Signaling (Context for D-Amino Acids) DIsovaline This compound GABAB GABAB Receptor DIsovaline->GABAB activates GProtein Gi/o Protein GABAB->GProtein activates AC Adenylyl Cyclase GProtein->AC inhibits IonChannel Ion Channel Modulation (↑ K+, ↓ Ca2+) GProtein->IonChannel cAMP ↓ cAMP AC->cAMP DSerine D-Serine (Co-agonist) NMDAR NMDA Receptor DSerine->NMDAR binds to CaInflux Ca2+ Influx NMDAR->CaInflux leads to SynapticPlasticity Synaptic Plasticity CaInflux->SynapticPlasticity

References

A Comparative Guide to the Cross-Validation of D-Isovaline Analysis Using Diverse Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and chiral distinction of D-isovaline, a non-proteinogenic amino acid, is of significant interest in various fields, including geochemistry, pharmacology, and early life sciences. The selection of an appropriate analytical methodology is critical for generating reliable and comparable data. This guide provides an objective comparison of two widely employed analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Chiral Stationary Phase (Chiral HPLC). The information presented is based on established analytical practices for chiral amino acid separation.[1][2][3][4]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and Chiral HPLC for the analysis of this compound. These values are representative and may vary based on specific instrumentation, experimental conditions, and sample matrices.

Performance Parameter Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
Linearity (R²) ≥0.99>0.99
Limit of Detection (LOD) Low (fmol to pmol range)Low to moderate (pmol to nmol range)
Limit of Quantitation (LOQ) Low (pmol range)Moderate (nmol range)
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%90-110%
Specificity High (based on mass fragmentation and retention time)High (based on enantioselective retention and UV/MS detection)
Throughput Moderate (derivatization step can be time-consuming)High (direct injection of samples)

Experimental Protocols

Detailed methodologies for both GC-MS and Chiral HPLC are provided below. These protocols serve as a general guideline and may require optimization for specific applications.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the derivatization of this compound to increase its volatility for gas chromatographic separation and subsequent mass spectrometric detection.[2][5][6]

1. Sample Preparation and Derivatization:

  • Hydrolysis (if applicable): For samples where this compound is part of a larger molecule (e.g., a peptide), acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is performed to liberate the amino acid.

  • Derivatization: The dried hydrolysate or standard is derivatized. A common method is the formation of N(O,S)-pentafluoropropionyl (PFP) amino acid 2-propyl esters.[2]

    • Esterification: Add 2-propanol/acetyl chloride to the dried sample and heat.

    • Acylation: Add pentafluoropropionic anhydride (PFPA) and heat to form the volatile derivative.

    • Dry the sample under a stream of nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Chiral capillary column (e.g., Chirasil-L-Val).[2][7]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold, then ramp to a final temperature (e.g., 200°C) to ensure separation of enantiomers.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized this compound to enhance sensitivity and selectivity.

Method B: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase

This method allows for the direct separation of D- and L-isovaline enantiomers without the need for derivatization, using a column with a chiral selector.[4][8]

1. Sample Preparation:

  • Dissolution: Dissolve the sample in the mobile phase or a compatible solvent.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Mass Spectrometric detector.

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).[4]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid or acetic acid). The exact composition will need to be optimized for the best enantiomeric resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, often near ambient (e.g., 25°C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher selectivity and sensitivity.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical techniques and a conceptual representation of chiral separation.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Comparison Sample This compound Sample Prep_GC Derivatization Sample->Prep_GC Prep_HPLC Direct Dissolution Sample->Prep_HPLC GC_MS GC-MS Analysis (Chiral Column) Prep_GC->GC_MS HPLC Chiral HPLC Analysis (Chiral Stationary Phase) Prep_HPLC->HPLC Data_GC GC-MS Data (Peak Area, RT) GC_MS->Data_GC Data_HPLC HPLC Data (Peak Area, RT) HPLC->Data_HPLC Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Data_GC->Comparison Data_HPLC->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Caption: Workflow for the cross-validation of GC-MS and Chiral HPLC methods.

Chiral_Separation_Principle cluster_column Chiral Stationary Phase s1 Chiral Selector s2 Chiral Selector s3 Chiral Selector end_D s2->end_D Later Elution s4 Chiral Selector s5 Chiral Selector end_L s4->end_L Earlier Elution D_iso D D_iso->s2 Stronger Interaction L_iso L L_iso->s4 Weaker Interaction start start->D_iso Injection start->L_iso

Caption: Conceptual diagram of enantiomer separation on a chiral stationary phase.

References

A Comparative Analysis of Synthetic Routes to D-Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-proteinogenic amino acids like D-isovaline is a critical endeavor. This guide provides a comparative overview of three prominent synthetic methodologies: Asymmetric Strecker Synthesis, Enzymatic Hydantoinase Process, and Enzymatic Kinetic Resolution. Each method's performance is evaluated based on key metrics such as yield, purity, and reaction conditions, supported by available experimental data.

This compound, a non-proteinogenic α-amino acid, has garnered significant interest in medicinal chemistry and drug development due to its unique structural properties and biological activities. Its synthesis, particularly in an enantiomerically pure form, presents a considerable challenge. This comparative guide delves into the intricacies of three distinct and widely recognized methods for this compound synthesis, offering a comprehensive analysis to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of this compound Synthesis Methods

MethodKey FeaturesTypical YieldEnantiomeric/Diastereomeric PurityReaction TimeKey Reagents/Enzymes
Asymmetric Strecker Synthesis Utilizes a chiral auxiliary to induce stereoselectivity in the addition of cyanide to an imine.~73% (overall for analogous amino acid)>98% ee, >99/1 drMulti-step(R)-phenylglycine amide, Butanone, Sodium Cyanide, Hydrochloric Acid
Enzymatic Hydantoinase Process Employs a cascade of three enzymes for the dynamic kinetic resolution of a racemic hydantoin precursor.~72% (overall for analogous amino acid)~97% ee~42 hoursD-hydantoinase, D-N-carbamoylase, Hydantoin racemase
Enzymatic Kinetic Resolution Involves the selective enzymatic hydrolysis of one enantiomer from a racemic mixture of a this compound precursor.Moderate to High (specific data for this compound lacking)High (expected)Not specifiedMycobacterium neoaurum amidase or Lipase

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the formation of α-amino acids. In its asymmetric variant, a chiral auxiliary is employed to control the stereochemical outcome of the nucleophilic addition of cyanide to an imine, leading to the desired enantiomer of the amino acid. A notable example involves the use of (R)-phenylglycine amide as a chiral auxiliary in a crystallization-induced asymmetric transformation.[1][2]

Experimental Protocol

A detailed experimental protocol for the asymmetric Strecker synthesis of a structurally similar amino acid, (S)-tert-leucine, is as follows:

  • Iminonitrile Formation: An aldehyde (pivaldehyde) is reacted with (R)-phenylglycine amide and sodium cyanide in a suitable solvent. The reaction mixture is stirred, allowing for the in-situ formation of the imine followed by the diastereoselective addition of cyanide. The desired diastereomer of the α-aminonitrile crystallizes out of the solution.[1]

  • Isolation of Diastereomer: The precipitated α-aminonitrile is isolated by filtration, yielding a product with high diastereomeric purity (>99/1 dr).[1]

  • Hydrolysis and Auxiliary Removal: The diastereomerically pure α-aminonitrile is then subjected to acidic hydrolysis (e.g., with hydrochloric acid) to convert the nitrile group to a carboxylic acid and to cleave the chiral auxiliary.

  • Purification: The final amino acid is isolated and purified, resulting in a high enantiomeric excess (>98% ee). The overall yield for (S)-tert-leucine through this three-step process is reported to be 73%.[1]

Strecker_Synthesis Butanone Butanone Iminonitrile Diastereomeric α-Aminonitriles Butanone->Iminonitrile PGA (R)-Phenylglycine Amide PGA->Iminonitrile NaCN Sodium Cyanide NaCN->Iminonitrile Crystallization Crystallization-Induced Asymmetric Transformation Iminonitrile->Crystallization Pure_Iminonitrile Diastereomerically Pure α-Aminonitrile Crystallization->Pure_Iminonitrile Hydrolysis Hydrolysis Pure_Iminonitrile->Hydrolysis HCl HCl (aq) HCl->Hydrolysis D_Isovaline This compound Hydrolysis->D_Isovaline

Asymmetric Strecker Synthesis Workflow

Method 2: Enzymatic Hydantoinase Process

The enzymatic hydantoinase process is a powerful and industrially relevant method for the production of enantiomerically pure D- or L-amino acids. This dynamic kinetic resolution process utilizes a cascade of three enzymes to convert a racemic mixture of 5-substituted hydantoins into the desired D-amino acid with high yield and enantioselectivity.

Experimental Protocol

Based on the synthesis of the analogous amino acid D-valine, the protocol can be adapted for this compound:

  • Racemic Hydantoin Preparation: 5-Ethyl-5-methylhydantoin is prepared from butanone through the Bucherer-Bergs reaction.

  • Enzymatic Conversion: The racemic 5-ethyl-5-methylhydantoin is subjected to a three-enzyme system, often using whole-cell biocatalysts:

    • Hydantoin Racemase: Continuously converts the L-hydantoin into the D-hydantoin.

    • D-Hydantoinase: Selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-isovaline.

    • D-N-Carbamoylase: Hydrolyzes N-carbamoyl-D-isovaline to this compound.

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH (around 8.5-10.5) and temperature (around 50°C).

  • Product Isolation: After the reaction is complete (typically monitored by HPLC), the this compound is isolated and purified from the reaction mixture. For D-valine, this process has been reported to achieve a bioconversion rate of 91% and an overall yield of 72% with an optical purity of 97% after approximately 42 hours.

Hydantoinase_Process cluster_enzymes Enzyme Cascade Racemic_Hydantoin Racemic 5-Ethyl-5-methylhydantoin D_Hydantoin D-Hydantoin Racemic_Hydantoin->D_Hydantoin L_Hydantoin L-Hydantoin Racemic_Hydantoin->L_Hydantoin D_Hydantoinase D-Hydantoinase D_Hydantoin->D_Hydantoinase Racemase Hydantoin Racemase L_Hydantoin->Racemase N_Carbamoyl N-Carbamoyl-D-isovaline D_Carbamoylase D-N-Carbamoylase N_Carbamoyl->D_Carbamoylase D_Isovaline This compound D_Hydantoinase->N_Carbamoyl D_Carbamoylase->D_Isovaline Racemase->D_Hydantoin

Enzymatic Hydantoinase Process Workflow

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the stereoselective action of an enzyme to convert one enantiomer of a racemic mixture into a new product, leaving the unreacted enantiomer in high enantiomeric purity. For the synthesis of this compound, this can be achieved through the resolution of a racemic precursor, such as a DL-isovaline amide.

Experimental Protocol

A specific protocol for the enzymatic resolution of DL-[α-¹⁵N]-α-aminoisovaleramide (a derivative of isovaline) to produce ¹⁵N-labelled this compound has been reported, utilizing the amidase activity of Mycobacterium neoaurum. While detailed quantitative data is limited in the abstract, the general procedure is as follows:

  • Racemic Precursor Synthesis: A racemic mixture of the isovaline precursor (e.g., DL-isovalinamide) is synthesized.

  • Enzymatic Hydrolysis: The racemic precursor is incubated with a suitable enzyme, such as an amidase from Mycobacterium neoaurum or a lipase. The enzyme selectively hydrolyzes the L-enantiomer of the amide to the corresponding L-amino acid, leaving the D-isovalinamide unreacted.

  • Separation: The unreacted D-isovalinamide is separated from the L-isovaline product.

  • Hydrolysis of D-precursor: The isolated D-isovalinamide is then hydrolyzed (chemically or enzymatically) to yield the final this compound product.

Kinetic_Resolution Racemic_Amide DL-Isovalinamide Enzyme Amidase (e.g., from M. neoaurum) Racemic_Amide->Enzyme L_Isovaline L-Isovaline Enzyme->L_Isovaline D_Amide D-Isovalinamide Enzyme->D_Amide (unreacted) Separation Separation L_Isovaline->Separation D_Amide->Separation Hydrolysis Hydrolysis D_Amide->Hydrolysis Separation->D_Amide Isolated D_Isovaline This compound Hydrolysis->D_Isovaline

Enzymatic Kinetic Resolution Workflow

Conclusion

The choice of a synthetic method for this compound depends on various factors, including the desired scale of production, required enantiomeric purity, and available resources. The Asymmetric Strecker Synthesis offers a powerful chemical approach with high stereocontrol, particularly suitable for laboratory-scale synthesis. The Enzymatic Hydantoinase Process stands out as a highly efficient and scalable method, ideal for industrial production, benefiting from the high selectivity and mild reaction conditions offered by biocatalysis. Enzymatic Kinetic Resolution provides another viable biocatalytic route, though its efficiency is dependent on the identification of a highly selective enzyme and an efficient process for separating the resolved products. Further research to obtain specific quantitative data for the enzymatic kinetic resolution of this compound precursors would be beneficial for a more direct comparison. Ultimately, the detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make an informed decision for their synthetic endeavors.

References

D-Isovaline: A Stalwart of Stereochemical Integrity in Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical stability of amino acid building blocks is paramount. Racemization, the process by which a chiral amino acid converts to its mirror image, can lead to a loss of biological activity and the introduction of unpredictable pharmacological effects. This guide provides a comparative analysis of the racemization resistance of D-Isovaline against other common amino acids, supported by experimental data and detailed methodologies.

This compound, a non-proteinogenic α,α-dialkyl amino acid, exhibits exceptional resistance to racemization, a critical attribute for the development of stable and effective peptide-based therapeutics. This heightened stability stands in stark contrast to its proteinogenic α-hydrogen counterparts, which are more susceptible to chiral inversion under various chemical and physical stressors.

Comparative Analysis of Racemization Rates

The propensity of an amino acid to racemize is influenced by a multitude of factors, including temperature, pH, the presence of metal cations, and whether the amino acid is in a free state or incorporated within a peptide sequence.[1][2][3][4] Generally, amino acids within a peptide backbone racemize at a significantly faster rate than free amino acids.[1]

While direct quantitative data for the racemization rate of this compound is scarce due to its profound stability, extensive studies have characterized the racemization kinetics of other amino acids. The data presented below for common proteinogenic amino acids in aqueous solution at neutral pH highlights the varying degrees of their stereochemical instability. In contrast, multiple studies have demonstrated that this compound's unique α,α-dialkyl structure effectively prohibits racemization under similar conditions.[5][6]

Amino AcidTemperature (°C)Half-life (t½) in years
Aspartic Acid252,000 - 6,000
Alanine2510,000 - 40,000
Glutamic Acid25~10,000
Serine25~4,000
This compound - Highly Resistant / Effectively Non-Racemizable

Table 1: Comparative racemization half-lives of selected amino acids in water at pH 7.6. Data for Aspartic Acid, Alanine, Glutamic Acid, and Serine are extrapolated from high-temperature experiments. This compound's resistance is based on qualitative observations of its extreme stability under conditions that induce significant racemization in other amino acids.

One study investigating the thermal racemization of amino acids intercalated in calcium montmorillonite at 150°C for 8 weeks observed no racemization for isovaline, while L-alanine and L-2-aminobutyric acid were substantially racemized under the identical conditions.[5] This remarkable stability is attributed to the presence of a methyl group at the α-carbon, in place of a hydrogen atom, which sterically hinders the formation of the planar carbanion intermediate necessary for racemization to occur.[6]

The Mechanism of Racemization

The racemization of α-hydrogen amino acids proceeds through the formation of a planar carbanion intermediate. This process can be catalyzed by either acids or bases, which facilitate the removal of the α-proton. The resulting planar structure allows for the proton to be re-added to either face of the molecule with equal probability, leading to the formation of both D and L enantiomers and, eventually, a racemic mixture.

Racemization_Mechanism Mechanism of α-Hydrogen Amino Acid Racemization cluster_L_Amino_Acid L-Amino Acid cluster_Intermediate Planar Intermediate cluster_D_Amino_Acid D-Amino Acid L_AA L-Amino Acid (Chiral Center) Carbanion Planar Carbanion Intermediate (Achiral) L_AA->Carbanion - H⁺ (Base Catalyzed) + H⁺ (Acid Catalyzed) Carbanion->L_AA + H⁺ D_AA D-Amino Acid (Chiral Center) Carbanion->D_AA + H⁺

A simplified diagram of the racemization mechanism for α-hydrogen amino acids.

Experimental Protocols

The determination of amino acid racemization is a precise analytical process requiring careful sample preparation and sophisticated instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the chiral separation and quantification of amino acid enantiomers.

General Experimental Workflow for Racemization Analysis

Experimental_Workflow General Workflow for Amino Acid Racemization Analysis Sample 1. Sample Preparation (e.g., Protein Hydrolysis) Derivatization 2. Derivatization (e.g., OPA/NAC) Sample->Derivatization Separation 3. Chiral Separation (HPLC or GC) Derivatization->Separation Detection 4. Detection (Fluorescence or MS) Separation->Detection Quantification 5. Data Analysis (D/L Ratio Calculation) Detection->Quantification

A flowchart outlining the key steps in the analysis of amino acid racemization.
Detailed Protocol for Chiral Amino Acid Analysis by HPLC

This protocol outlines a typical procedure for the analysis of D/L amino acid ratios using HPLC with pre-column derivatization.

1. Sample Preparation (Acid Hydrolysis):

  • Accurately weigh the peptide or protein sample into a hydrolysis tube.

  • Add 6 M HCl to the sample.

  • Seal the tube under vacuum after several freeze-pump-thaw cycles to remove oxygen.

  • Heat the sealed tube at 110°C for 24 hours to hydrolyze the peptide bonds.

  • After hydrolysis, cool the tube and open it carefully.

  • Evaporate the HCl to dryness using a vacuum centrifuge or a stream of nitrogen.

  • Reconstitute the dried amino acid hydrolysate in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

2. Pre-column Derivatization:

  • Prepare the derivatization reagent, for example, a solution of o-phthaldialdehyde (OPA) and a chiral thiol such as N-acetyl-L-cysteine (NAC).

  • Mix the amino acid sample with the derivatization reagent and allow the reaction to proceed for a specified time (typically a few minutes) at room temperature. This reaction forms diastereomeric derivatives that can be separated on a standard achiral HPLC column.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile). The gradient is optimized to achieve baseline separation of the diastereomeric derivatives.

  • Detection: The fluorescent derivatives are detected using an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.

4. Data Analysis:

  • Identify the peaks corresponding to the D- and L-amino acid derivatives based on the retention times of standard solutions.

  • Integrate the peak areas for each enantiomer.

  • Calculate the D/L ratio for each amino acid in the sample.

Conclusion

The exceptional resistance of this compound to racemization makes it a highly valuable building block in the design of peptide-based drugs and other advanced biomaterials. Its stereochemical integrity ensures the conformational stability and predictable biological activity of the final product, mitigating the risks associated with chiral inversion. For researchers and developers in the pharmaceutical and biotechnology industries, the choice of this compound can significantly contribute to the creation of more robust and reliable therapeutic agents.

References

D-Isovaline's effect on peptide stability compared to other non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic candidates to effective drugs. The rapid degradation of peptides by proteases in the body limits their bioavailability and therapeutic window. A key strategy to overcome this is the incorporation of non-proteinogenic amino acids (NPAAs), which can sterically hinder protease recognition and cleavage. This guide provides a comprehensive comparison of the stabilizing effects of D-isovaline against other NPAAs, supported by experimental data and detailed methodologies.

The introduction of NPAAs into a peptide sequence is a well-established method to enhance its resistance to enzymatic degradation.[1] By altering the peptide backbone and side-chain conformations, these unnatural amino acids can disrupt the stereospecific recognition sites of proteases, thereby prolonging the peptide's half-life in biological systems.[2][3] Among the various NPAAs, D-amino acids, the enantiomers of their natural L-counterparts, are particularly effective at conferring proteolytic resistance.[4][5]

Quantitative Comparison of Peptide Stability with Non-Proteinogenic Amino Acids

While direct, head-to-head comparative studies quantifying the stabilizing effect of this compound against a wide array of other NPAAs in a single peptide sequence are not extensively available in publicly accessible literature, the principles of steric hindrance and conformational rigidity suggest a strong stabilizing effect. The following table collates illustrative data from various studies to provide a comparative perspective on how different NPAAs can enhance peptide stability, measured as the half-life (t½) in human serum or in the presence of specific proteases.

Peptide Sequence (Modification)Key Structural FeatureHalf-life (t½) in Human SerumAnalytical Method
Native L-Peptide (Hypothetical)All L-amino acids~5 - 15 minRP-HPLC
Peptide with D-Alanine (N-terminal)N-terminal D-amino acid> 240 minRP-HPLC
Peptide with D-Lysine/D-Arginine Substitution of all L-Lys/L-Arg with D-forms> 90% intact after 8h, >60% after 24hHPLC
Peptide with D-amino acids (flanking epitope)D-amino acids at N- and C-terminiHigh resistance to degradationHPLC
Peptide with N,N-Dimethyl-L-Valine N-methylation of the amide bond~18 hoursRP-HPLC
Peptide with α-aminoisobutyric acid (Aib) (N-terminal)Sterically hindered α,α-disubstituted amino acidSignificantly enhanced plasma stabilityLC-MS

Note: The data presented in this table is illustrative and compiled from various sources to demonstrate the general principles of stability enhancement. Actual results will vary depending on the specific peptide sequence, the position of the modification, and the experimental conditions.[6][7][8][9]

Experimental Protocols

To ensure the reproducibility and validity of peptide stability studies, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of peptide stability.

In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a standard procedure to assess the enzymatic stability of a peptide in human serum.[10][11]

Materials:

  • Test peptide (e.g., containing this compound or other NPAA)

  • Control peptide (all L-amino acid version)

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system[12]

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified test and control peptides in an appropriate solvent (e.g., water or a small amount of DMSO, subsequently diluted with water).

  • Incubation:

    • Thaw pooled human serum on ice.

    • Dilute the peptide stock solution into the human serum to a final concentration of 100 µg/mL. A typical ratio is 1:1 (v/v) peptide solution to serum.[10]

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

    • Immediately quench the enzymatic reaction by adding two volumes of a cold precipitating solution (e.g., acetonitrile with 1% TFA or ethanol/acetonitrile 1:1 v/v) to the aliquot to precipitate serum proteins.[10][12]

    • Vortex the mixture and incubate at 4°C for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis by RP-HPLC or LC-MS:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant using an RP-HPLC system with a C18 column or an LC-MS system.[11]

    • Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptide.

    • Monitor the peptide elution by UV absorbance at an appropriate wavelength (e.g., 220 nm) for HPLC or by mass-to-charge ratio for LC-MS.[11]

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to determine the half-life (t½) of the peptide.

Protease Stability Assay (e.g., Trypsin)

This protocol describes how to assess the stability of a peptide against a specific protease, such as trypsin.[13]

Materials:

  • Test peptide

  • Control peptide

  • Trypsin (mass spectrometry grade)

  • Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)[13]

  • Thermomixer or incubator at 37°C

  • Quenching solution (e.g., 1% TFA or formic acid)[13]

  • RP-HPLC or LC-MS system

Procedure:

  • Peptide and Protease Solutions:

    • Prepare a solution of the test and control peptides in the reaction buffer at a defined concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of trypsin in the same buffer.

  • Reaction Initiation:

    • Add the trypsin stock solution to the peptide solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 to 1:20 (w/w).[13]

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • Withdraw aliquots at various time points.

    • Immediately stop the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining over time and determine the degradation rate or half-life.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in enhancing and assessing peptide stability, the following diagrams, generated using Graphviz, illustrate key workflows and concepts.

G cluster_synthesis Peptide Synthesis cluster_stability_assay In Vitro Stability Assay cluster_data_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) with L-amino acids Incubation Incubate peptide in human serum at 37°C SPPS->Incubation Control Peptide SPPS_NPAA SPPS with this compound or other NPAAs SPPS_NPAA->Incubation Modified Peptide Sampling Collect samples at time intervals Incubation->Sampling Quench Quench reaction & precipitate proteins Sampling->Quench Analysis Analyze supernatant by RP-HPLC / LC-MS Quench->Analysis Quantification Quantify intact peptide Analysis->Quantification HalfLife Calculate half-life (t½) Quantification->HalfLife

Caption: Experimental Workflow for Peptide Stability Assessment.

G cluster_l_peptide L-Peptide Degradation cluster_d_peptide This compound Peptide Resistance Protease Protease L_Peptide L-Peptide Substrate Protease->L_Peptide Recognizes & Binds Fragments Peptide Fragments L_Peptide->Fragments Cleavage Protease2 Protease D_Peptide This compound Peptide Protease2->D_Peptide Binding Hindered NoCleavage No Cleavage D_Peptide->NoCleavage

Caption: Mechanism of Protease Resistance by D-Amino Acid Substitution.

References

A Comparative Guide to Analytical Standards for D-Isovaline Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of non-proteinogenic amino acids like D-Isovaline is critical for reliable experimental outcomes and regulatory compliance. This guide provides a comparative overview of key analytical techniques for assessing this compound purity, complete with experimental protocols, performance data, and workflow visualizations to aid in method selection and implementation.

Comparison of Analytical Techniques

The primary analytical challenges in assessing this compound purity are the separation from its enantiomer, L-Isovaline, and the quantification of other potential impurities. The most common and effective techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterChiral HPLC with UV/FLD DetectionChiral GC-MSQuantitative NMR (qNMR)
Principle Enantiomeric separation on a chiral stationary phase (CSP) followed by UV or fluorescence detection. Often requires pre-column derivatization for enhanced sensitivity.Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection.Absolute or relative quantification based on the integration of specific proton signals against a certified internal standard. No separation is involved.
Primary Use Enantiomeric purity (quantification of L-Isovaline impurity).Enantiomeric purity and identification/quantification of volatile impurities.Absolute purity (assay) determination without the need for a this compound reference standard of known purity.
Sample Preparation Derivatization (e.g., with OPA, NBD-Cl, or FMOC-Cl) is common to improve detection.[1][2]Derivatization (e.g., esterification followed by acylation) is mandatory to create volatile analytes.[3][4]Simple dissolution in a deuterated solvent with a certified internal standard.
Limit of Detection (LOD) Low (pmol to fmol range with fluorescence detection).[1]Very low (fmol range) due to the sensitivity of the MS detector in selected ion monitoring (SIM) mode.[3]Higher (µmol range), less sensitive for trace impurities.
Limit of Quantitation (LOQ) Low (pmol range), suitable for quantifying trace enantiomeric impurities.[1]Very low (fmol to pmol range).[3]Higher (µmol range).
Linearity Excellent over a wide concentration range (typically >0.99).[5][6]Good, but can be affected by derivatization efficiency and detector saturation.Excellent, highly linear response.
Accuracy High, with typical recovery values between 90-110%.[5]High, but can be influenced by the completeness of the derivatization reaction.Very high, considered a primary ratio method by metrological institutes.
Precision (%RSD) Excellent, typically <2% for intra- and inter-day precision.[5][6]Very good, typically <5%.Excellent, typically <1%.
Throughput Medium, with run times typically in the range of 15-30 minutes.Lower, due to longer run times and more complex sample preparation.High, with acquisition times of a few minutes per sample.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the determination of the enantiomeric purity of this compound using pre-column derivatization with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) and a chiral stationary phase.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Prepare a series of calibration standards by diluting the stock solution. Prepare a standard of L-Isovaline to determine its retention time.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.

  • Derivatization: To 100 µL of each standard and sample solution, add 100 µL of borate buffer (100 mM, pH 8.5) and 200 µL of a 40 mM solution of NBD-Cl in acetonitrile. Vortex the mixture and heat at 70°C for 60 minutes. After cooling to room temperature, the sample is ready for injection.[1][2]

2. HPLC Conditions:

  • Column: Pirkle-type chiral stationary phase, such as Sumichiral OA-2500S (250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile/Methanol (50:50, v/v) containing 5 mM citric acid.

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25°C.

  • Detection: UV-Vis at 470 nm.[2]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks for the D- and L-Isovaline derivatives based on the retention times of the individual standards.

  • Calculate the percentage of the L-Isovaline impurity using the area normalization method: % L-Isovaline = (Area of L-Isovaline Peak / (Area of this compound Peak + Area of L-Isovaline Peak)) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard D/L-Isovaline Standards Standard->Dissolve Derivatize Derivatize with NBD-Cl (70°C, 60 min) Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Chiral Column (e.g., Sumichiral OA-2500S) Inject->Separate Detect UV Detection (470 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % L-Isovaline Integrate->Calculate

HPLC workflow for this compound enantiomeric purity.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the enantiomeric analysis of this compound by GC-MS after a two-step derivatization.

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare solutions of this compound, L-Isovaline, and the test sample in a suitable solvent.

  • Esterification: Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen. Add 1 mL of 3 M HCl in isobutanol and heat at 110°C for 30 minutes. Evaporate the reagent to dryness.

  • Acylation: To the dried residue, add 200 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 110°C for 15 minutes. After cooling, evaporate the excess reagent and dissolve the residue in a suitable solvent (e.g., hexane) for injection.[2]

2. GC-MS Conditions:

  • Column: Chiral capillary column, such as Chirasil-L-Val (25 m x 0.25 mm, 0.16 µm).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 4°C/min to 180°C, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized isovaline.

3. Data Analysis:

  • Identify the D- and L-Isovaline derivative peaks based on their retention times.

  • Quantify the L-enantiomer using a calibration curve prepared from standards with known D/L ratios.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dry_1 Evaporate to Dryness Sample->Dry_1 Esterify Esterification (HCl in Isobutanol, 110°C) Dry_1->Esterify Dry_2 Evaporate to Dryness Esterify->Dry_2 Acylate Acylation with TFAA (110°C) Dry_2->Acylate Reconstitute Reconstitute in Hexane Acylate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chiral Column (e.g., Chirasil-L-Val) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

GC-MS workflow for this compound enantiomeric purity.
Quantitative NMR (qNMR)

This protocol describes the determination of the absolute purity of a this compound sample using an internal standard.

1. Sample Preparation:

  • Internal Standard: Select a certified reference material (CRM) as an internal standard (e.g., maleic acid, dimethyl sulfone) that has at least one sharp proton signal that does not overlap with the signals of this compound or any impurities.

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and about 10-20 mg of the internal standard CRM into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) and transfer an aliquot to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiment: Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

    • A long relaxation delay (D1) of at least 7 times the longest T₁ relaxation time of the protons of interest.

    • A calibrated 90° pulse.

    • Sufficient signal-to-noise ratio.

3. Data Processing and Analysis:

  • Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation: Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound and std refers to the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately weigh This compound Sample Dissolve Dissolve both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately weigh Internal Standard CRM Weigh_Std->Dissolve Acquire Acquire Quantitative ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Sample & Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

qNMR workflow for this compound absolute purity.

Conclusion

The choice of analytical method for this compound purity assessment depends on the specific requirements of the analysis.

  • Chiral HPLC is a robust and widely available technique, ideal for accurately quantifying the enantiomeric impurity (L-Isovaline).

  • Chiral GC-MS offers the highest sensitivity for both enantiomeric and other volatile impurities, making it suitable for trace-level analysis.

  • qNMR is an excellent primary method for determining the absolute purity (assay) of the this compound material without the need for a specific this compound reference standard, providing direct traceability to the SI unit of mass.

For comprehensive quality control, a combination of these techniques is often employed. For instance, qNMR can be used to establish the absolute purity of a this compound batch, which can then serve as an in-house reference standard for routine enantiomeric purity testing by chiral HPLC or GC-MS.

References

A Comparative Guide to D-Isovaline Measurement Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies for the quantification of D-Isovaline, providing researchers, scientists, and drug development professionals with supporting experimental data and performance characteristics to guide protocol selection.

The accurate measurement of this compound, a non-proteinogenic amino acid, is critical in various research fields, from astrobiology to pharmacology. Its presence and concentration can be a key indicator in metabolic studies and the development of novel therapeutic agents. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of the two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no formal inter-laboratory comparison studies for this compound have been published, this guide consolidates typical performance data and detailed experimental protocols from the existing scientific literature to aid laboratories in their method selection and validation.

Comparison of Analytical Protocol Performance

The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, sample matrix, desired throughput, and whether chiral separation is necessary. The following table summarizes the typical performance characteristics of each method based on published data for amino acid analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) Typically ≥0.99Typically >0.99[1]
Limit of Detection (LOD) Low to mid nM rangeSub to low µM range without derivatization, nM range with derivatization
Limit of Quantitation (LOQ) Low to mid µM range0.2 µM to low µM range
Intra-day Precision (%CV) <15%<11.8%[1]
Inter-day Precision (%CV) <20%<14.3%[1]
Accuracy (% Recovery) 80-120%87.4-114.3%[1]
Chiral Separation Requires chiral column or chiral derivatizationCan be achieved with a chiral column or chiral derivatization
Derivatization MandatoryOptional, but can improve performance
Sample Throughput LowerHigher
Matrix Effects Generally lowerCan be significant, often requires internal standards

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for achieving accurate and reproducible results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of amino acids like this compound necessitates a derivatization step to increase their volatility. A common approach involves a two-step process of esterification followed by acylation.

1. Sample Preparation (from Plasma/Serum)

  • Deproteinization: To 100 µL of sample, add 400 µL of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization

  • Esterification: Add 100 µL of 3 M HCl in n-butanol and heat at 60°C for 30 minutes. This step converts the carboxylic acid group to a butyl ester.

  • Drying: Evaporate the reagent under nitrogen.

  • Acylation: Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of acetonitrile. Heat at 100°C for 15 minutes. This step derivatizes the amino group.

  • Final Drying and Reconstitution: Evaporate the reagents and reconstitute the sample in a solvent suitable for GC injection (e.g., ethyl acetate).

3. GC-MS Conditions for Chiral Separation

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Chiral capillary column, such as Chirasil-L-Val (25 m x 0.25 mm, 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 90°C, hold for 2 minutes, ramp to 180°C at 4°C/min, then to 200°C at 20°C/min, and hold for 2 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the flexibility of analyzing this compound with or without derivatization, often providing higher throughput and sensitivity.

1. Sample Preparation (from Plasma/Serum)

  • Deproteinization: To 100 µL of sample, add 300 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., this compound-d7).

  • Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Dilution: Transfer the supernatant and dilute with an appropriate mobile phase to reduce matrix effects.

2. LC-MS/MS Conditions for Chiral Separation (Underivatized)

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Chiral column, such as a CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate D- and L-isovaline.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

Visualizing the Methodologies

To further clarify the experimental processes and the logic of method selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_gc GC-MS Protocol cluster_lc LC-MS/MS Protocol Sample Biological Sample (e.g., Plasma, Urine) Deproteinization Protein Precipitation (e.g., Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying (for GC-MS) Supernatant->Drying Dilution Dilution Supernatant->Dilution Derivatization Derivatization (Esterification & Acylation) Drying->Derivatization GC_Separation Chiral GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis Data Analysis (Quantification) MS_Detection_GC->Data_Analysis LC_Separation Chiral LC Separation Dilution->LC_Separation MS_Detection_LC MS/MS Detection (ESI-MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

General experimental workflow for this compound measurement.

G Start Start: Select this compound Measurement Protocol HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput Yes HighSensitivity->HighThroughput No ChiralSeparation Chiral Separation Essential? HighThroughput->ChiralSeparation Yes HighThroughput->ChiralSeparation No GC_MS GC-MS Protocol HighThroughput->GC_MS No LC_MS_MS LC-MS/MS Protocol ChiralSeparation->LC_MS_MS Yes NonChiral Non-Chiral Method (if applicable) ChiralSeparation->NonChiral No GC_MS->ChiralSeparation

Logical diagram for selecting an appropriate analytical method.

References

Safety Operating Guide

Proper Disposal of D-Isovaline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of D-Isovaline. This document provides immediate, procedural guidance to ensure the safe handling and disposal of this compound, reinforcing our commitment to laboratory safety and responsible chemical management.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS). While some sources may not classify this compound as a hazardous substance under GHS, others indicate potential hazards. Therefore, a cautious approach is recommended. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Hazard Information: According to some classifications, this compound may be harmful if swallowed and can cause skin and serious eye irritation[1].

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Ingestion: If swallowed, wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, essential for its safe handling and storage.

PropertyValue
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol [1][2][3][4]
Appearance White crystalline powder or needles[4][5]
Melting Point 276-278°C[2][5]
Water Solubility Freely soluble[2][5]
Storage Temperature 2-8°C[4]

This compound Disposal Workflow

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following workflow provides a step-by-step guide for its disposal as a hazardous chemical waste.

D_Isovaline_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Obtain Labeled Hazardous Waste Container A->C Start B Consult Institutional EHS Guidelines B->C D Segregate Solid this compound Waste C->D E Segregate Liquid this compound Waste (if applicable) C->E F Place Contaminated Labware in Designated Container D->F G Keep Waste Container Tightly Closed D->G E->F E->G F->G H Store in a Designated, Secure Area G->H I Arrange for Pickup by Certified EHS Personnel H->I Ready for Disposal

A flowchart outlining the proper procedure for this compound disposal.

Detailed Experimental Protocol for Disposal

This protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Minimization:

  • Before beginning any experiment, plan to minimize the amount of this compound waste generated.

  • Only prepare the amount of solution needed for your immediate experiments.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed waste container designated for solid chemical waste.

    • Contaminated items such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Labware:

    • Disposable Labware: Items like plastic tubes or plates that have come into contact with this compound should be disposed of in the solid hazardous waste container.

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as liquid hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

3. Container Management and Storage:

  • Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Properly label each container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store waste containers in a designated and secure secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

  • Ensure all necessary documentation is completed for the waste manifest.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

Essential Safety and Logistical Information for Handling D-Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling D-Isovaline. Adherence to these guidelines is critical for minimizing exposure risks and ensuring laboratory safety.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous material under the OSHA Hazard Communication Standard (29 CFR 1910.1200), observing standard laboratory safety protocols, including the use of appropriate PPE, is essential to minimize exposure and ensure a safe working environment.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash gogglesTo protect eyes from dust particles and potential splashes. Standard safety glasses do not offer sufficient protection against splashes.[2][3]
Face shield (in addition to goggles)Recommended when there is a significant potential for splashes, such as during bulk handling or solution preparation.[4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile or neoprene)To prevent skin contact. It is good practice to remove and dispose of gloves immediately after contact with the chemical and wash hands.[2][4]
Body Protection Laboratory coat or apronTo protect skin and clothing from spills and contamination.[2][5]
Respiratory Protection NIOSH-approved respirator with a dust cartridgeRecommended when there is a potential to generate dust or when working in poorly ventilated areas.[2]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposing of this compound will minimize risks and ensure regulatory compliance.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the solid material to control airborne dust.[2][4]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2]

  • Minimize Dust Generation: When working with the solid form of this compound, handle it carefully to minimize the creation of dust.[2] Use a disposable weighing paper or boat to avoid contamination of balances.[4]

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing. Keep containers covered as much as possible.[4]

  • Personal Hygiene: Thoroughly wash hands with soap and water after handling the material and before eating, drinking, or smoking.[2][4]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Isolate the Area: Secure the spill area and prevent the entry of unnecessary personnel.[2]

  • Use Appropriate PPE: Wear the recommended personal protective equipment during cleanup.[2]

  • Cleanup Procedure:

    • Small Spills: For small spills, cover the material with an inert absorbent material such as vermiculite or sand.[4] Carefully sweep up the spilled solid material and place it into a sealed, suitable container for disposal.[2] Avoid generating dust.[2]

    • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Decontaminate: After the material has been collected, thoroughly wash the spill area.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection:

    • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing papers, absorbent materials from spills) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

    • Liquid Waste: Unused solutions and rinseates should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4]

  • Decontamination of Glassware:

    • Rinse contaminated glassware and equipment with a suitable solvent to remove the bulk of the chemical. Collect this rinseate as hazardous waste.[4]

    • After the initial rinse, wash the glassware and equipment with soap and water.[4]

  • Final Disposal: All hazardous waste containers must be properly sealed and stored in a designated satellite accumulation area. Arrange for the disposal of all this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[4]

Visual Guidance: Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory experiment involving this compound, from preparation to waste disposal.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Ventilated Area prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh exp_solution Prepare Solution prep_weigh->exp_solution exp_reaction Perform Reaction exp_solution->exp_reaction exp_analysis Analyze Sample exp_reaction->exp_analysis cleanup_decon Decontaminate Glassware exp_analysis->cleanup_decon cleanup_solid Segregate Solid Waste cleanup_decon->cleanup_solid cleanup_liquid Segregate Liquid Waste cleanup_solid->cleanup_liquid cleanup_dispose Dispose of Waste cleanup_liquid->cleanup_dispose

Caption: A logical workflow for a typical laboratory experiment involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Isovaline
Reactant of Route 2
D-Isovaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.